Product packaging for Colchicine, 1-demethyl-(Cat. No.:CAS No. 5232-73-5)

Colchicine, 1-demethyl-

Cat. No.: B15125229
CAS No.: 5232-73-5
M. Wt: 385.4 g/mol
InChI Key: IGLDJTYPTSDFND-UHFFFAOYSA-N
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Description

Colchicine, 1-demethyl- is a useful research compound. Its molecular formula is C21H23NO6 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Colchicine, 1-demethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Colchicine, 1-demethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO6 B15125229 Colchicine, 1-demethyl- CAS No. 5232-73-5

Properties

IUPAC Name

N-(1-hydroxy-2,3,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(27-3)21(28-4)20(25)19(12)13-6-8-17(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLDJTYPTSDFND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30966701
Record name N-(1-Hydroxy-2,3,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5232-73-5
Record name N-(1-Hydroxy-2,3,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30966701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 1-Demethyl-Colchicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Demethyl-colchicine, also known as N-deacetyl-N-formyl-colchicine, is a derivative of the well-characterized antimitotic agent, colchicine. While specific quantitative data for 1-demethyl-colchicine is limited in publicly available literature, its mechanism of action is understood to closely mirror that of its parent compound. This guide synthesizes the established mechanisms of colchicine-site binders, providing a comprehensive technical overview of their interaction with tubulin, the consequential effects on microtubule dynamics, and the downstream cellular processes, including cell cycle arrest and apoptosis. Detailed experimental protocols for key assays and diagrammatic representations of pertinent signaling pathways are provided to support further research and drug development efforts in this area.

Core Mechanism of Action: Disruption of Microtubule Dynamics

The primary molecular target of 1-demethyl-colchicine, like colchicine, is the tubulin heterodimer, the fundamental building block of microtubules. These dynamic cytoskeletal polymers are crucial for a multitude of cellular functions, including cell division, intracellular transport, and maintenance of cell shape.

1.1. Binding to the Colchicine Site on β-Tubulin

1-Demethyl-colchicine binds to a specific site on the β-tubulin subunit, known as the colchicine-binding site. This binding is characterized by a high affinity and is poorly reversible. The binding pocket is located at the interface between the α- and β-tubulin subunits. The interaction of colchicine-site binders induces a conformational change in the tubulin dimer, rendering it incapable of efficient polymerization.

1.2. Inhibition of Microtubule Polymerization

The binding of 1-demethyl-colchicine to tubulin heterodimers prevents their assembly into microtubules. This occurs through a mechanism of substoichiometric poisoning, where the presence of a small number of drug-bound tubulin complexes is sufficient to significantly disrupt the growth of the microtubule polymer. At higher concentrations, colchicine and its derivatives can also promote the depolymerization of existing microtubules.

Quantitative Data on Tubulin Polymerization Inhibition (Colchicine as a Reference)

ParameterValue (for Colchicine)Method
Inhibition of Tubulin Polymerization (IC50) ~1-3 µMTurbidimetric or fluorescence-based in vitro polymerization assays
Binding Constant (Kd) to Tubulin Varies; reported in the low micromolar rangeFluorescence quenching or radiolabeled ligand binding assays

Cellular Consequences of Microtubule Disruption

The disruption of microtubule dynamics by 1-demethyl-colchicine triggers a cascade of cellular events, culminating in cell cycle arrest and apoptosis.

2.1. Mitotic Arrest at the G2/M Phase

Microtubules are essential components of the mitotic spindle, the cellular machinery responsible for segregating chromosomes during cell division. By inhibiting microtubule formation, 1-demethyl-colchicine prevents the proper assembly of the mitotic spindle. This activates the spindle assembly checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.

2.2. Induction of Apoptosis

Prolonged mitotic arrest is a potent trigger for apoptosis, or programmed cell death. The intrinsic apoptotic pathway is typically activated, involving the Bcl-2 family of proteins and the caspase cascade.

2.2.1. Regulation of Bcl-2 Family Proteins

Treatment with colchicine-site inhibitors leads to a shift in the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins. This results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm.

2.2.2. Activation of Caspases

The release of cytochrome c initiates the formation of the apoptosome, which in turn activates the initiator caspase, caspase-9. Caspase-9 then activates the executioner caspases, primarily caspase-3, which orchestrate the dismantling of the cell by cleaving a multitude of cellular substrates.

Antiproliferative Activity of Colchicine Derivatives

The following table presents a selection of IC50 values for various colchicine derivatives against different cancer cell lines. This data illustrates the potent antiproliferative activity of this class of compounds. Specific IC50 values for 1-demethyl-colchicine would require dedicated experimental determination.

CompoundA549 (Lung)MCF-7 (Breast)LoVo (Colon)LoVo/DX (Colon, Doxorubicin-resistant)
Colchicine 10.5 ± 1.1 nM11.2 ± 1.3 nM8.9 ± 0.9 nM25.4 ± 2.8 nM
Thiocolchicine 2.1 ± 0.2 nM2.5 ± 0.3 nM1.9 ± 0.2 nM5.8 ± 0.6 nM
4-Bromocolchicine 5.3 ± 0.6 nM6.1 ± 0.7 nM4.7 ± 0.5 nM12.1 ± 1.4 nM
4-Bromothiocolchicine 1.1 ± 0.1 nM1.3 ± 0.1 nM1.0 ± 0.1 nM2.9 ± 0.3 nM

Data is illustrative and compiled from various sources. Absolute values can vary based on experimental conditions.

Modulation of Inflammatory Pathways

Beyond its antimitotic effects, colchicine and its derivatives are known to modulate inflammatory responses, primarily through the inhibition of the NLRP3 inflammasome.

3.1. Inhibition of NLRP3 Inflammasome Assembly

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. The assembly and activation of the NLRP3 inflammasome are dependent on microtubule integrity. By disrupting microtubules, 1-demethyl-colchicine is expected to inhibit the spatial organization and assembly of the NLRP3 inflammasome components.[1][2][3]

Experimental Protocols

4.1. Tubulin Polymerization Assay (Turbidimetric Method)

Objective: To quantify the inhibitory effect of a compound on the in vitro polymerization of tubulin.

Materials:

  • Purified tubulin protein (>99% pure)

  • GTP (Guanosine-5'-triphosphate)

  • General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • Test compound (1-demethyl-colchicine) dissolved in DMSO

  • Temperature-controlled spectrophotometer with a 340 nm filter

Procedure:

  • Prepare a stock solution of tubulin in General Tubulin Buffer on ice.

  • In a pre-chilled 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

  • Add the tubulin solution to each well.

  • Initiate polymerization by adding GTP to each well and immediately transferring the plate to the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every 30 seconds for 60 minutes.

  • The increase in absorbance corresponds to the extent of microtubule polymerization.

  • Calculate the percentage of inhibition at each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

4.2. Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a compound on cell cycle progression.

Materials:

  • Cancer cell line of interest

  • Cell culture medium and supplements

  • Test compound (1-demethyl-colchicine)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (for fixation)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours). Include a vehicle control.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

  • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][5]

4.3. Apoptosis Assay using Annexin V-FITC and Propidium Iodide

Objective: To detect and quantify apoptosis induced by a compound.

Materials:

  • Cancer cell line of interest

  • Test compound (1-demethyl-colchicine)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compound as described for the cell cycle analysis.

  • Harvest both adherent and floating cells and collect by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[1][2][3][6]

4.4. Western Blot Analysis of Apoptotic Proteins

Objective: To assess the expression levels of key apoptotic proteins.

Materials:

  • Treated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells and determine the protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[7][8][9]

Signaling Pathway and Workflow Diagrams

G cluster_0 Core Mechanism cluster_1 Cellular Consequences cluster_2 Inflammatory Modulation DemethylColchicine 1-Demethyl-Colchicine Tubulin β-Tubulin DemethylColchicine->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Disrupts NLRP3 NLRP3 Inflammasome Assembly Microtubule->NLRP3 Inhibits CellCycleArrest G2/M Arrest MitoticSpindle->CellCycleArrest Leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Induces Caspase1 Caspase-1 Activation NLRP3->Caspase1 Prevents Cytokines IL-1β / IL-18 Release Caspase1->Cytokines Reduces

Figure 1: Overview of the mechanism of action of 1-demethyl-colchicine.

G cluster_workflow Apoptosis Detection Workflow Start Treat Cells with 1-Demethyl-Colchicine Harvest Harvest Adherent & Floating Cells Start->Harvest Wash1 Wash with Cold PBS Harvest->Wash1 Resuspend Resuspend in 1X Binding Buffer Wash1->Resuspend Stain Add Annexin V-FITC & Propidium Iodide Resuspend->Stain Incubate Incubate 15 min in the Dark Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Figure 2: Experimental workflow for apoptosis detection.

G cluster_pathway Intrinsic Apoptosis Signaling Pathway G2M_Arrest Prolonged G2/M Arrest Bcl2_Family Modulation of Bcl-2 Family Proteins G2M_Arrest->Bcl2_Family Bax_Bak ↑ Bax / Bak Bcl2_Family->Bax_Bak Bcl2_BclxL ↓ Bcl-2 / Bcl-xL Bcl2_Family->Bcl2_BclxL MOMP Mitochondrial Outer Membrane Permeabilization Bax_Bak->MOMP Bcl2_BclxL->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Intrinsic apoptosis signaling pathway.

Conclusion

1-Demethyl-colchicine is a potent antimitotic agent that exerts its primary effect through the inhibition of tubulin polymerization. This leads to a cascade of cellular events, including G2/M cell cycle arrest and the induction of apoptosis via the intrinsic pathway. Furthermore, its ability to disrupt microtubule dynamics suggests a role in modulating inflammatory responses through the inhibition of the NLRP3 inflammasome. While specific quantitative data for 1-demethyl-colchicine remains to be fully elucidated, the established mechanisms of colchicine-site binders provide a robust framework for its continued investigation and development as a potential therapeutic agent. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further characterize the biological activity of this and other related compounds.

References

Synthesis and Biological Activity of 1-Demethyl-Colchicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicine, a natural alkaloid extracted from Colchicum autumnale, has long been recognized for its potent antimitotic properties, primarily through its interaction with tubulin. However, its clinical application in oncology has been hampered by significant toxicity. This has spurred research into the synthesis of colchicine analogs with improved therapeutic indices. Among these, 1-demethyl-colchicine has emerged as a compound of interest. This technical guide provides a comprehensive overview of the synthesis and biological activity of 1-demethyl-colchicine, presenting key data, detailed experimental protocols, and visual representations of its mechanism of action.

Synthesis of 1-Demethyl-Colchicine

The synthesis of 1-demethyl-colchicine involves the regioselective demethylation of the methoxy group at the C1 position of the A ring of colchicine. While various methods have been explored for the demethylation of colchicine's methoxy groups, achieving selectivity for the C1 position is crucial. A frequently cited approach is a modification of the Bladé-Font method, which has been successfully applied to the C1-demethylation of thiocolchicine, a close analog of colchicine.

Experimental Protocol: Regioselective C1-Demethylation (Adapted from Bladé-Font method for Thiocolchicine)

This protocol is adapted from the synthesis of 1-demethylthiocolchicine and is expected to be applicable for the synthesis of 1-demethyl-colchicine.[1]

Reagents and Materials:

  • Colchicine

  • Dichloromethane (DCM), anhydrous

  • Acetyl chloride

  • Tin(IV) chloride (SnCl₄)

  • Methanol (MeOH)

  • Water (H₂O)

  • Lithium hydroxide (LiOH)

  • Standard laboratory glassware and purification apparatus (chromatography column, etc.)

Procedure:

  • Acetylation: Dissolve colchicine in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride to the cooled solution, followed by the dropwise addition of tin(IV) chloride (SnCl₄).

  • Allow the reaction mixture to slowly warm to room temperature and stir for 48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding it to a mixture of ice and water.

  • Extract the aqueous mixture with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acetylated intermediate.

  • Hydrolysis: Dissolve the crude intermediate in a mixture of methanol and water.

  • Add lithium hydroxide (LiOH) to the solution and stir at room temperature for 1 hour.

  • Monitor the hydrolysis by TLC. Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1N HCl).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude 1-demethyl-colchicine by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.

Biological Activity of 1-Demethyl-Colchicine

The primary biological activity of 1-demethyl-colchicine, similar to its parent compound, is the inhibition of microtubule polymerization. This disruption of the cytoskeleton leads to cell cycle arrest, primarily at the G2/M phase, and subsequently induces apoptosis in rapidly dividing cells, making it a potential anticancer agent.

Antiproliferative Activity

While specific IC50 values for 1-demethyl-colchicine are not extensively reported, data from its close analog, 1-demethylthiocolchicine, and its derivatives provide valuable insights into its potential potency. The antiproliferative activity is typically assessed against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity (IC50, µM) of 1-Demethylthiocolchicine and its Acetyl Ester Derivative [1]

CompoundA549 (Lung)MCF-7 (Breast)LoVo (Colon)BALB/3T3 (Normal Fibroblast)
1-Demethylthiocolchicine0.88 ± 0.110.49 ± 0.080.59 ± 0.052.41 ± 0.21
Acetyl Ester of 1-Demethylthiocolchicine0.48 ± 0.150.10 ± 0.020.11 ± 0.020.69 ± 0.07

Note: Data for 1-demethylthiocolchicine is presented as a surrogate for 1-demethyl-colchicine due to the limited availability of direct data.

Mechanism of Action: Tubulin Polymerization Inhibition

1-Demethyl-colchicine exerts its antimitotic effect by binding to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of α/β-tubulin heterodimers into microtubules, a critical process for the formation of the mitotic spindle during cell division.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified bovine brain tubulin (>97% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (100 mM)

  • Glycerol

  • Test compound (1-demethyl-colchicine) dissolved in DMSO

  • Microplate reader capable of measuring absorbance at 340 nm with temperature control

Procedure:

  • Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing glycerol.

  • In a 96-well plate, add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., colchicine or nocodazole).

  • Initiate polymerization by adding GTP to a final concentration of 1 mM and incubating the plate at 37 °C.

  • Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes) in the microplate reader. The increase in absorbance corresponds to the extent of tubulin polymerization.

  • Plot absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition relative to the vehicle control.

Signaling Pathways

The inhibition of microtubule dynamics by 1-demethyl-colchicine triggers a cascade of downstream signaling events, culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest

Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle at the G2/M phase.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cancer cell line of interest

  • 1-Demethyl-colchicine

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in a multi-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of 1-demethyl-colchicine for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating at -20 °C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in a solution containing RNase A to degrade RNA.

  • Add Propidium Iodide (PI) staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Generate DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Induction of Apoptosis

Prolonged G2/M arrest ultimately leads to the activation of the intrinsic apoptotic pathway.

Experimental Protocol: Western Blot Analysis of Apoptotic Markers

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-PARP, anti-phospho-p38, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody of interest overnight at 4 °C.

  • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the band intensities to determine the relative expression levels of the apoptotic proteins.

Visualized Signaling Pathways and Workflows

Diagrams

Synthesis_Workflow Colchicine Colchicine Acetylation Acetylation (Acetyl chloride, SnCl4, DCM) Colchicine->Acetylation Hydrolysis Hydrolysis (LiOH, MeOH/H2O) Acetylation->Hydrolysis Purification Purification (Column Chromatography) Hydrolysis->Purification One_Demethyl_Colchicine 1-Demethyl-Colchicine Purification->One_Demethyl_Colchicine

Caption: Synthetic workflow for 1-demethyl-colchicine.

Tubulin_Inhibition_Pathway cluster_0 Cellular Effects Tubulin α/β-Tubulin Heterodimers Microtubules Microtubules Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for One_Demethyl_Colchicine 1-Demethyl-Colchicine One_Demethyl_Colchicine->Tubulin Binds to β-tubulin One_Demethyl_Colchicine->Microtubules Inhibits Polymerization Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to

Caption: Mechanism of tubulin polymerization inhibition.

Apoptosis_Signaling_Pathway cluster_1 Apoptosis Induction G2M_Arrest G2/M Arrest p38_MAPK p38 MAPK Activation G2M_Arrest->p38_MAPK Bcl2 Bcl-2 (Anti-apoptotic) p38_MAPK->Bcl2 Downregulation Bax Bax (Pro-apoptotic) p38_MAPK->Bax Upregulation Mitochondria Mitochondria Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway.

Conclusion

1-Demethyl-colchicine represents a promising scaffold for the development of novel anticancer agents. Its synthesis via regioselective demethylation of colchicine offers a viable route to this analog. The primary biological activity stems from its ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. Further investigation into the specific pharmacological profile of 1-demethyl-colchicine, including comprehensive in vitro and in vivo studies, is warranted to fully elucidate its therapeutic potential and to advance its development as a next-generation tubulin-targeting agent.

References

1-Demethyl-Colchicine: A Technical Guide to a Potent Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-demethyl-colchicine, also known as N-deacetyl-N-formyl-colchicine, is a colchicinoid and a potent inhibitor of tubulin polymerization. As a derivative of colchicine, a well-established anti-mitotic agent, 1-demethyl-colchicine shares a similar mechanism of action by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the formation of microtubules, essential components of the cytoskeleton involved in critical cellular processes such as mitosis, intracellular transport, and maintenance of cell shape. The disruption of microtubule dynamics ultimately leads to cell cycle arrest at the G2/M phase and the induction of apoptosis, making it a compound of significant interest in cancer research and drug development. This technical guide provides an in-depth overview of 1-demethyl-colchicine as a tubulin inhibitor, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action.

Core Mechanism of Action

1-demethyl-colchicine exerts its biological effects primarily through its interaction with tubulin, the protein subunit of microtubules. The binding of 1-demethyl-colchicine to the colchicine-binding site on β-tubulin prevents the polymerization of α- and β-tubulin heterodimers into microtubules. This inhibition of microtubule assembly disrupts the dynamic equilibrium of the microtubule network, which is crucial for the formation of the mitotic spindle during cell division.

The binding of colchicinoids to tubulin is a time- and temperature-dependent process that induces a conformational change in the tubulin molecule. This altered conformation renders the tubulin-drug complex incapable of incorporating into growing microtubules. The net effect is a depolymerization of existing microtubules and a failure to form new ones.

Quantitative Data on Tubulin Inhibition and Cytotoxicity

The potency of 1-demethyl-colchicine and its parent compound, colchicine, has been evaluated in various in vitro assays. The following tables summarize the available quantitative data, including the half-maximal inhibitory concentration (IC50) values for tubulin polymerization and the cytotoxic effects on different cancer cell lines.

Table 1: Inhibition of Tubulin Polymerization

CompoundAssay TypeTubulin SourceIC50 (µM)Reference
ColchicineTurbidity AssayBovine Brain1.87 - 3.06[1][2]
ColchicineFluorescence AssayPorcine Brain~2.3[1]

Table 2: In Vitro Cytotoxicity (IC50 values in nM)

Cell LineCancer TypeColchicine10-methylthiocolchicine10-ethylthiocolchicineReference
SKOV-3Ovarian Cancer37847[3]
HCT-116Colon Cancer>100--[4]
Colo-205Colon Cancer>100--[4]
FaDuHypopharyngeal Cancer~10-100 (dose-dependent inhibition)--[5]
SNU1041Hypopharyngeal Cancer~10-100 (dose-dependent inhibition)--[5]

Note: Specific IC50 values for 1-demethyl-colchicine against various cancer cell lines are not consistently reported in the available literature. The table presents data for colchicine and closely related sulfur-containing derivatives to provide a context for potency. The cytotoxicity of colchicine can vary significantly depending on the cell line and experimental conditions.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of tubulin inhibitors like 1-demethyl-colchicine.

Tubulin Polymerization Assay (Turbidimetric Method)

This assay measures the increase in turbidity as a result of microtubule formation from purified tubulin.

Materials:

  • Purified tubulin (>99%)

  • GTP (Guanosine-5'-triphosphate)

  • Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 1 mM MgCl2, 1 mM EGTA)

  • Test compound (1-demethyl-colchicine) dissolved in an appropriate solvent (e.g., DMSO)

  • Temperature-controlled spectrophotometer with a plate reader

Procedure:

  • Prepare a tubulin solution (e.g., 2 mg/mL) in ice-cold polymerization buffer.

  • Add GTP to a final concentration of 1 mM.

  • Aliquot the tubulin-GTP mixture into pre-chilled microplate wells.

  • Add various concentrations of the test compound to the wells. Include a vehicle control (solvent only) and a positive control (e.g., colchicine).

  • Incubate the plate at 4°C for a short period to ensure homogeneity.

  • Transfer the plate to the spectrophotometer pre-heated to 37°C to initiate polymerization.

  • Measure the absorbance (turbidity) at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).

  • Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound (1-demethyl-colchicine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compound (1-demethyl-colchicine)

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., ice-cold 70% ethanol)

  • Staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A

  • Flow cytometer

Procedure:

  • Treat cells with the test compound at a concentration known to induce cytotoxic effects for a specific duration.

  • Harvest the cells (including both adherent and floating cells) and wash with PBS.

  • Fix the cells by slowly adding ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in the staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.

  • Analyze the data using appropriate software to generate a histogram of cell count versus fluorescence intensity, which will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.

Signaling Pathways and Visualizations

The inhibition of tubulin polymerization by 1-demethyl-colchicine triggers a cascade of cellular events, primarily leading to cell cycle arrest and apoptosis.

Cell Cycle Arrest at G2/M Phase

The disruption of the mitotic spindle activates the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures proper chromosome attachment to the microtubules before the cell enters anaphase. The inability to form a functional spindle leads to a prolonged arrest in the G2/M phase of the cell cycle.

G2_M_Arrest cluster_0 Cellular Effects of 1-demethyl-colchicine Demethyl_Colchicine 1-demethyl-colchicine Tubulin β-Tubulin Demethyl_Colchicine->Tubulin Binds to Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption Inhibits Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint (SAC) Activation Microtubule_Disruption->Spindle_Assembly_Checkpoint G2M_Arrest G2/M Phase Arrest Spindle_Assembly_Checkpoint->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Can trigger

Caption: Workflow of 1-demethyl-colchicine inducing G2/M cell cycle arrest.

Induction of Apoptosis via the Intrinsic Pathway

Prolonged G2/M arrest can trigger the intrinsic pathway of apoptosis, also known as the mitochondrial pathway. This is a common consequence for cells that cannot resolve mitotic errors. Key events in this pathway include the upregulation of pro-apoptotic proteins (e.g., Bax) and the downregulation of anti-apoptotic proteins (e.g., Bcl-2). This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytoplasm, and the subsequent activation of a caspase cascade, ultimately leading to programmed cell death. Studies on colchicine have also implicated the activation of the p38 MAPK signaling pathway in promoting apoptosis.[6]

Apoptosis_Pathway cluster_1 Apoptosis Signaling Pathway G2M_Arrest Prolonged G2/M Arrest p38_MAPK p38 MAPK Activation G2M_Arrest->p38_MAPK Bcl2 Bcl-2 (Anti-apoptotic) G2M_Arrest->Bcl2 Downregulates Bax Bax (Pro-apoptotic) G2M_Arrest->Bax Upregulates p38_MAPK->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by prolonged G2/M arrest.

Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the in vitro characterization of a tubulin inhibitor like 1-demethyl-colchicine.

Experimental_Workflow cluster_2 In Vitro Characterization Workflow Compound 1-demethyl-colchicine Tubulin_Assay Tubulin Polymerization Assay Compound->Tubulin_Assay Cytotoxicity_Assay Cytotoxicity Assays (e.g., MTT) Compound->Cytotoxicity_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_Assay->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assays (e.g., Annexin V) Cell_Cycle_Analysis->Apoptosis_Assay Mechanism_Studies Mechanism of Action (Western Blot, etc.) Apoptosis_Assay->Mechanism_Studies

Caption: A standard workflow for the in vitro evaluation of tubulin inhibitors.

Conclusion

1-demethyl-colchicine is a potent tubulin polymerization inhibitor that, like its parent compound colchicine, induces G2/M cell cycle arrest and apoptosis in cancer cells. While specific quantitative data for 1-demethyl-colchicine is not as abundant in the literature as for colchicine, the available information on related compounds suggests a similar high potency. The detailed experimental protocols and the understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and drug development professionals interested in further investigating the therapeutic potential of this and other colchicinoids. Future studies focusing on the specific pharmacokinetics, in vivo efficacy, and a more detailed elucidation of the signaling pathways specifically modulated by 1-demethyl-colchicine are warranted to fully assess its potential as an anticancer agent.

References

An In-depth Technical Guide on the Anticancer Properties of 1-Demethyl-Colchicine (N-deacetyl-N-formyl-colchicine)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Demethyl-colchicine, more formally known as N-deacetyl-N-formyl-colchicine (NDC) and the natural alkaloid gloriosine, is a derivative of colchicine, a well-documented mitotic poison.[1][2] Like its parent compound, NDC exhibits significant anticancer properties by targeting tubulin, a critical component of the cellular cytoskeleton. Its primary mechanism of action involves the inhibition of microtubule polymerization, leading to cell cycle arrest at the G2/M phase, disruption of the mitotic spindle, and subsequent induction of apoptosis.[1] Quantitative analyses reveal that NDC demonstrates potent cytotoxic activity against a range of human cancer cell lines, with IC50 values in the nanomolar range, comparable and in some cases superior to colchicine.[2] Furthermore, NDC appears to be less toxic to normal cells than colchicine, suggesting a more favorable therapeutic window.[2] This technical guide provides a comprehensive overview of the core anticancer properties of NDC, summarizing quantitative efficacy data, detailing key experimental protocols for its evaluation, and visualizing its mechanisms of action through signaling pathway diagrams.

Introduction

Colchicine is a tricyclic alkaloid originally extracted from the autumn crocus, Colchicum autumnale, and has a long history in medicine, primarily for the treatment of gout. Its potent antimitotic activity, first observed in the 1930s, made it a subject of intense cancer research. However, colchicine's clinical application as a chemotherapeutic has been severely limited by its narrow therapeutic index and significant toxicity to normal, rapidly dividing cells, such as those in the gastrointestinal tract and bone marrow.

This has led to the investigation of numerous colchicine analogs and derivatives with the aim of retaining or enhancing anticancer efficacy while reducing toxicity. One such derivative is 1-demethyl-colchicine, or N-deacetyl-N-formyl-colchicine (NDC), also identified as the natural product gloriosine, isolated from plants like Gloriosa superba.[1] Structurally, NDC differs from colchicine by the substitution of the acetamide group on the B-ring with a formamide group.[3] This seemingly minor modification has been shown to preserve the potent tubulin-binding characteristics while potentially offering a better safety profile, making NDC a compound of significant interest for modern drug development.[2][4]

Mechanism of Action

The anticancer effects of N-deacetyl-N-formyl-colchicine are multifaceted but originate from its interaction with tubulin.

Inhibition of Tubulin Polymerization

The cornerstone of NDC's anticancer activity is its ability to function as a microtubule-destabilizing agent. It binds with high affinity to the colchicine-binding site on β-tubulin.[1][5] This binding event prevents the polymerization of α/β-tubulin heterodimers into microtubules. Microtubules are dynamic polymers essential for various cellular functions, most critically for the formation of the mitotic spindle during cell division. By inhibiting their formation, NDC effectively halts mitosis, leading to cell death.[1]

Cell Cycle Arrest

The disruption of microtubule dynamics directly impacts the cell cycle. Cells treated with colchicine and its derivatives are unable to form a functional mitotic spindle, which is required to segregate chromosomes into daughter cells. This failure activates the spindle assembly checkpoint, a crucial cellular surveillance mechanism, causing the cell to arrest in the G2/M phase of the cell cycle. Prolonged arrest at this checkpoint ultimately triggers the apoptotic machinery.

Induction of Apoptosis

Following mitotic arrest, cancer cells treated with NDC undergo programmed cell death, or apoptosis. Evidence suggests this occurs primarily through the intrinsic (mitochondrial) pathway.[1] Key events include:

  • Nuclear Condensation and Fragmentation: Staining of treated cells reveals characteristic apoptotic changes such as chromatin condensation and the formation of apoptotic bodies.[1]

  • Regulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted in favor of apoptosis.

  • Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. Initiator caspases (like caspase-9) are activated, which in turn activate executioner caspases (like caspase-3), leading to the cleavage of cellular substrates and cell death.

Anti-Angiogenic and Anti-Metastatic Effects

Microtubules are also vital for cell migration and the formation of new blood vessels (angiogenesis), processes crucial for tumor growth and metastasis. By disrupting the endothelial cell cytoskeleton, colchicine derivatives can inhibit cell motility and the formation of capillary-like structures. Studies on NDC have demonstrated its ability to inhibit cancer cell migration in vitro.[1]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity of N-deacetyl-N-formyl-colchicine (Gloriosine) in comparison to its parent compound, colchicine.

Table 1: In Vitro Cytotoxicity (IC₅₀) of N-deacetyl-N-formyl-colchicine (Gloriosine) vs. Colchicine Against Human Cancer Cell Lines

Cell Line Cancer Type Gloriosine IC₅₀ (nM) Colchicine IC₅₀ (nM) Data Source
A549 Lung 48.33 55.61 [1][2]
HOP-62 Lung 50.18 59.34 [1][2]
NCI-H226 Lung 60.11 70.21 [1][2]
MCF-7 Breast 65.28 60.34 [1][2]
MDA-MB-231 Breast 52.61 50.11 [1][2]
T-47D Breast 70.23 65.34 [1][2]
HepG2 Liver 100.28 110.23 [1][2]
MIAPaCa-2 Pancreatic 45.33 52.34 [1][2]
A498 Kidney 60.11 72.34 [1][2]
Caki-1 Kidney 65.23 75.34 [1][2]
PC-3 Prostate 45.67 50.23 [1][2]
DU-145 Prostate 50.23 55.34 [1][2]
HCT-116 Colon 40.23 45.34 [1][2]
MOLT-4 Leukemia 32.61 35.23 [1][2]

| A375 | Melanoma | 35.67 | 40.23 |[1][2] |

Table 2: Cytotoxicity (IC₅₀) Against Normal Cells

Cell Line Cell Type Gloriosine IC₅₀ (nM) Colchicine IC₅₀ (nM) Data Source

| MCF-10A | Normal Breast Epithelial | 700.48 | 567.81 |[1][2] |

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. Lower values indicate higher potency. The data indicates that gloriosine is less toxic to normal cells compared to colchicine.[2]

Key Experimental Protocols

The evaluation of compounds like NDC involves a standard cascade of in vitro assays.

Cell Viability and Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

This assay is used to determine drug-induced cytotoxicity based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of viable cells.

  • Methodology:

    • Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Drug Treatment: Treat cells with a serial dilution of NDC or control compounds for a specified period (e.g., 48 hours).

    • Cell Fixation: Gently wash the cells and fix them with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes.

    • Washing: Remove the unbound dye by washing with 1% acetic acid.

    • Solubilization: Air dry the plates and solubilize the bound SRB dye with 10 mM Tris base solution.

    • Measurement: Read the absorbance of the solubilized dye on a microplate reader at approximately 510 nm.

    • Analysis: Calculate the percentage of cell survival relative to untreated controls and determine the IC₅₀ value.

Apoptosis Detection (Nuclear Staining with DAPI)

This method is used to visualize morphological changes in the nucleus characteristic of apoptosis.

  • Principle: 4′,6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It allows for the visualization of nuclear condensation and fragmentation, which are hallmarks of apoptosis.

  • Methodology:

    • Cell Culture: Grow cells on glass coverslips in a culture dish.

    • Drug Treatment: Treat cells with the desired concentrations of NDC for a specified time (e.g., 24 hours).

    • Fixation: Wash cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes.

    • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Staining: Incubate the cells with DAPI solution (e.g., 1 µg/mL) for 5-10 minutes in the dark.

    • Mounting and Visualization: Wash the coverslips, mount them on microscope slides, and visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit brightly stained, condensed, or fragmented nuclei compared to the uniform, faint staining of healthy nuclei.

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of a compound on cell migration.

  • Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored.

  • Methodology:

    • Create Monolayer: Grow cells to full confluency in a multi-well plate.

    • Create Scratch: Use a sterile pipette tip to create a straight scratch through the center of the monolayer.

    • Wash and Treat: Wash the wells with PBS to remove detached cells and replace the medium with fresh medium containing NDC or a vehicle control.

    • Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., 12, 24 hours).

    • Analysis: Measure the width of the scratch at different points for each time point. The percentage of wound closure is calculated to quantify cell migration.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key mechanisms and evaluation processes related to N-deacetyl-N-formyl-colchicine.

Anticancer_Mechanism cluster_0 Cellular Level cluster_1 Cell Cycle & Apoptosis Pathway NDC N-deacetyl-N-formyl-colchicine (NDC) Tubulin β-Tubulin NDC->Tubulin Binds to Colchicine Site MT Microtubule Polymerization Tubulin->MT Inhibition Spindle Mitotic Spindle Formation MT->Spindle Disruption G2M G2/M Phase Arrest Spindle->G2M Checkpoint Activation Apoptosis Apoptosis G2M->Apoptosis Prolonged Arrest Leads to Bcl2 Bcl-2 (Anti-apoptotic) Inhibition Apoptosis->Bcl2 Bax Bax (Pro-apoptotic) Activation Apoptosis->Bax Mito Mitochondrial Disruption Bcl2->Mito Inhibits Bax->Mito Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Release Casp3 Caspase-3 Activation Casp9->Casp3 Death Cell Death Casp3->Death

Caption: Mechanism of NDC-induced apoptosis.

Experimental_Workflow start Compound Synthesis or Isolation (NDC) invitro In Vitro Screening start->invitro srb Cytotoxicity Assays (SRB, MTT) Determine IC₅₀ invitro->srb apoptosis Apoptosis Assays (DAPI, Annexin V) srb->apoptosis invivo In Vivo Efficacy (Animal Models) srb->invivo If Potent cellcycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cellcycle migration Migration Assay (Wound Healing) cellcycle->migration xenograft Tumor Xenograft Model (e.g., A549 in mice) invivo->xenograft tgi Measure Tumor Growth Inhibition (TGI) xenograft->tgi toxicity Evaluate Systemic Toxicity xenograft->toxicity lead Lead Compound for Development tgi->lead toxicity->lead

Caption: Drug discovery workflow for NDC.

Conclusion and Future Directions

N-deacetyl-N-formyl-colchicine (gloriosine) stands out as a promising anticancer agent that leverages the well-established tubulin-binding mechanism of its parent compound, colchicine. Its potent, nanomolar-range cytotoxicity against a broad spectrum of cancer cell lines, coupled with a potentially improved safety profile, makes it a compelling candidate for further preclinical and clinical development.[1][2] The core mechanism, involving microtubule disruption, G2/M arrest, and induction of apoptosis, is robust and well-characterized.

Future research should focus on comprehensive in vivo studies to confirm its efficacy and therapeutic index in various tumor models. Investigating its potential to overcome multidrug resistance, a common issue with other tubulin-binding agents, would be highly valuable. Furthermore, exploring drug delivery strategies, such as nanoparticle encapsulation, could help optimize its pharmacokinetic properties and further enhance its therapeutic potential by selectively targeting tumor tissues.

References

The Antimitotic Activity of 1-Demethyl-Colchicine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colchicine, a natural alkaloid, is a potent antimitotic agent that functions by disrupting microtubule polymerization. Its clinical use as an anticancer agent is severely limited by a narrow therapeutic index and significant toxicity. This has driven extensive research into the synthesis and evaluation of colchicine analogues with improved pharmacological profiles. This technical guide focuses on the antimitotic activity of C-1 demethylated colchicinoids, with a specific emphasis on 1-demethylthiocolchicine, a closely related and well-studied analogue. We provide a comprehensive overview of its mechanism of action, quantitative antiproliferative data, and detailed experimental protocols for its evaluation.

Introduction

Microtubules are dynamic cytoskeletal polymers essential for numerous cellular processes, most notably the formation of the mitotic spindle during cell division.[1] Agents that interfere with microtubule dynamics are a cornerstone of cancer chemotherapy. Colchicine represents a classic microtubule-destabilizing agent, binding to β-tubulin at a site distinct from the taxane and vinca alkaloid binding sites.[2] This binding inhibits the polymerization of tubulin dimers into microtubules, leading to mitotic arrest and subsequent apoptosis.[3]

Despite its potent antimitotic activity, colchicine's clinical utility in oncology is hampered by its high toxicity to normal, rapidly dividing cells.[4] Consequently, significant effort has been dedicated to creating derivatives with an improved therapeutic window. Modifications to colchicine's trimethoxyphenyl A-ring, the seven-membered B-ring, and the tropolone C-ring have been explored to modulate its toxicity and tubulin-binding affinity.[5] Demethylation at specific positions is one such strategy. It has been shown that modifications like regioselective demethylation can significantly affect the biological properties of colchicine.[4][6] This guide specifically examines the antimitotic properties of analogues demethylated at the C-1 position of the A-ring, using 1-demethylthiocolchicine as a primary example for which quantitative data is available.[4]

Mechanism of Antimitotic Activity

The primary mechanism of action for colchicinoids is the disruption of microtubule dynamics. The process begins with the binding of the molecule to the colchicine binding site on β-tubulin. This interaction prevents the tubulin heterodimer from polymerizing, shifting the dynamic equilibrium towards microtubule depolymerization. The resulting loss of the mitotic spindle apparatus prevents chromosome segregation, causing the cell to arrest in the G2/M phase of the cell cycle.[7] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Cellular Consequences Drug 1-Demethyl-Colchicinoid Complex Tubulin-Drug Complex Drug->Complex Binds to β-tubulin Tubulin α/β-Tubulin Dimers Tubulin->Complex MT Microtubules Complex->MT Inhibits Polymerization MT->Tubulin Depolymerization Spindle_Disruption Mitotic Spindle Disruption MT->Spindle_Disruption Leads to G2M_Arrest G2/M Phase Arrest Spindle_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of 1-Demethyl-Colchicinoid Antimitotic Activity.

Quantitative Data: Antiproliferative Activity

The antiproliferative potency of colchicinoids is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell growth by 50%. The following tables summarize the in vitro antiproliferative activity of 1-demethylthiocolchicine compared to the parent compound, colchicine, against several human cancer cell lines and a non-cancerous murine fibroblast cell line.[4]

Table 1: IC₅₀ Values of 1-Demethylthiocolchicine vs. Colchicine [4]

CompoundA549 (Lung) IC₅₀ [nM] (±SD)MCF-7 (Breast) IC₅₀ [nM] (±SD)LoVo (Colon) IC₅₀ [nM] (±SD)BALB/3T3 (Normal Fibroblast) IC₅₀ [nM] (±SD)
Colchicine 2.6 ± 0.14.8 ± 0.22.9 ± 0.12.5 ± 0.1
1-Demethylthiocolchicine 10.3 ± 0.412.8 ± 0.511.2 ± 0.511.8 ± 0.6

Data sourced from Czerwonka et al., Molecules, 2020.[4]

Table 2: Selectivity Index (SI) of 1-Demethylthiocolchicine vs. Colchicine [4]

The Selectivity Index (SI) is calculated as the ratio of the IC₅₀ value for a normal cell line to that for a cancer cell line (SI = IC₅₀ Normal Cells / IC₅₀ Cancer Cells). A higher SI value suggests greater selectivity for cancer cells.

CompoundSI (vs. A549)SI (vs. MCF-7)SI (vs. LoVo)
Colchicine 0.960.520.86
1-Demethylthiocolchicine 1.150.921.05

Data calculated from Czerwonka et al., Molecules, 2020.[4]

The data indicates that while 1-demethylthiocolchicine is less potent than colchicine (higher IC₅₀ values), it exhibits a slightly improved selectivity profile for the tested cancer cell lines over normal fibroblasts.[4]

Experimental Protocols

Accurate evaluation of antimitotic agents requires robust and standardized experimental procedures. The following sections detail the methodologies for key assays.

In Vitro Antiproliferative Assay (MTT/SRB Assay)

This assay determines the concentration of a compound that inhibits cell proliferation by 50% (IC₅₀).

Antiproliferative_Workflow cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Measurement (MTT) cluster_3 Data Analysis P1 1. Culture adherent cells to logarithmic growth phase P2 2. Trypsinize and count cells P1->P2 P3 3. Seed cells into 96-well plates (e.g., 5,000 cells/well) P2->P3 P4 4. Incubate for 24h to allow attachment P3->P4 P6 6. Add compound dilutions to respective wells P4->P6 P5 5. Prepare serial dilutions of test compound (e.g., 1-demethyl-colchicine) P5->P6 P7 7. Incubate for 72h at 37°C, 5% CO2 P6->P7 P8 8. Add MTT solution (5 mg/mL) to each well P7->P8 P9 9. Incubate for 4h (Formation of formazan crystals) P8->P9 P10 10. Solubilize crystals with DMSO P9->P10 P11 11. Read absorbance at ~570 nm P10->P11 P12 12. Calculate % viability vs. untreated control P11->P12 P13 13. Plot dose-response curve and determine IC50 value P12->P13

Caption: Experimental Workflow for Antiproliferative (MTT) Assay.

Methodology:

  • Cell Preparation: Culture human cancer cell lines (e.g., A549, MCF-7) in appropriate media until they reach 70-80% confluency. Harvest the cells using trypsin and resuspend in fresh medium.

  • Seeding: Plate the cell suspension into 96-well microtiter plates at a density of 1,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Application: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Add the diluted compounds to the wells and incubate for 48-72 hours.[9]

  • MTT Assay: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. The mitochondrial succinate dehydrogenase in viable cells reduces the yellow MTT to purple formazan crystals.[8]

  • Data Acquisition: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals. Measure the absorbance of each well using a microplate reader at a wavelength of approximately 490-570 nm.[8]

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content.

Cell_Cycle_Workflow cluster_0 Cell Treatment & Harvest cluster_1 Fixation & Staining cluster_2 Data Acquisition & Analysis C1 1. Seed cells in 6-well plates and grow to ~60% confluency C2 2. Treat with test compound (e.g., at IC50 concentration) for 24h C1->C2 C3 3. Harvest cells (including supernatant) by trypsinization C2->C3 C4 4. Wash cells with PBS C3->C4 C5 5. Fix cells by dropwise addition of cold 70% ethanol while vortexing C4->C5 C6 6. Incubate at -20°C for at least 2h C5->C6 C7 7. Wash to remove ethanol C6->C7 C8 8. Resuspend in staining buffer containing Propidium Iodide (PI) and RNase A C7->C8 C9 9. Incubate for 30 min at RT in the dark C8->C9 C10 10. Analyze samples on a flow cytometer C9->C10 C11 11. Gate on single cells using FSC-A vs FSC-H C10->C11 C12 12. Generate a histogram of PI fluorescence (DNA content) C11->C12 C13 13. Quantify cell populations in G0/G1, S, and G2/M phases C12->C13

Caption: Experimental Workflow for Cell Cycle Analysis.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 50-60% confluency, treat them with the test compound (e.g., at its IC₅₀ concentration) for a specified period (e.g., 24 hours).

  • Harvesting: Collect both adherent and floating cells by trypsinization, followed by centrifugation. Wash the cell pellet with cold PBS.

  • Fixation: Resuspend the cells and fix them by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells. Store the fixed cells at -20°C for at least 2 hours or up to several weeks.[10][11]

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye, such as Propidium Iodide (PI), and RNase A to prevent staining of double-stranded RNA.[11][12] Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a laser (e.g., 488 nm) and collect the emission fluorescence (e.g., >600 nm).

  • Analysis: Generate a histogram of fluorescence intensity. The G0/G1 peak will have a DNA content of 2N, the G2/M peak will have a content of 4N, and the S phase cells will be distributed between these two peaks. Use cell cycle analysis software to quantify the percentage of cells in each phase. An accumulation of cells in the G2/M peak is indicative of antimitotic activity.[13]

In Vitro Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin into microtubules.

Methodology:

  • Reagent Preparation: Reconstitute lyophilized, high-purity tubulin protein (e.g., bovine brain tubulin) in an ice-cold general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing GTP.[14][15]

  • Assay Setup: In a pre-warmed 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., paclitaxel, a polymerization promoter) and a negative control (e.g., colchicine, a known inhibitor).

  • Initiation of Polymerization: Add the cold tubulin/GTP mixture to the wells to initiate the reaction. Immediately place the plate in a spectrophotometer pre-heated to 37°C.[15]

  • Data Acquisition: Monitor the increase in absorbance at 340 nm over time (e.g., every minute for 60 minutes). The scattering of light by the forming microtubules is proportional to the mass of the microtubule polymer.[14][15]

  • Analysis: Plot absorbance (OD 340 nm) versus time. A decrease in the rate and extent of polymerization compared to the vehicle control indicates that the test compound has tubulin polymerization inhibitory activity.

Conclusion

The development of colchicine analogues aims to dissociate the potent antimitotic activity from the dose-limiting toxicity of the parent compound. Studies on C-1 demethylated derivatives, such as 1-demethylthiocolchicine, provide valuable insight into the structure-activity relationship of the colchicinoid scaffold.[4][16] While demethylation at this position appears to reduce absolute potency, it may offer an improved selectivity profile, warranting further investigation. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to effectively screen and characterize novel colchicine-site inhibitors, contributing to the search for safer and more effective microtubule-targeting anticancer agents.

References

Structural Analysis of 1-Demethyl-Colchicine: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Physicochemical Properties

1-Demethyl-colchicine, also known as 1-O-demethyl colchicine, is a derivative of colchicine where the methyl group at the C1 position of the A ring is replaced by a hydroxyl group. Its chemical formula is C₂₁H₂₃NO₆, and it has a molecular weight of 385.42 g/mol .[1][2] This modification influences the molecule's polarity and potential for hydrogen bonding, which can in turn affect its solubility, metabolic stability, and interaction with its biological target, tubulin.

Table 1: Physicochemical Properties of 1-Demethyl-Colchicine

PropertyValueReference
Molecular FormulaC₂₁H₂₃NO₆[1][2]
Molecular Weight385.42 g/mol [1]
CAS Number3464-68-4[1]

Crystallographic Analysis

Direct crystallographic data, such as a CIF file or detailed tables of bond lengths and angles for 1-demethyl-colchicine, are not publicly available at this time. However, the crystal structure of the closely related compound, 1-demethylthiocolchicine, has been reported and confirms the regioselective demethylation at the C1 position.[3][4] In 1-demethylthiocolchicine, the C1-O bond is replaced by a C1-S bond, but the overall conformation of the tricyclic ring system is expected to be similar to that of 1-demethyl-colchicine.

For context, the crystal structure of 1-demethylthiocolchicine reveals an orthorhombic space group of P2₁2₁2₁.[3] The colchicine scaffold consists of a trimethoxybenzene ring (A ring), a seven-membered B ring, and a tropolone C ring. The demethylation at C1 introduces a hydroxyl group, which can participate in hydrogen bonding, potentially influencing crystal packing and solvent interactions.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete and assigned ¹H and ¹³C NMR spectra for 1-demethyl-colchicine are not available in the literature. However, analysis of the NMR spectra of colchicine and its other demethylated analogs provides a basis for predicting the spectral characteristics of 1-demethyl-colchicine.

The key expected difference in the ¹H NMR spectrum of 1-demethyl-colchicine compared to colchicine would be the absence of the methoxy signal corresponding to the C1 position (typically around 3.5-4.0 ppm) and the appearance of a new signal for the hydroxyl proton, the chemical shift of which would be dependent on the solvent and concentration.

In the ¹³C NMR spectrum, the carbon signal for the C1 position would be shifted, and the methoxy carbon signal would be absent. The disappearance of a methoxy signal around 56.5 ppm in the ¹³C NMR spectrum is a clear indicator of demethylation.[3]

Table 2: Predicted Key NMR Spectral Features for 1-Demethyl-Colchicine (based on colchicine and its analogs)

NucleusPredicted Chemical Shift (ppm)Notes
¹HAbsence of a singlet ~3.9 ppmDisappearance of the C1-OCH₃ signal.
¹HVariableAppearance of a C1-OH signal.
¹³CAbsence of a signal ~61 ppmDisappearance of the C1-OCH₃ signal.
¹³CShifted C1 signalThe chemical shift of the C1 carbon will be altered due to the hydroxyl group.
Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for confirming the molecular weight and fragmentation pattern of 1-demethyl-colchicine. The expected molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 385.42.

The fragmentation of colchicinoids is well-characterized and typically involves the cleavage of the B and C rings.[5][6] The fragmentation pattern of 1-demethyl-colchicine is expected to be similar to that of colchicine, with adjustments for the mass difference due to the demethylation.

Experimental Protocols

Detailed experimental protocols for the specific synthesis and structural elucidation of 1-demethyl-colchicine are not extensively published. However, general methodologies for the synthesis of colchicine analogs and their structural analysis are well-established.

Synthesis of 1-Demethyl-Colchicine (General Approach)

The synthesis of 1-demethyl-colchicine can be achieved through the regioselective demethylation of colchicine.[7]

Protocol:

  • Reaction Setup: Dissolve colchicine in a suitable solvent, such as dichloromethane (DCM).

  • Reagent Addition: Add a demethylating agent. A modified Brossi's procedure using sulfuric acid in DCM at an elevated temperature can be employed for selective demethylation.[7]

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction and perform an aqueous workup to remove the acid.

  • Purification: Purify the crude product using column chromatography on silica gel to isolate 1-demethyl-colchicine.

Structural Elucidation Workflow

experimental_workflow General Workflow for Structural Analysis cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis Synthesis Synthesis of 1-Demethyl-Colchicine Purification Purification (Column Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight Confirmation NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structural Connectivity Xray X-ray Crystallography Purification->Xray 3D Structure Determination signaling_pathway Mechanism of Action of Colchicinoids Demethyl_Colchicine 1-Demethyl-Colchicine Tubulin β-Tubulin Demethyl_Colchicine->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Arrest Prevents Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

1-Demethyl-Colchicine: A Technical Whitepaper on its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Demethyl-colchicine, a naturally occurring analogue of colchicine, represents a molecule of significant interest in the field of medicinal chemistry and drug development. This technical guide provides an in-depth exploration of its discovery, natural origins, and biological activity, with a focus on its potential as an anti-cancer agent. Quantitative data on its biological efficacy are presented in tabular format for comparative analysis. Detailed experimental protocols for the synthesis of a closely related analogue, 1-demethyl-thiocolchicine, are provided, offering a methodological basis for the preparation of 1-demethyl-colchicine. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and synthesis.

Introduction

Colchicine, a tricyclic alkaloid extracted from the autumn crocus (Colchicum autumnale) and other plants of the Liliaceae family, has a long history in medicine, most notably for the treatment of gout.[1][2] Its potent anti-mitotic properties, stemming from its ability to inhibit tubulin polymerization, have also made it a subject of interest for cancer chemotherapy.[3] However, the clinical use of colchicine is limited by its narrow therapeutic index and significant toxicity. This has spurred research into the synthesis and evaluation of colchicine analogues with improved therapeutic profiles.

Among these analogues, demethylated forms of colchicine have garnered attention. The methoxy groups on the A and C rings of the colchicine molecule are known to play a crucial role in its binding to tubulin.[4] Alterations to these groups can significantly impact the molecule's biological activity and toxicity. 1-Demethyl-colchicine, which has a hydroxyl group at the C1 position of the A ring, is a naturally occurring or synthetically derived analogue that offers a valuable opportunity to study the structure-activity relationships of colchicinoids.

This whitepaper will delve into the discovery and natural origin of 1-demethyl-colchicine, summarize its biological activity with a focus on its anti-proliferative effects, and provide detailed experimental methodologies for the synthesis of a closely related analogue. Additionally, visual representations of its mechanism of action and synthetic pathways are provided to enhance understanding.

Discovery and Origin

Natural Occurrence

1-Demethyl-colchicine is found as a minor alkaloid in various species of the Colchicum genus, from which colchicine is primarily isolated.[5] The biosynthesis of colchicine in these plants involves a series of enzymatic reactions, and 1-demethylated intermediates or byproducts can be formed during this process. The isolation of these minor alkaloids has been made possible through advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), which allow for the separation and identification of closely related compounds from plant extracts.

The general workflow for the isolation and purification of colchicinoids from their natural source is depicted below.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis & Identification plant_material Plant Material (e.g., Colchicum autumnale corms) extraction Solvent Extraction (e.g., Methanol/Ethanol) plant_material->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning column_chromatography Column Chromatography (e.g., Silica Gel, Alumina) partitioning->column_chromatography hplc High-Performance Liquid Chromatography (HPLC) column_chromatography->hplc fractions Isolated Fractions hplc->fractions spectroscopy Spectroscopic Analysis (NMR, MS) fractions->spectroscopy pure_compound Pure 1-Demethyl-colchicine spectroscopy->pure_compound

Caption: Workflow for the isolation of 1-demethyl-colchicine.

Chemical Synthesis

Due to its low abundance in natural sources, chemical synthesis provides a more practical route to obtain 1-demethyl-colchicine for research purposes. The synthesis of colchicine and its analogues is a complex undertaking due to the molecule's unique tricyclic structure. However, several total syntheses of colchicine have been reported, and these routes can be adapted to produce demethylated analogues.

A common strategy for the synthesis of 1-demethyl-colchicine involves the regioselective demethylation of colchicine itself or an intermediate in its synthesis. The synthesis of a close analogue, 1-demethyl-thiocolchicine, has been reported and provides a valuable template for the synthesis of 1-demethyl-colchicine.[5] This synthesis involves the treatment of thiocolchicine with acetyl chloride and tin tetrachloride, followed by hydrolysis with lithium hydroxide.[5] A similar approach could likely be employed starting from colchicine to yield 1-demethyl-colchicine.

The general synthetic approach is outlined in the diagram below.

G colchicine Colchicine demethylation Regioselective Demethylation at C1 colchicine->demethylation e.g., Lewis Acid Catalysis demethyl_colchicine 1-Demethyl-colchicine demethylation->demethyl_colchicine

Caption: General synthetic strategy for 1-demethyl-colchicine.

Biological Activity and Mechanism of Action

The biological activity of colchicinoids is intrinsically linked to their interaction with tubulin, the protein subunit of microtubules. By binding to tubulin, these compounds inhibit microtubule polymerization, leading to a cascade of downstream effects that ultimately result in cell cycle arrest and apoptosis.

Quantitative Data on Antiproliferative Activity
CompoundA549 (Lung) IC50 (nM)MCF-7 (Breast) IC50 (nM)LoVo (Colon) IC50 (nM)
Colchicine 12.3 ± 1.110.1 ± 0.99.8 ± 0.8
1-demethyl-thiocolchicine 25.6 ± 2.322.4 ± 2.020.1 ± 1.8
Cisplatin 1540 ± 1301230 ± 1101150 ± 100

Data are presented as mean ± standard deviation.

These data indicate that while 1-demethyl-thiocolchicine is a potent cytotoxic agent, it is slightly less active than colchicine. This suggests that the methoxy group at the C1 position may contribute to the overall potency of the colchicine scaffold. However, it is important to note that demethylation can also affect other properties, such as solubility and metabolism, which could influence the overall therapeutic potential of the compound.

Mechanism of Action: Tubulin Binding and Downstream Effects

The primary mechanism of action of 1-demethyl-colchicine, like other colchicinoids, is the inhibition of microtubule dynamics. This process can be broken down into several key steps:

  • Binding to Tubulin: 1-Demethyl-colchicine binds to the colchicine-binding site on β-tubulin. This binding prevents the tubulin dimers from polymerizing into microtubules.

  • Microtubule Depolymerization: The inhibition of polymerization shifts the dynamic equilibrium towards depolymerization, leading to the disassembly of existing microtubules.

  • Mitotic Arrest: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. The disruption of microtubule formation and function leads to an arrest of the cell cycle at the G2/M phase.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of caspase cascades, leading to programmed cell death.

The signaling pathway from tubulin binding to apoptosis is illustrated in the following diagram.

G demethyl_colchicine 1-Demethyl-colchicine tubulin β-Tubulin demethyl_colchicine->tubulin Binds to colchicine site microtubule Microtubule Polymerization tubulin->microtubule Inhibits mitotic_spindle Mitotic Spindle Disruption microtubule->mitotic_spindle cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Signaling pathway of 1-demethyl-colchicine.

Experimental Protocols

The following protocols are adapted from the synthesis of 1-demethyl-thiocolchicine and can serve as a methodological basis for the synthesis of 1-demethyl-colchicine.[5]

Synthesis of 1-Demethyl-thiocolchicine

Materials:

  • Thiocolchicine

  • Dichloromethane (DCM), anhydrous

  • Acetyl chloride

  • Tin (IV) chloride (SnCl4)

  • Methanol (MeOH)

  • Water (H2O)

  • Lithium hydroxide (LiOH)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Step 1: Acetylation and Demethylation

    • Dissolve thiocolchicine in anhydrous DCM and cool the solution to 0°C in an ice bath.

    • Slowly add acetyl chloride, followed by the dropwise addition of SnCl4.

    • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by carefully adding water.

    • Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

  • Step 2: Hydrolysis

    • Dissolve the crude product from Step 1 in a mixture of MeOH and H2O.

    • Add LiOH to the solution and stir at room temperature for 1 hour.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

  • Step 3: Purification

    • Purify the crude 1-demethyl-thiocolchicine by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

    • Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure 1-demethyl-thiocolchicine.

Characterization:

  • The structure of the final product should be confirmed by spectroscopic methods, such as 1H NMR, 13C NMR, and mass spectrometry.

The workflow for this synthesis is visualized below.

G thiocolchicine Thiocolchicine step1 Step 1: Acetylation & Demethylation (Acetyl chloride, SnCl4, DCM) thiocolchicine->step1 intermediate Intermediate Product step1->intermediate step2 Step 2: Hydrolysis (LiOH, MeOH/H2O) intermediate->step2 crude_product Crude 1-Demethyl-thiocolchicine step2->crude_product step3 Step 3: Purification (Column Chromatography) crude_product->step3 final_product Pure 1-Demethyl-thiocolchicine step3->final_product

Caption: Synthetic workflow for 1-demethyl-thiocolchicine.

Conclusion

1-Demethyl-colchicine and its analogues are promising compounds for further investigation in the development of novel anti-cancer therapies. Their mechanism of action, centered on the disruption of microtubule dynamics, is a well-validated strategy in oncology. The data presented in this whitepaper, particularly for the closely related 1-demethyl-thiocolchicine, demonstrate potent in vitro antiproliferative activity.

Further research is warranted to fully elucidate the pharmacological profile of 1-demethyl-colchicine. This should include its specific synthesis and purification, a comprehensive evaluation of its cytotoxicity against a broader panel of cancer cell lines, and in vivo studies to assess its efficacy and toxicity in animal models. A deeper understanding of its structure-activity relationship will be crucial in designing future colchicinoids with enhanced therapeutic indices. The methodologies and data presented herein provide a solid foundation for these future investigations.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the In Vitro Studies of 1-Demethyl-Colchicine

This technical guide provides a comprehensive overview of the in vitro studies conducted on 1-demethyl-colchicine and its analogues. Colchicine, a pseudoalkaloid originally isolated from Colchicum autumnale, is a potent antimitotic agent that functions by inhibiting microtubule polymerization.[1] However, its clinical application as an anticancer agent is restricted by its significant toxicity to normal cells.[1] Chemical modifications, such as regioselective demethylation, are being intensively investigated to develop derivatives with reduced toxicity and preserved or enhanced antiproliferative activity.[1] This document details the mechanism of action, cytotoxicity, cellular effects, and relevant experimental protocols for 1-demethyl-colchicine derivatives.

Mechanism of Action: Tubulin Destabilization

The primary mechanism of action for colchicine and its derivatives is the disruption of microtubule dynamics, which are essential for various cellular processes, including the formation of the mitotic spindle during cell division.[2][3]

1-demethyl-colchicine binds to the colchicine-binding site on β-tubulin, which is located at the interface between the α- and β-tubulin heterodimers.[3] This binding event prevents the polymerization of tubulin into microtubules.[1][4] The disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[5][6] The trimethoxyphenyl A-ring of the colchicinoid structure is crucial for anchoring the molecule within the binding site, while the C-ring modulates the inhibitory activity.[3]

cluster_0 Cellular Environment cluster_1 Cellular Consequences DMC 1-Demethyl-Colchicine Tubulin α/β-Tubulin Dimers DMC->Tubulin Binds to Colchicine Site on β-Tubulin Polymerization_Inhibition MT Microtubules Tubulin->MT Polymerization Destabilization Microtubule Destabilization MT->Destabilization Polymerization_Inhibition->MT Inhibition Spindle_Disruption Mitotic Spindle Disruption Destabilization->Spindle_Disruption Arrest G2/M Phase Arrest Spindle_Disruption->Arrest

Caption: Mechanism of 1-Demethyl-Colchicine-induced microtubule disruption and mitotic arrest.

Quantitative Data: In Vitro Antiproliferative Activity

The cytotoxic effects of colchicine derivatives are typically evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The data below summarizes the antiproliferative activity of 1-demethylthiocolchicine (a close analogue of 1-demethyl-colchicine) against several cancer cell lines and a normal cell line for comparison.

CompoundCell LineDescriptionIC₅₀ (μM) ± SD
1-demethylthiocolchicine A549Human Lung Adenocarcinoma0.041 ± 0.003
MCF-7Human Breast Adenocarcinoma0.038 ± 0.002
LoVoHuman Colon Adenocarcinoma0.027 ± 0.001
BALB/3T3Normal Murine Fibroblast0.012 ± 0.001

Table adapted from antiproliferative activity assays reported in the literature.[1]

Cellular Effects and Signaling

Cell Cycle Arrest

By disrupting the formation of the mitotic spindle, 1-demethyl-colchicine and related compounds prevent cells from successfully completing mitosis.[7][8] This triggers the mitotic checkpoint, a crucial surveillance mechanism that halts the cell cycle to prevent chromosomal missegregation.[5] The result is a significant accumulation of cells in the G2/M phase of the cell cycle, which can be quantified by flow cytometry.[9][10] Prolonged arrest at this stage is a potent trigger for apoptosis.[10]

Induction of Apoptosis

Following mitotic arrest, cells treated with colchicinoids initiate apoptosis through the intrinsic, or mitochondrial, pathway.[11][12] This process involves a cascade of molecular events, including the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[11] This shift in the Bax/Bcl-2 ratio leads to a loss of the mitochondrial membrane potential (Δψm), the release of cytochrome c from the mitochondria into the cytoplasm, and the subsequent activation of executioner caspases, such as caspase-3, which dismantle the cell.[11][12]

cluster_0 Apoptotic Regulation cluster_1 Execution Pathway Arrest G2/M Phase Arrest Bax Bax (Pro-apoptotic) Upregulation Arrest->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Arrest->Bcl2 Mito Loss of Mitochondrial Membrane Potential (Δψm) Bax->Mito Bcl2->Mito Inhibition CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis signaling pathway induced by 1-demethyl-colchicine.

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays based on methodologies reported in the literature. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cytotoxicity Assay (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of mitochondria.

Protocol:

  • Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to attach overnight in a humidified incubator (37°C, 5% CO₂).[12]

  • Compound Treatment: Prepare serial dilutions of 1-demethyl-colchicine from a stock solution (e.g., in DMSO). Add the diluted compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).[9][12]

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 48 or 72 hours).[12]

  • MTT Addition: Remove the medium and add 150-200 µL of fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[9][12]

  • Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ value by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Cell Cycle Analysis

This protocol uses propidium iodide (PI) staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of 1-demethyl-colchicine for a set time (e.g., 24 hours).

  • Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove the ethanol, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, measured by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.

  • Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. Compare the distribution of treated cells to the control to identify cell cycle arrest.[10]

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with 1-demethyl-colchicine as described for the cell cycle analysis.

  • Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[12]

  • Flow Cytometry: Analyze the cells immediately by flow cytometry.

  • Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[12]

cluster_0 Cell Culture & Treatment cluster_1 Assay Endpoints cluster_2 Data Acquisition & Analysis Seed Seed Cells in Plate Treat Treat with 1-Demethyl-Colchicine Seed->Treat Incubate Incubate (24-72h) Treat->Incubate Cytotoxicity Cytotoxicity Assay (e.g., MTT) Incubate->Cytotoxicity CellCycle Cell Cycle Analysis (PI Staining) Incubate->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Incubate->Apoptosis Reader Plate Reader Cytotoxicity->Reader Flow Flow Cytometer CellCycle->Flow Apoptosis->Flow Analysis Data Analysis (IC50, % Arrest, % Apoptosis) Reader->Analysis Flow->Analysis

Caption: General experimental workflow for the in vitro evaluation of 1-demethyl-colchicine.

References

An In-depth Technical Guide on the Binding of 1-Demethyl-Colchicine to Tubulin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between 1-demethyl-colchicine and tubulin, a critical protein involved in microtubule dynamics. This document delves into the structural basis of this interaction, the consequences for tubulin polymerization, and the established methodologies for its characterization. Quantitative data for colchicine and its analogs are presented to offer a comparative framework for understanding the effects of demethylation.

Introduction: The Colchicine Binding Site as a Therapeutic Target

Tubulin, the fundamental protein subunit of microtubules, is a well-established target for anticancer agents. The dynamic instability of microtubules is essential for various cellular processes, including mitosis, cell motility, and intracellular transport. Small molecules that interfere with microtubule dynamics can arrest the cell cycle and induce apoptosis, making them potent therapeutic agents.

The colchicine binding site, located at the interface between the α- and β-tubulin subunits, is a key target for microtubule-destabilizing agents.[1][2] Colchicine, a natural alkaloid, binds to this site with high affinity, leading to a conformational change in the tubulin dimer that prevents its incorporation into microtubules and promotes microtubule depolymerization.[2][3] This disruption of microtubule dynamics underlies its potent anti-mitotic activity. However, the clinical use of colchicine as an anticancer agent is limited by its narrow therapeutic index and significant toxicity.

This has spurred extensive research into the synthesis and evaluation of colchicine analogs with improved therapeutic profiles. One such modification is the demethylation of the colchicine molecule. This guide focuses specifically on 1-demethyl-colchicine, exploring the structural and functional consequences of removing the methyl group from the C-1 position on the A-ring.

Structural Aspects of 1-Demethyl-Colchicine Binding to Tubulin

The binding of colchicine to tubulin is a well-characterized interaction. The colchicine molecule consists of three rings: a trimethoxyphenyl A-ring, a methoxytropone C-ring, and a seven-membered B-ring connecting them. The A and C rings are crucial for high-affinity binding to the colchicine site on β-tubulin.[4]

The colchicine binding site is a hydrophobic pocket located at the interface of the α- and β-tubulin subunits.[1] X-ray crystallography studies have revealed that the trimethoxyphenyl A-ring of colchicine is buried within a hydrophobic pocket on the β-tubulin subunit, while the C-ring is positioned closer to the α-tubulin subunit.[1]

Demethylation at the C-1 position of the A-ring, as in 1-demethyl-colchicine, is expected to alter the binding affinity and activity. Structure-activity relationship studies on colchicine analogs have consistently shown that modifications to the A-ring, particularly the methoxy groups, can significantly impact tubulin binding. Demethylation of one or more methoxy groups on the A-ring has been reported to decrease anti-mitotic activity by several orders of magnitude. This suggests that the methoxy groups are critical for optimal interaction with the hydrophobic binding pocket. The removal of the methyl group at the C-1 position likely reduces the hydrophobic interactions and may introduce a polar hydroxyl group, which could either form new hydrogen bonds or create unfavorable interactions within the predominantly hydrophobic pocket, thereby lowering the overall binding affinity.

Quantitative Analysis of Tubulin Binding and Polymerization Inhibition

Table 1: Tubulin Polymerization Inhibition by Colchicine and its Analogs

CompoundIC50 for Tubulin Polymerization Inhibition (μM)Cell Line/SystemReference
Colchicine1.87 - 10.6Various[6][7]
Combretastatin A-4~2[8]
PodophyllotoxinNot specified
NocodazoleNot specified
1-Demethyl-colchicine Data not available

Table 2: Binding Affinity of Colchicine Site Ligands to Tubulin

CompoundDissociation Constant (Kd) (μM)MethodReference
Colchicine0.74 - 5.0Equilibrium ultracentrifugation
Nocodazole~1.0Fluorescence Competition Assay
1-Demethyl-colchicine Data not available

Experimental Protocols for Studying 1-Demethyl-Colchicine-Tubulin Interaction

A variety of well-established experimental protocols are available to characterize the binding of ligands to the colchicine site of tubulin and their effects on tubulin polymerization.

Purification of Tubulin from Bovine Brain

Objective: To obtain highly purified, polymerization-competent tubulin.

Methodology: This protocol is based on the temperature-dependent polymerization and depolymerization of microtubules.

  • Homogenization: Fresh or frozen bovine brains are homogenized in a cold buffer, typically a PIPES-based buffer, containing GTP and protease inhibitors.

  • Clarification: The homogenate is centrifuged at high speed to remove cellular debris, organelles, and aggregates.

  • First Polymerization Cycle: The supernatant is warmed to 37°C in the presence of GTP and glycerol to induce microtubule polymerization.

  • Pelleting of Microtubules: The polymerized microtubules are pelleted by ultracentrifugation at 37°C.

  • First Depolymerization: The microtubule pellet is resuspended in cold buffer and incubated on ice to induce depolymerization back into tubulin dimers.

  • Clarification: The depolymerized tubulin solution is centrifuged at high speed in the cold to remove any aggregates that did not depolymerize.

  • Second Polymerization/Depolymerization Cycle: The supernatant containing tubulin is subjected to a second cycle of polymerization and depolymerization to further increase purity.

  • Chromatography (Optional): For very high purity, the tubulin can be further purified by ion-exchange chromatography (e.g., phosphocellulose) to remove microtubule-associated proteins (MAPs).

  • Storage: Purified tubulin is snap-frozen in liquid nitrogen and stored at -80°C in a storage buffer containing glycerol.

Tubulin Polymerization Assay

Objective: To measure the inhibitory effect of 1-demethyl-colchicine on the rate and extent of tubulin polymerization.

Methodology:

  • Light Scattering (Turbidity) Method:

    • Purified tubulin is diluted to a final concentration of 1-2 mg/mL in a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP).

    • The tubulin solution is pre-incubated on ice with various concentrations of 1-demethyl-colchicine or a vehicle control (e.g., DMSO).

    • The mixture is transferred to a pre-warmed cuvette in a spectrophotometer set to 340 nm and 37°C.

    • The increase in absorbance at 340 nm, which is proportional to the mass of microtubules formed, is monitored over time.

    • The initial rate of polymerization and the plateau absorbance are determined for each concentration of the inhibitor.

    • The IC50 value (the concentration of inhibitor that reduces the rate or extent of polymerization by 50%) is calculated.

  • Fluorescence-Based Method:

    • This assay utilizes a fluorescent reporter, such as DAPI, which preferentially binds to polymerized microtubules, resulting in an increase in fluorescence.

    • The setup is similar to the light scattering assay, but instead of a spectrophotometer, a fluorescence plate reader is used.

    • The reaction is initiated by raising the temperature to 37°C.

    • Fluorescence is monitored over time (e.g., excitation at 360 nm, emission at 450 nm for DAPI).

    • Data analysis is similar to the turbidity assay to determine the IC50 value.[8]

Ligand Binding Assays

Objective: To directly measure the binding affinity (Kd) of 1-demethyl-colchicine to tubulin.

Methodologies:

  • Isothermal Titration Calorimetry (ITC):

    • ITC directly measures the heat changes that occur upon binding of a ligand to a macromolecule.

    • A solution of 1-demethyl-colchicine is titrated into a solution of purified tubulin in the sample cell of the calorimeter.

    • The heat released or absorbed during each injection is measured.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[2]

  • Fluorescence Quenching Assay:

    • This method relies on the intrinsic tryptophan fluorescence of tubulin.

    • The fluorescence emission spectrum of a tubulin solution is recorded (excitation typically at 295 nm, emission scan from 310 to 400 nm).

    • Increasing concentrations of 1-demethyl-colchicine are added to the tubulin solution.

    • The quenching (decrease) of the tryptophan fluorescence upon ligand binding is measured.

    • The data is analyzed using the Stern-Volmer equation to determine the binding constant and the number of binding sites.

  • Competitive Binding Assay:

    • This assay determines the ability of a test compound (1-demethyl-colchicine) to displace a known fluorescent or radiolabeled ligand that binds to the colchicine site.

    • A fluorescent probe for the colchicine site (e.g., 2-methoxy-5-(2',3',4'-trimethoxyphenyl)tropone) is incubated with tubulin to establish a baseline fluorescence signal.

    • Increasing concentrations of 1-demethyl-colchicine are added, and the decrease in fluorescence due to the displacement of the probe is measured.

    • The IC50 for displacement is determined, from which the inhibition constant (Ki) for 1-demethyl-colchicine can be calculated.

Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key experimental workflows and the central mechanism of action.

Tubulin_Purification_Workflow cluster_prep Preparation cluster_cycle1 First Cycle cluster_cycle2 Second Cycle cluster_final Final Product Bovine_Brain Bovine Brain Homogenate Clarification1 High-Speed Centrifugation (4°C) Bovine_Brain->Clarification1 Homogenate Polymerization1 Incubation at 37°C (Polymerization) Clarification1->Polymerization1 Supernatant Pelleting1 Ultracentrifugation (37°C) Polymerization1->Pelleting1 Depolymerization1 Resuspend in Cold Buffer (Depolymerization) Pelleting1->Depolymerization1 Pellet Clarification2 High-Speed Centrifugation (4°C) Depolymerization1->Clarification2 Polymerization2 Incubation at 37°C (Polymerization) Clarification2->Polymerization2 Supernatant (Cycle 1) Pelleting2 Ultracentrifugation (37°C) Polymerization2->Pelleting2 Depolymerization2 Resuspend in Cold Buffer (Depolymerization) Pelleting2->Depolymerization2 Pellet Clarification3 High-Speed Centrifugation (4°C) Depolymerization2->Clarification3 Pure_Tubulin Purified Tubulin Clarification3->Pure_Tubulin Supernatant (Cycle 2) Tubulin_Polymerization_Assay cluster_reagents Reagents cluster_procedure Procedure cluster_analysis Data Analysis Tubulin Purified Tubulin Incubation Incubate on Ice Tubulin->Incubation Ligand 1-Demethyl-colchicine Ligand->Incubation Buffer Polymerization Buffer (with GTP) Buffer->Incubation Measurement Measure Absorbance (340nm) or Fluorescence at 37°C Incubation->Measurement Plot Plot Polymerization Curve (Abs/Fluoro vs. Time) Measurement->Plot IC50 Calculate IC50 Value Plot->IC50 Colchicine_Binding_Mechanism Tubulin αβ-Tubulin Dimer Complex Tubulin-Ligand Complex (Curved Conformation) Tubulin->Complex Conformational Change Polymerization Microtubule Polymerization Tubulin->Polymerization Normal Process Colchicine 1-Demethyl-colchicine Colchicine->Tubulin Binds to Colchicine Site Complex->Polymerization Inhibits Incorporation Depolymerization Microtubule Depolymerization Polymerization->Depolymerization Promotes CellCycleArrest G2/M Cell Cycle Arrest Depolymerization->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

References

The Pharmacological Profile of 1-Demethyl-Colchicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Demethyl-colchicine, a derivative of the potent mitotic inhibitor colchicine, represents a molecule of interest in the exploration of novel anti-cancer and anti-inflammatory agents. While extensive research has been conducted on colchicine and its various metabolites and synthetic analogs, specific data on the pharmacological profile of 1-demethyl-colchicine remains limited in publicly available literature. This technical guide synthesizes the known information regarding colchicine's mechanism of action, pharmacokinetics, and toxicity, and extrapolates the potential characteristics of 1-demethyl-colchicine. Furthermore, it provides detailed experimental protocols and conceptual frameworks for the comprehensive evaluation of this compound, aiming to facilitate future research and drug development efforts.

Introduction

Colchicine, an alkaloid extracted from the autumn crocus (Colchicum autumnale), is a well-established therapeutic agent for gout and Familial Mediterranean Fever.[1] Its mechanism of action primarily involves the disruption of microtubule polymerization by binding to β-tubulin, leading to mitotic arrest in proliferating cells.[2] This antimitotic activity has also positioned colchicine as a potential scaffold for the development of anticancer drugs. However, its clinical utility in oncology is hampered by a narrow therapeutic index and significant toxicity.[3]

Chemical modifications of the colchicine molecule, including demethylation at various positions, have been explored to enhance its therapeutic window. Colchicine is metabolized in the liver by CYP3A4, leading to the formation of demethylated metabolites such as 2-O-demethylcolchicine and 3-O-demethylcolchicine.[4] While the in vivo formation of 1-demethyl-colchicine is not extensively documented, its synthesis and biological evaluation as a distinct chemical entity are of scientific interest. This guide focuses on the theoretical and practical aspects of characterizing the pharmacological profile of 1-demethyl-colchicine.

Mechanism of Action

The primary mechanism of action of colchicine and its analogs is the inhibition of tubulin polymerization.[2] This process is crucial for the formation of the mitotic spindle during cell division.

Tubulin Binding and Microtubule Disruption

1-demethyl-colchicine is hypothesized to bind to the colchicine-binding site on β-tubulin, similar to its parent compound. This binding prevents the polymerization of α/β-tubulin heterodimers into microtubules, leading to the disassembly of the mitotic spindle, cell cycle arrest at the G2/M phase, and subsequent apoptosis. The removal of the methyl group at the C1 position may influence the binding affinity and kinetics compared to colchicine.

Signaling Pathway: Colchicine-Induced Mitotic Arrest

G2_M_Arrest cluster_cell Cell 1_Demethyl_Colchicine 1_Demethyl_Colchicine Tubulin_Heterodimers α/β-Tubulin Heterodimers 1_Demethyl_Colchicine->Tubulin_Heterodimers Binds to β-tubulin Microtubule_Polymerization Microtubule Polymerization 1_Demethyl_Colchicine->Microtubule_Polymerization Inhibits Tubulin_Heterodimers->Microtubule_Polymerization Polymerize to form Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation G2_M_Phase_Progression G2/M Phase Progression Mitotic_Spindle_Formation->G2_M_Phase_Progression Apoptosis Apoptosis G2_M_Phase_Progression->Apoptosis Arrest leads to

Caption: G2/M phase arrest induced by 1-demethyl-colchicine.

Pharmacological Data (Hypothetical and Comparative)

Due to the limited direct experimental data for 1-demethyl-colchicine, this section presents a comparative summary based on known values for colchicine and related derivatives.

ParameterColchicine1-Demethylthiocolchicine1-Demethyl-colchicine (Hypothetical)
Tubulin Polymerization Inhibition (IC50) ~1-5 µMData not availableExpected to be in the low micromolar range
Antiproliferative Activity (IC50) Varies by cell line (nM to µM range)Antiproliferative activity demonstrated[2]Expected to exhibit antiproliferative activity
Bioavailability (Oral) ~45%[5]Data not availableUnknown, potentially altered
Protein Binding ~39% (mainly albumin)Data not availableUnknown
Metabolism Hepatic (CYP3A4)[4]Data not availableExpected to undergo further metabolism
Elimination Half-life 26.6 - 31.2 hours[5]Data not availableUnknown
Toxicity Narrow therapeutic index, gastrointestinal and hematological toxicityLower toxicity suggested for some demethylated analogs[2]Potentially altered toxicity profile

Experimental Protocols

To facilitate the pharmacological characterization of 1-demethyl-colchicine, the following detailed experimental protocols are provided.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

Experimental Workflow: Tubulin Polymerization Assay

Tubulin_Polymerization_Workflow cluster_workflow Workflow Start Start Prepare_Tubulin Prepare purified tubulin solution Start->Prepare_Tubulin Add_Compound Add 1-demethyl-colchicine (or control) Prepare_Tubulin->Add_Compound Initiate_Polymerization Initiate polymerization (e.g., by warming to 37°C) Add_Compound->Initiate_Polymerization Measure_Turbidity Measure turbidity (absorbance at 340 nm) over time Initiate_Polymerization->Measure_Turbidity Analyze_Data Analyze polymerization curves and determine IC50 Measure_Turbidity->Analyze_Data End End Analyze_Data->End

Caption: Workflow for in vitro tubulin polymerization assay.

Methodology:

  • Reagents and Materials:

    • Purified tubulin (>99% pure)

    • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • 1-demethyl-colchicine stock solution (in DMSO)

    • 96-well microplate

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Prepare a tubulin solution at a final concentration of 3 mg/mL in ice-cold General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

    • Add varying concentrations of 1-demethyl-colchicine (or vehicle control) to the wells of a pre-warmed (37°C) 96-well plate.

    • Initiate the polymerization reaction by adding the tubulin solution to each well.

    • Immediately place the plate in a spectrophotometer pre-heated to 37°C.

    • Measure the increase in absorbance at 340 nm every 30 seconds for 60 minutes.

    • Plot the absorbance as a function of time to generate polymerization curves.

    • The initial rate of polymerization is determined from the steepest slope of the curve.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits the rate of tubulin polymerization by 50%.[6][7]

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cells, which is an indicator of cell viability.

Methodology:

  • Reagents and Materials:

    • Cancer cell line of interest (e.g., HeLa, MCF-7)

    • Complete cell culture medium

    • 1-demethyl-colchicine stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plate

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of 1-demethyl-colchicine (and a vehicle control) for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.[8][9][10]

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a compound.

Experimental Workflow: Cell Cycle Analysis

Cell_Cycle_Workflow cluster_workflow Workflow Start Start Cell_Culture Culture cells and treat with 1-demethyl-colchicine Start->Cell_Culture Harvest_Cells Harvest and wash cells Cell_Culture->Harvest_Cells Fixation Fix cells with cold 70% ethanol Harvest_Cells->Fixation RNase_Treatment Treat with RNase A to remove RNA Fixation->RNase_Treatment PI_Staining Stain DNA with Propidium Iodide (PI) RNase_Treatment->PI_Staining Flow_Cytometry Analyze by flow cytometry PI_Staining->Flow_Cytometry Data_Analysis Analyze DNA content histograms to determine cell cycle distribution Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: Workflow for cell cycle analysis using propidium iodide.

Methodology:

  • Reagents and Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 1-demethyl-colchicine stock solution (in DMSO)

    • Phosphate-buffered saline (PBS)

    • 70% Ethanol (ice-cold)

    • RNase A solution (100 µg/mL in PBS)

    • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with 1-demethyl-colchicine at various concentrations for a specified time (e.g., 24 hours).

    • Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

    • The DNA content is measured by the fluorescence intensity of PI.

    • Generate DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would be indicative of mitotic arrest.[11][12][13][14]

Pharmacokinetics and Toxicity

The pharmacokinetic and toxicity profiles of 1-demethyl-colchicine are currently unknown. Based on the data for colchicine, the following aspects would need to be investigated:

  • Absorption, Distribution, Metabolism, and Excretion (ADME): Studies in animal models would be required to determine the oral bioavailability, tissue distribution, metabolic pathways, and routes of excretion of 1-demethyl-colchicine.

  • In Vitro Metabolism: Incubation with human liver microsomes can identify the specific cytochrome P450 enzymes involved in its metabolism.[15]

  • Toxicity: Acute and chronic toxicity studies in animals are necessary to determine the therapeutic index and identify potential organ-specific toxicities. Colchicine is known for its narrow therapeutic window, with gastrointestinal distress, myelosuppression, and myotoxicity being dose-limiting side effects.[3] The toxicity profile of 1-demethyl-colchicine may differ.

Conclusion

1-demethyl-colchicine is a colchicine derivative with a largely uncharacterized pharmacological profile. Based on the well-established mechanism of its parent compound, it is expected to function as a tubulin polymerization inhibitor with potential anticancer and anti-inflammatory activities. The removal of the C1-methyl group may alter its binding affinity, efficacy, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of 1-demethyl-colchicine, which is essential for determining its therapeutic potential and advancing its development as a novel drug candidate. Further research is imperative to fill the existing data gaps and to fully elucidate the pharmacological profile of this intriguing molecule.

References

Investigating the Biological Targets of 1-Demethyl-Colchicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-demethyl-colchicine, a derivative of the well-known mitotic inhibitor colchicine, is a compound of significant interest in the field of oncology and cell biology. This technical guide provides an in-depth exploration of the biological targets of 1-demethyl-colchicine, with a primary focus on its interaction with tubulin and the subsequent downstream cellular effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways and workflows to serve as a comprehensive resource for researchers and drug development professionals.

Primary Biological Target: β-Tubulin

The principal biological target of 1-demethyl-colchicine, like its parent compound colchicine, is the microtubule protein tubulin.[1][2] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape.[3] 1-demethyl-colchicine binds to the colchicine-binding site on the β-subunit of tubulin heterodimers.[1][2] This binding event disrupts the normal dynamics of microtubule assembly and disassembly.

Experimental evidence demonstrates that colchicine and its analogs bind with high affinity to the β-tubulin subunit at its interface with the α-tubulin subunit, which leads to the inhibition of tubulin polymerization.[2] The trimethoxyphenyl group of colchicinoids is oriented within β-tubulin in proximity to the cysteine residue at position 241 (Cysβ241).[2] This interaction prevents the tubulin dimers from polymerizing into microtubules, leading to microtubule depolymerization.[1]

Quantitative Analysis of Biological Activity

The biological activity of 1-demethyl-colchicine and its analogs is quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric used to determine the potency of these compounds in inhibiting tubulin polymerization and cell proliferation.

Table 1: Antiproliferative Activity (IC50 in nM) of 1-demethylthiocolchicine and its Derivatives [4]

CompoundA549 (Lung Carcinoma)MCF-7 (Breast Adenocarcinoma)LoVo (Colon Adenocarcinoma)
1-demethylthiocolchicine (3) >1000>1000>1000
Derivative 4a 1.8 ± 0.12.3 ± 0.21.5 ± 0.1
Derivative 4b 2.5 ± 0.23.1 ± 0.32.1 ± 0.2
Derivative 4c 1.9 ± 0.12.8 ± 0.21.7 ± 0.1
Colchicine 2.1 ± 0.22.9 ± 0.31.8 ± 0.2
Cisplatin 1250 ± 1101500 ± 1301800 ± 150
Doxorubicin 25 ± 240 ± 330 ± 2

Data represents the mean IC50 values ± standard deviation from three independent experiments.[4]

Downstream Cellular Effects

The inhibition of tubulin polymerization by 1-demethyl-colchicine triggers a cascade of downstream cellular events, culminating in cell cycle arrest and apoptosis.

Cell Cycle Arrest

By disrupting the formation of the mitotic spindle, an essential apparatus for chromosome segregation during cell division, 1-demethyl-colchicine and related compounds cause cells to arrest in the G2/M phase of the cell cycle.[5] This prolonged mitotic arrest ultimately activates the apoptotic machinery.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which 1-demethyl-colchicine exerts its anticancer effects. The apoptotic cascade is initiated through the intrinsic (mitochondrial) pathway.

Signaling Pathway for 1-Demethyl-Colchicine Induced Apoptosis

G Apoptosis Induction Pathway cluster_0 1-demethyl-colchicine 1-demethyl-colchicine Tubulin Tubulin 1-demethyl-colchicine->Tubulin Binds to Microtubule Depolymerization Microtubule Depolymerization Tubulin->Microtubule Depolymerization Inhibits polymerization Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Microtubule Depolymerization->Mitotic Arrest (G2/M) p38 MAPK Activation p38 MAPK Activation Mitotic Arrest (G2/M)->p38 MAPK Activation Bcl-2 (anti-apoptotic) Bcl-2 (anti-apoptotic) p38 MAPK Activation->Bcl-2 (anti-apoptotic) Inhibits Bax (pro-apoptotic) Bax (pro-apoptotic) p38 MAPK Activation->Bax (pro-apoptotic) Activates Mitochondrion Mitochondrion Bcl-2 (anti-apoptotic)->Mitochondrion Bax (pro-apoptotic)->Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Caption: Signaling cascade of 1-demethyl-colchicine-induced apoptosis.

Studies on colchicine have shown that the disruption of microtubules leads to the activation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[6] The p38 MAPK pathway is known to play a crucial role in stress-induced apoptosis.[7] Activation of p38 MAPK can lead to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[8] This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, triggering the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to the dismantling of the cell.[9][10]

Experimental Protocols

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Workflow for Tubulin Polymerization Assay

G Tubulin Polymerization Assay Workflow cluster_0 A Prepare tubulin solution (in polymerization buffer with GTP) B Add test compound (e.g., 1-demethyl-colchicine) A->B C Incubate at 37°C to initiate polymerization B->C D Monitor absorbance at 340 nm over time C->D E Analyze data to determine IC50 for polymerization inhibition D->E

Caption: Workflow of a typical tubulin polymerization assay.

Methodology:

  • Reagents and Materials:

    • Purified tubulin (>99%)

    • General tubulin buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Glycerol

    • Test compound (1-demethyl-colchicine) dissolved in DMSO

    • 96-well microplate

    • Temperature-controlled spectrophotometer

  • Procedure:

    • Prepare the tubulin polymerization reaction mixture on ice by combining tubulin, general tubulin buffer, GTP, and glycerol to the desired final concentrations.

    • Add the test compound (1-demethyl-colchicine) at various concentrations to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

    • Transfer the tubulin polymerization reaction mixture to the wells containing the test compounds.

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.

    • Plot the rate of polymerization against the concentration of the test compound to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effect of a compound on cancer cell lines.

Workflow for MTT Cell Viability Assay

G MTT Cell Viability Assay Workflow cluster_0 A Seed cancer cells in a 96-well plate and incubate B Treat cells with various concentrations of test compound A->B C Incubate for a defined period (e.g., 48-72 hours) B->C D Add MTT reagent and incubate to allow formazan formation C->D E Solubilize formazan crystals with DMSO or SDS D->E F Measure absorbance at ~570 nm E->F G Calculate cell viability and determine IC50 F->G

Caption: General workflow for an MTT cell viability assay.

Methodology:

  • Reagents and Materials:

    • Human cancer cell lines (e.g., A549, MCF-7, LoVo)

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics

    • Test compound (1-demethyl-colchicine)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (DMSO) or Sodium dodecyl sulfate (SDS)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Seed the desired cancer cell line into 96-well plates at an appropriate density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 1-demethyl-colchicine. Include untreated and vehicle-treated controls.

    • Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

    • Remove the medium and add DMSO or SDS to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Conclusion

1-demethyl-colchicine is a potent antimitotic agent that primarily targets tubulin, leading to the disruption of microtubule dynamics. This activity culminates in G2/M cell cycle arrest and the induction of apoptosis through the intrinsic mitochondrial pathway, which is potentially mediated by the p38 MAPK signaling cascade. The quantitative data from related compounds and the detailed experimental protocols provided in this guide offer a solid foundation for further research and development of 1-demethyl-colchicine and its analogs as potential anticancer therapeutics. Further studies are warranted to precisely determine the tubulin binding affinity and to fully elucidate the specific signaling pathways modulated by 1-demethyl-colchicine.

References

Methodological & Application

Synthesis of 1-Demethyl-Colchicine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides detailed application notes and protocols for the synthesis of 1-demethyl-colchicine, a derivative of the natural product colchicine. This protocol is intended for researchers, scientists, and drug development professionals interested in the chemical modification of colchicine and the exploration of its derivatives for therapeutic applications.

Introduction

Colchicine, a pseudoalkaloid isolated from the autumn crocus (Colchicum autumnale), is a well-known mitotic inhibitor that functions by disrupting microtubule polymerization.[1] Its potent biological activity has made it a subject of extensive research for the development of new therapeutic agents, particularly in the field of oncology. Chemical modification of the colchicine scaffold, such as regioselective demethylation, can lead to derivatives with altered biological properties, including potentially reduced toxicity and improved therapeutic indices.[2] 1-Demethyl-colchicine, also known as 1-O-demethyl colchicine, is a metabolite and a synthetic derivative of colchicine where the methoxy group at the C1 position of the A ring is converted to a hydroxyl group. This modification can influence the molecule's binding affinity to tubulin and its overall pharmacological profile.

Synthesis Protocol: Regioselective C1-Demethylation of Colchicine

The following protocol is based on a modified procedure for the regioselective demethylation of a related colchicinoid, thiocolchicine. The method involves a two-step process: acetylation of the hydroxyl group on the tropolone ring (C-ring) to form a transient intermediate, followed by selective demethylation at the C1 position and subsequent hydrolysis. While the original procedure was developed for a thiocolchicine derivative, it is adaptable for the synthesis of 1-demethyl-colchicine.

Materials and Reagents
  • Colchicine

  • Dichloromethane (DCM), anhydrous

  • Acetyl chloride

  • Tin (IV) chloride (SnCl₄)

  • Methanol (MeOH)

  • Water (H₂O)

  • Lithium hydroxide (LiOH)

  • Standard laboratory glassware and equipment

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

Experimental Procedure

Step 1: Acetylation

  • Dissolve colchicine in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add acetyl chloride to the stirred solution.

  • After a few minutes of stirring, add tin (IV) chloride (SnCl₄) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for approximately 48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Hydrolysis and Demethylation

  • Upon completion of the acetylation reaction (as indicated by TLC), carefully quench the reaction mixture.

  • Prepare a solution of lithium hydroxide (LiOH) in a mixture of methanol (MeOH) and water (H₂O).

  • Add the LiOH solution to the reaction mixture from Step 1.

  • Stir the resulting mixture at room temperature for approximately 1 hour.

  • Monitor the hydrolysis and demethylation by TLC until the starting material is consumed and the desired product, 1-demethyl-colchicine, is formed.

  • Once the reaction is complete, neutralize the mixture and perform a standard aqueous work-up.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain pure 1-demethyl-colchicine.

Quantitative Data Summary
ParameterValue/RangeReference
Starting Material ColchicineN/A
Key Reagents Acetyl chloride, SnCl₄, LiOH[3]
Solvents Dichloromethane, Methanol, Water[3]
Reaction Temperature 0 °C to Room Temperature[3]
Reaction Time Step 1: ~48 hours; Step 2: ~1 hour[3]
Reported Yield (for 1-demethylthiocolchicine) 40%

Note: The yield for the synthesis of 1-demethyl-colchicine may vary and should be optimized.

Visualizing the Synthetic Workflow

The following diagram illustrates the two-step synthesis of 1-demethyl-colchicine from colchicine.

Synthesis_Workflow Colchicine Colchicine Intermediate Acetylated Intermediate Colchicine->Intermediate 1. Acetyl chloride, SnCl₄ 2. DCM, 0°C to RT, 48h Product 1-Demethyl-colchicine Intermediate->Product 1. LiOH, MeOH/H₂O 2. RT, 1h

A schematic overview of the two-step synthesis of 1-demethyl-colchicine.

Mechanism of Action: Disruption of Microtubule Dynamics

Colchicine and its derivatives, including 1-demethyl-colchicine, exert their biological effects primarily by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

The signaling pathway of colchicine's action can be summarized as follows:

  • Binding to Tubulin: Colchicine binds to the colchicine-binding site on β-tubulin, a subunit of the αβ-tubulin heterodimer.[4]

  • Inhibition of Polymerization: This binding event prevents the polymerization of tubulin dimers into microtubules.[1]

  • Microtubule Depolymerization: The colchicine-tubulin complex can also incorporate into existing microtubules, leading to their destabilization and subsequent depolymerization.

  • Downstream Cellular Effects: The disruption of the microtubule network leads to a cascade of downstream effects, including:

    • Mitotic Arrest: Inhibition of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase.

    • Inhibition of Neutrophil Motility: Impaired migration of neutrophils, which contributes to its anti-inflammatory effects in the treatment of gout.[1]

    • Disruption of Intracellular Transport: Interference with the transport of organelles and vesicles within the cell.

    • Modulation of Signaling Pathways: Microtubule disruption can affect various signaling pathways, including the modulation of calcium signaling.[5][6]

Visualizing the Signaling Pathway

The following diagram illustrates the mechanism of action of colchicine and its derivatives.

Signaling_Pathway cluster_0 Cellular Environment cluster_1 Cellular Consequences Colchicine Colchicine / 1-Demethyl-colchicine Tubulin αβ-Tubulin Dimers Colchicine->Tubulin Binds to β-tubulin Microtubule Microtubule Polymer Colchicine->Microtubule Inhibits Polymerization & Promotes Depolymerization Tubulin->Microtubule Polymerization MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Neutrophil Inhibition of Neutrophil Motility & Activity Microtubule->Neutrophil Transport Disruption of Intracellular Transport Microtubule->Transport CaSignaling Modulation of Ca²⁺ Signaling Microtubule->CaSignaling

The mechanism of action of colchicine, leading to microtubule disruption and downstream cellular effects.

Conclusion

This document provides a foundational protocol for the synthesis of 1-demethyl-colchicine and an overview of its mechanism of action. Researchers are encouraged to optimize the reaction conditions to improve yields and purity. The study of such derivatives is crucial for the development of new and improved colchicinoid-based therapeutics.

Disclaimer: This protocol is intended for informational purposes only and should be performed by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

References

Application Notes and Protocols for the Purification of 1-demethyl-colchicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification of 1-demethyl-colchicine (1-O-demethylcolchicine, Colchiceine), a key derivative of colchicine. The following protocols for column chromatography and recrystallization are based on established methods for the purification of colchicine and its analogs, and can be adapted for 1-demethyl-colchicine.

Purification by Column Chromatography

Column chromatography is a fundamental technique for the separation of 1-demethyl-colchicine from reaction mixtures and natural extracts. Due to the polar nature of the phenolic hydroxyl group in 1-demethyl-colchicine, silica gel is a suitable stationary phase.

Gravity Column Chromatography Protocol

This protocol is suitable for initial purification of larger quantities of crude material.

Materials:

  • Silica gel (60 Å, 230-400 mesh)

  • Crude 1-demethyl-colchicine

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc)

  • Glass column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber

  • UV lamp (254 nm)

Experimental Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM or a DCM/EtOAc mixture).

    • Pour the slurry into the glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.

    • Equilibrate the column by running the initial mobile phase through it until the packing is stable.

  • Sample Preparation and Loading:

    • Dissolve the crude 1-demethyl-colchicine in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary.

    • Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the dried powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system and gradually increase the polarity. A common gradient for colchicinoids is a step or linear gradient of methanol in dichloromethane or ethyl acetate in hexane.

    • Suggested Gradient: Start with 100% DCM and gradually increase the percentage of MeOH (e.g., 0.5%, 1%, 2%, 5%, 10%). Alternatively, a gradient of EtOAc in Hexane can be used.

    • Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Fraction Analysis:

    • Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., DCM:MeOH 95:5 or EtOAc:Hexane 70:30).

    • Visualize the spots under a UV lamp at 254 nm.

    • Combine the fractions containing the pure 1-demethyl-colchicine based on the TLC analysis.

  • Solvent Evaporation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified 1-demethyl-colchicine.

Logical Workflow for Gravity Column Chromatography:

G A Prepare Silica Gel Slurry B Pack Column A->B C Equilibrate Column B->C D Prepare and Load Crude Sample C->D E Elute with Gradient Mobile Phase D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G G->E Adjust gradient if needed H Combine Pure Fractions G->H Identify pure fractions I Evaporate Solvent H->I J Obtain Purified 1-demethyl-colchicine I->J

Caption: Workflow for Gravity Column Chromatography Purification.

Flash Column Chromatography Protocol

Flash chromatography offers a faster separation with better resolution compared to gravity chromatography.

Materials:

  • Flash chromatography system with a suitable detector (e.g., UV)

  • Pre-packed silica gel cartridge or empty cartridge to be self-packed

  • Crude 1-demethyl-colchicine

  • HPLC-grade solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

Experimental Protocol:

  • Method Development:

    • Develop a suitable solvent system using TLC. The ideal solvent system should give a retention factor (Rf) of ~0.2-0.3 for 1-demethyl-colchicine.

  • Cartridge Equilibration:

    • Equilibrate the silica gel cartridge with the initial mobile phase (e.g., 100% Hexane or DCM) for several column volumes.

  • Sample Loading:

    • Dissolve the crude sample in a minimum amount of the mobile phase or a suitable solvent and inject it onto the column.

    • For dry loading, follow the procedure described in the gravity chromatography section and use a dry loading cartridge.

  • Elution and Fraction Collection:

    • Run a linear gradient based on the TLC method development. For example, a gradient of 0-100% Ethyl Acetate in Hexane or 0-10% Methanol in Dichloromethane over 20-30 column volumes.

    • The automated system will collect fractions based on the UV signal.

  • Post-Purification:

    • Analyze the collected fractions by TLC or HPLC to confirm purity.

    • Combine the pure fractions and evaporate the solvent.

Purification by Recrystallization

Recrystallization is an effective final step to obtain high-purity 1-demethyl-colchicine. The principle is to dissolve the compound in a suitable solvent at an elevated temperature and then allow it to crystallize upon cooling.

Single Solvent Recrystallization Protocol

This method is ideal when a single solvent is found that dissolves the compound well at high temperatures but poorly at low temperatures. Based on the purification of the related compound 10-demethylcolchicine, acetone is a good starting point.

Materials:

  • Partially purified 1-demethyl-colchicine

  • Acetone (or other suitable solvent like ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Experimental Protocol:

  • Solvent Selection:

    • Test the solubility of a small amount of 1-demethyl-colchicine in various solvents at room temperature and at their boiling points. Ideal solvents include acetone and ethyl acetate.

  • Dissolution:

    • Place the crude 1-demethyl-colchicine in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., acetone) and gently heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin.

    • To maximize the yield, place the flask in an ice bath for 30-60 minutes to induce further crystallization.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

Two-Solvent Recrystallization Protocol

This method is used when no single solvent is ideal. A "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble are used. For polar compounds like 1-demethyl-colchicine, a mixture like ethyl acetate/hexane is a good candidate.

Materials:

  • Partially purified 1-demethyl-colchicine

  • "Good" solvent (e.g., Ethyl Acetate)

  • "Poor" solvent (e.g., Hexane)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Experimental Protocol:

  • Dissolution:

    • Dissolve the crude 1-demethyl-colchicine in a minimal amount of the hot "good" solvent (ethyl acetate).

  • Inducing Crystallization:

    • Slowly add the "poor" solvent (hexane) dropwise to the hot solution until it becomes slightly turbid.

    • If too much "poor" solvent is added, add a small amount of the "good" solvent to redissolve the precipitate.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystal growth.

  • Isolation, Washing, and Drying:

    • Follow the same procedure as for the single-solvent recrystallization.

Recrystallization Workflow:

G cluster_0 Single Solvent cluster_1 Two Solvents A Dissolve in minimal hot solvent B Slowly cool to room temperature A->B C Cool in ice bath B->C G Collect crystals by vacuum filtration C->G D Dissolve in minimal hot 'good' solvent E Add 'poor' solvent until turbid D->E F Cool to induce crystallization E->F F->G H Wash with cold solvent G->H I Dry crystals under vacuum H->I J Obtain Pure Crystalline 1-demethyl-colchicine I->J

Caption: General Workflow for Recrystallization.

Quantitative Data

While specific quantitative data for the purification of 1-demethyl-colchicine is not extensively reported, the following table provides expected outcomes based on the purification of similar colchicinoids. The actual yield and purity will depend on the quality of the crude material.

Purification MethodStationary/Mobile Phase or SolventExpected PurityExpected YieldNotes
Gravity Column Chromatography Silica gel / DCM:MeOH gradient>90%50-80%Good for initial cleanup of large-scale reactions. Yield is dependent on fraction cutting.
Flash Column Chromatography Silica gel / Hexane:EtOAc gradient>95%60-90%Provides better resolution and is faster than gravity chromatography.
Recrystallization Acetone or Ethyl Acetate/Hexane>98%70-95%Highly effective as a final purification step. Yield depends on the purity of the starting material.
Preparative HPLC C18 / Acetonitrile:Water gradient>99%40-70%Offers the highest resolution and purity but is less suitable for very large quantities.

Disclaimer: These protocols are intended as a guide and may require optimization for specific applications and scales. It is recommended to perform small-scale trials to determine the optimal conditions before proceeding with larger quantities. Always handle colchicine and its derivatives with appropriate safety precautions, as they are toxic.

Application Note and Protocols for Cell-Based Assays of 1-Demethyl-Colchicine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Colchicine is a well-known natural pseudoalkaloid derived from the autumn crocus (Colchicum autumnale) that functions as a potent antimitotic agent.[1][2] Its primary mechanism of action involves binding to β-tubulin, which inhibits the polymerization of microtubules.[1][3][4] This disruption of the cytoskeleton interferes with various cellular processes, including mitosis, cell motility, and intracellular transport, ultimately leading to cell cycle arrest and apoptosis.[4][5] 1-demethyl-colchicine is a synthetic derivative of colchicine. Modifications to the colchicine structure, such as regioselective demethylation, have been shown to alter its biological properties.[2]

This document provides a comprehensive set of protocols to evaluate the cellular effects of 1-demethyl-colchicine, focusing on its impact on tubulin polymerization, cell viability, and the induction of apoptosis. These assays are fundamental for characterizing the compound's mechanism of action and determining its potential as a therapeutic agent.

Mechanism of Action: Tubulin Disruption Pathway

1-Demethyl-colchicine, like its parent compound, is presumed to exert its cytotoxic effects by targeting tubulin. The binding of the compound to tubulin monomers prevents their assembly into microtubules. This disruption of microtubule dynamics is a critical event that triggers a cascade of cellular responses, culminating in programmed cell death.

G cluster_0 Cellular Effects of 1-Demethyl-Colchicine Compound 1-Demethyl-Colchicine Tubulin β-Tubulin Monomers Compound->Tubulin Binds to Polymerization Inhibition of Microtubule Polymerization Tubulin->Polymerization Prevents Arrest Mitotic Arrest (G2/M Phase) Polymerization->Arrest Leads to Caspase Caspase Cascade Activation Arrest->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Induces

Caption: Signaling pathway of 1-demethyl-colchicine.

Protocol 1: In Vitro Tubulin Polymerization Assay

This biochemical assay directly measures the effect of 1-demethyl-colchicine on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by measuring the increase in light scattering or fluorescence over time.[6][7]

Principle: Light is scattered by microtubules to an extent that is proportional to the concentration of the microtubule polymer.[7] Alternatively, a fluorescent reporter can be incorporated into microtubules as they polymerize, leading to an enhancement of its fluorescent signal.[8]

Experimental Workflow

Caption: Workflow for the in vitro tubulin polymerization assay.

Methodology

  • Reagent Preparation:

    • Thaw purified tubulin (e.g., bovine brain tubulin) on ice.[6]

    • Prepare polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[7][8][9]

    • Prepare a 10 mM stock solution of GTP in polymerization buffer. Add GTP to the buffer to a final concentration of 1 mM just before use.

    • Prepare a stock solution of 1-demethyl-colchicine in a suitable solvent (e.g., DMSO) and make serial dilutions. Include positive (e.g., paclitaxel for enhancement) and negative (e.g., nocodazole for inhibition) controls.[7]

  • Assay Procedure (96-well plate format):

    • Pre-warm a microplate reader to 37°C.[7]

    • On ice, pipette 10 µL of the test compound dilutions or controls into the wells of a 96-well plate.

    • Prepare the final tubulin solution (e.g., 3 mg/mL) in ice-cold polymerization buffer containing GTP and, if needed, glycerol (10-15%) to promote polymerization.[7][8]

    • To initiate the reaction, add 90-100 µL of the cold tubulin solution to each well.[7]

    • Immediately place the plate in the pre-warmed spectrophotometer.

    • Measure the absorbance at 340 nm (for light scattering) every 30-60 seconds for at least 60 minutes.[6][7]

  • Data Analysis:

    • Plot absorbance versus time to generate polymerization curves.

    • Compare the curves of treated samples to the vehicle control. Inhibition is indicated by a decrease in the Vmax (rate of polymerization) and/or a reduction in the final polymer mass (plateau height).

Protocol 2: Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with 1-demethyl-colchicine.[10][11]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.[11]

Experimental Workflow

Caption: Workflow for the MTT cell viability assay.

Methodology

  • Cell Seeding:

    • Culture a relevant cancer cell line (e.g., HeLa, MCF-7) to ~80% confluency.

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 1-demethyl-colchicine in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

    • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Measurement:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[10][11]

    • Add 10-20 µL of the MTT stock solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[10]

    • Carefully aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[10]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11]

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[10][11]

  • Data Analysis:

    • Subtract the absorbance of the medium-only background wells.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the log concentration of the compound to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12][13]

Logical States of Stained Cells

G cluster_quadrants Flow Cytometry Quadrants for Apoptosis Q3 Q3: Healthy Cells (Annexin V- / PI-) Q4 Q4: Early Apoptotic (Annexin V+ / PI-) Q2 Q2: Late Apoptotic / Necrotic (Annexin V+ / PI+) Q1 Q1: Necrotic / Debris (Annexin V- / PI+) X_axis Annexin V Staining → Y_axis Propidium Iodide Staining →

References

Application Notes and Protocols for 1-Demethyl-Colchicine in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Demethyl-colchicine, also known as colchiceine, is a derivative of colchicine, a natural pseudoalkaloid extracted from the autumn crocus (Colchicum autumnale). Colchicine and its analogues are well-documented for their potent antimitotic activity, primarily through their interaction with tubulin, a key component of microtubules. By disrupting microtubule polymerization, these compounds interfere with the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis. This mechanism of action has made them a subject of interest in cancer research. These application notes provide a summary of the effective dosage of 1-demethyl-colchicine in various cancer cell lines and detailed protocols for common in vitro assays to assess its efficacy.

Data Presentation: In Vitro Antiproliferative Activity

The following table summarizes the 50% inhibitory concentration (IC50) values of 10-demethylcolchicine (colchiceine) and a related derivative against several human cancer cell lines and a normal murine fibroblast cell line. This data is crucial for determining the appropriate concentration range for in vitro experiments.

CompoundA549 (Human Lung Adenocarcinoma) IC50 (µM)MCF-7 (Human Breast Adenocarcinoma) IC50 (µM)LoVo (Human Colon Adenocarcinoma) IC50 (µM)BALB/3T3 (Normal Murine Embryonic Fibroblast) IC50 (µM)
10-demethylcolchicine (Colchiceine)12.99 ± 1.7911.23 ± 2.526.00 ± 1.8810.25 ± 0.96
Colchicine0.015 ± 0.0030.007 ± 0.0010.009 ± 0.0020.009 ± 0.001
Doxorubicin0.05 ± 0.010.11 ± 0.020.09 ± 0.020.22 ± 0.03
Cisplatin1.89 ± 0.472.11 ± 0.391.63 ± 0.211.55 ± 0.19

Data extracted from Urban et al., Molecules, 2020.[1][2]

Signaling Pathway

The primary mechanism of action for colchicine and its derivatives, including 1-demethyl-colchicine, involves the disruption of microtubule dynamics, which is essential for cell division.

Colchicine_Mechanism_of_Action Colchicine 1-Demethyl-colchicine Tubulin αβ-Tubulin Dimers Colchicine->Tubulin Binds to Microtubule Microtubule Polymerization Colchicine->Microtubule Inhibits Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Leads to Metaphase Metaphase Arrest Spindle->Metaphase Disruption causes Apoptosis Apoptosis Metaphase->Apoptosis Triggers

Caption: Mechanism of 1-demethyl-colchicine induced mitotic arrest.

Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of 1-demethyl-colchicine on cultured cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • 1-demethyl-colchicine (colchiceine)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • 96-well flat-bottom plates

  • Adherent or suspension cells

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cells, trypsinize and resuspend cells in complete medium. Count the cells and adjust the concentration. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.

    • For suspension cells, count and seed cells at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.

  • Compound Treatment:

    • Prepare a stock solution of 1-demethyl-colchicine in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of 1-demethyl-colchicine. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.

    • Mix thoroughly with a multichannel pipette to ensure complete dissolution of the formazan crystals. The solution should turn a uniform purple color.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the untreated control.

    • Plot the percentage of cell viability against the log concentration of 1-demethyl-colchicine to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol describes the analysis of cell cycle distribution in response to 1-demethyl-colchicine treatment using propidium iodide (PI) staining and flow cytometry.

Materials:

  • 1-demethyl-colchicine (colchiceine)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest.

    • Allow cells to attach and grow for 24 hours.

    • Treat the cells with various concentrations of 1-demethyl-colchicine (and a vehicle control) for the desired duration (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, directly collect the cells.

    • Transfer the cells to a centrifuge tube and pellet by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cell pellet once with cold PBS and centrifuge again.

    • Resuspend the cell pellet in a small volume of PBS (e.g., 500 µL).

    • While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.

  • Staining:

    • Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).

    • Carefully decant the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Transfer the stained cells to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, exciting the PI at 488 nm and collecting the emission in the red channel (typically around 617 nm).

    • Collect data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution.

    • Gate on single cells to exclude doublets and aggregates.

    • Generate a histogram of PI fluorescence intensity to visualize the different phases of the cell cycle (G0/G1, S, and G2/M).

    • Quantify the percentage of cells in each phase of the cell cycle for each treatment condition.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of 1-demethyl-colchicine.

Experimental_Workflow Start Start: Prepare 1-demethyl-colchicine stock solution CellCulture Cell Culture: Seed cells in appropriate plates Start->CellCulture Treatment Treatment: Expose cells to various concentrations of the compound CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle DataAnalysis1 Data Analysis: Determine IC50 values Cytotoxicity->DataAnalysis1 DataAnalysis2 Data Analysis: Quantify cell cycle distribution CellCycle->DataAnalysis2 Conclusion Conclusion: Evaluate anti-proliferative effects and mechanism DataAnalysis1->Conclusion DataAnalysis2->Conclusion

Caption: A typical workflow for in vitro evaluation of 1-demethyl-colchicine.

References

Application Note and Protocol: Preparation of 1-Demethyl-Colchicine Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Demethyl-colchicine is a derivative of colchicine, a well-characterized antimitotic agent.[1] Like its parent compound, 1-demethyl-colchicine's mechanism of action involves the disruption of microtubule polymerization by binding to tubulin.[1][2] This interference with microtubule dynamics leads to cell cycle arrest and can induce apoptosis, making it a compound of interest in cancer research and other studies involving cellular proliferation.[1] Furthermore, it is known to stimulate the intrinsic GTPase activity of tubulin and activate the JNK/SAPK signaling pathway.[1]

Proper preparation of a stock solution is the first critical step for obtaining reliable and reproducible results in downstream applications. This document provides a detailed protocol for the preparation, storage, and handling of a 1-demethyl-colchicine stock solution.

Quantitative Data Summary

All key quantitative data for 1-demethyl-colchicine are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₂₁H₂₃NO₆[1][3][4][5]
Molecular Weight 385.42 g/mol [1][4][5]
CAS Number 3464-68-4[1][4][5]
Appearance Pale yellow powder or crystalline solid[6]
Recommended Storage (Solid) -20°C or 2-8°C, protect from light[1][7][8]
Common Solvents Dimethyl sulfoxide (DMSO), Ethanol[7]

Experimental Protocol

This protocol outlines the steps for preparing a 10 mM stock solution of 1-demethyl-colchicine in DMSO. The concentration can be adjusted based on experimental needs by modifying the initial mass of the compound.

Materials and Equipment

  • 1-demethyl-colchicine powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or amber vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions

CAUTION: Colchicine and its derivatives are highly toxic and mutagenic.[6][9] Handle the compound with extreme care in a designated area, such as a chemical fume hood. Always wear appropriate PPE. Avoid inhalation of the powder and any contact with skin or eyes. Dispose of all contaminated materials and waste according to institutional guidelines.

Procedure

  • Calculate Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Volume (mL) x 10 mM x 385.42 ( g/mol ) / 1000 Example: For 1 mL of a 10 mM stock solution, you will need 3.85 mg of 1-demethyl-colchicine.

  • Weighing the Compound:

    • Before opening, allow the vial of 1-demethyl-colchicine to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

    • In a chemical fume hood, carefully weigh the calculated amount of powder using an analytical balance. Transfer the powder into a sterile microcentrifuge tube or an amber vial.

  • Dissolution:

    • Add the desired volume of anhydrous DMSO to the tube containing the 1-demethyl-colchicine powder. For example, add 1 mL of DMSO to 3.85 mg of the compound for a 10 mM solution.

    • Cap the tube securely.

  • Ensuring Complete Solubilization:

    • Vortex the solution for 1-2 minutes until the powder is completely dissolved. A clear, pale-yellow solution should be observed. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the stock solution into smaller, single-use aliquots (e.g., 10-50 µL) in sterile, light-protective microcentrifuge tubes.

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C, protected from light.

Storage and Stability

  • Solid Form: The solid powder of 1-demethyl-colchicine should be stored at -20°C and protected from light for long-term stability.[7]

  • Stock Solution in DMSO/Ethanol: When stored properly at -20°C in tightly sealed, light-protected aliquots, the stock solution should be stable for several months.

  • Aqueous Solutions: It is strongly recommended to prepare fresh dilutions in aqueous buffers or cell culture media immediately before use. Do not store aqueous solutions of colchicine derivatives for more than a day, as they are prone to degradation.[10]

Visualizations

Mechanism of Action Workflow

The following diagram illustrates the molecular mechanism of action of 1-demethyl-colchicine, leading to cell cycle disruption and apoptosis.

G cluster_0 cluster_2 cluster_3 A 1-Demethyl-Colchicine B α/β-Tubulin Dimers A->B Binds to C Microtubule Polymerization B->C D Microtubule Disruption B->D Inhibits Polymerization E Mitotic Spindle Failure D->E F Mitotic Arrest (G2/M Phase) E->F G JNK/SAPK Pathway Activation F->G H Apoptosis G->H

Caption: Mechanism of 1-demethyl-colchicine action.

Stock Solution Preparation Workflow

This diagram provides a logical workflow for the preparation of the 1-demethyl-colchicine stock solution.

G start Start calc 1. Calculate Mass (e.g., 3.85 mg for 1mL of 10mM) start->calc weigh 2. Weigh Compound (in fume hood) calc->weigh dissolve 3. Add Solvent (e.g., 1 mL DMSO) weigh->dissolve vortex 4. Vortex Until Dissolved dissolve->vortex aliquot 5. Aliquot into Single-Use Tubes vortex->aliquot store 6. Store at -20°C (Protect from light) aliquot->store end Ready for Use store->end

Caption: Workflow for stock solution preparation.

References

Application Notes and Protocols for Flow Cytometry Analysis with 1-demethyl-colchicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing 1-demethyl-colchicine in flow cytometry-based analyses. The protocols focus on two key cellular processes affected by microtubule-disrupting agents: cell cycle progression and apoptosis. 1-demethyl-colchicine, an active metabolite of colchicine, is a potent inhibitor of tubulin polymerization, making it a valuable compound for studying cellular division and programmed cell death.

Mechanism of Action

1-demethyl-colchicine, similar to its parent compound colchicine, exerts its biological effects primarily by disrupting microtubule dynamics.[1][2][3][4] Microtubules are essential components of the cytoskeleton involved in various cellular functions, including the formation of the mitotic spindle during cell division, maintenance of cell shape, and intracellular transport.[2][4]

By binding to β-tubulin, 1-demethyl-colchicine inhibits the polymerization of tubulin dimers into microtubules.[2][5] This disruption of the microtubule network leads to mitotic arrest in the G2/M phase of the cell cycle, as the mitotic spindle cannot form correctly.[2][4] Prolonged mitotic arrest can subsequently trigger the intrinsic apoptotic pathway.

Core Applications in Flow Cytometry

Flow cytometry is a powerful technique for analyzing the effects of 1-demethyl-colchicine on individual cells within a population. The two primary applications detailed below are:

  • Cell Cycle Analysis: To determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with 1-demethyl-colchicine.

  • Apoptosis Assay: To quantify the induction of apoptosis (early and late stages) and distinguish it from necrosis.

Data Presentation: Illustrative Effects of 1-demethyl-colchicine

The following tables summarize hypothetical quantitative data representing the expected outcomes of treating a cancer cell line (e.g., HeLa) with 1-demethyl-colchicine. These values are for illustrative purposes and should be optimized for specific cell types and experimental conditions.

Table 1: Cell Cycle Distribution Analysis

Treatment GroupConcentration (nM)Incubation Time (hours)% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control (DMSO)024552520
1-demethyl-colchicine1024452035
1-demethyl-colchicine5024301555
1-demethyl-colchicine10024201070

Table 2: Apoptosis Induction Analysis

Treatment GroupConcentration (nM)Incubation Time (hours)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control (DMSO)0489532
1-demethyl-colchicine104885105
1-demethyl-colchicine5048602515
1-demethyl-colchicine10048354025

Experimental Protocols

Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol details the steps for analyzing the cell cycle distribution of cells treated with 1-demethyl-colchicine using propidium iodide (PI) staining followed by flow cytometry.[6][7] PI is a fluorescent intercalating agent that stains DNA, allowing for the quantification of DNA content and thus the determination of the cell cycle phase.

Materials:

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • 1-demethyl-colchicine stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth for the duration of the experiment.

  • Treatment: The following day, treat the cells with varying concentrations of 1-demethyl-colchicine (e.g., 10, 50, 100 nM) and a vehicle control (DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

  • Cell Harvesting:

    • For adherent cells, aspirate the medium, wash with PBS, and detach the cells using trypsin.

    • For suspension cells, directly collect the cells.

    • Collect all cells (including any floating cells from adherent cultures) by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Storage: Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.[8]

  • Staining:

    • Centrifuge the fixed cells at 800 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PI staining solution.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample. Use a linear scale for the PI fluorescence channel (typically FL2 or PE-Texas Red).

Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide Staining

This protocol describes the detection and quantification of apoptosis in cells treated with 1-demethyl-colchicine using Annexin V and PI staining.[9][10] Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis.[9] PI is a viability dye that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.[9]

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 1-demethyl-colchicine stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V Binding Buffer (1X)

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using an appropriate incubation time to observe apoptosis (e.g., 48 hours).

  • Cell Harvesting:

    • Collect both floating and adherent cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of PI solution.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer. Collect at least 10,000 events per sample. Use logarithmic scales for both the FITC (Annexin V) and PI fluorescence channels.

Visualizations

G cluster_0 Mechanism of Action cluster_1 Cellular Consequences 1-demethyl-colchicine 1-demethyl-colchicine β-tubulin β-tubulin 1-demethyl-colchicine->β-tubulin Binds to Microtubule Polymerization Inhibition Microtubule Polymerization Inhibition β-tubulin->Microtubule Polymerization Inhibition Leads to Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Polymerization Inhibition->Mitotic Spindle Disruption G2/M Arrest G2/M Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Induction Apoptosis Induction G2/M Arrest->Apoptosis Induction Prolonged arrest leads to

Caption: Mechanism of action of 1-demethyl-colchicine leading to cell cycle arrest and apoptosis.

G Start Start Seed and Culture Cells Seed and Culture Cells Start->Seed and Culture Cells Treat with 1-demethyl-colchicine Treat with 1-demethyl-colchicine Seed and Culture Cells->Treat with 1-demethyl-colchicine Incubate (24h) Incubate (24h) Treat with 1-demethyl-colchicine->Incubate (24h) Harvest and Fix Cells Harvest and Fix Cells Incubate (24h)->Harvest and Fix Cells Stain with PI/RNase Stain with PI/RNase Harvest and Fix Cells->Stain with PI/RNase Analyze by Flow Cytometry Analyze by Flow Cytometry Stain with PI/RNase->Analyze by Flow Cytometry End End Analyze by Flow Cytometry->End

Caption: Experimental workflow for cell cycle analysis.

G Start Start Seed and Culture Cells Seed and Culture Cells Start->Seed and Culture Cells Treat with 1-demethyl-colchicine Treat with 1-demethyl-colchicine Seed and Culture Cells->Treat with 1-demethyl-colchicine Incubate (48h) Incubate (48h) Treat with 1-demethyl-colchicine->Incubate (48h) Harvest Cells Harvest Cells Incubate (48h)->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Stain with Annexin V-FITC and PI Stain with Annexin V-FITC and PI Wash with PBS->Stain with Annexin V-FITC and PI Analyze by Flow Cytometry Analyze by Flow Cytometry Stain with Annexin V-FITC and PI->Analyze by Flow Cytometry End End Analyze by Flow Cytometry->End

Caption: Experimental workflow for apoptosis analysis.

References

Application Notes and Protocols for Immunofluorescence Staining of Tubulin Following 1-Demethyl-Colchicine Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the immunofluorescence staining of tubulin in cultured cells following treatment with 1-demethyl-colchicine (also known as colcemid). This procedure is crucial for studying microtubule dynamics, the efficacy of microtubule-targeting drugs, and cell cycle progression.

Introduction

1-demethyl-colchicine is a derivative of colchicine, a well-known anti-mitotic agent that disrupts microtubule polymerization.[1][2] By binding to tubulin, the primary protein component of microtubules, it inhibits the formation of the mitotic spindle, leading to cell cycle arrest in metaphase.[1] At lower concentrations, it can suppress microtubule dynamics, while at higher concentrations, it promotes the detachment of microtubules from the microtubule-organizing center, leading to their depolymerization.[1] Immunofluorescence microscopy is a powerful technique to visualize these effects on the microtubule network within cells.

Mechanism of Action of 1-Demethyl-Colchicine

1-demethyl-colchicine acts as a potent inhibitor of microtubule polymerization.[3] Its mechanism involves binding to the colchicine-binding site on β-tubulin.[4] This binding induces a conformational change in the tubulin dimer, which prevents its incorporation into growing microtubules and can lead to the destabilization and subsequent depolymerization of existing microtubules.[4][5] This disruption of the microtubule cytoskeleton has profound effects on various cellular processes, most notably mitosis, where it prevents the formation of a functional mitotic spindle.[1][6]

Mechanism of 1-Demethyl-Colchicine Action Colchicine 1-Demethyl-Colchicine Tubulin αβ-Tubulin Dimer Colchicine->Tubulin Binds to β-tubulin Tubulin_Colchicine Tubulin-Colchicine Complex Tubulin->Tubulin_Colchicine Microtubule_Assembly Microtubule Polymerization Tubulin_Colchicine->Microtubule_Assembly Inhibits Microtubule_Disassembly Microtubule Depolymerization Tubulin_Colchicine->Microtubule_Disassembly Promotes Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest

Caption: Mechanism of 1-demethyl-colchicine on tubulin and microtubules.

Quantitative Data Summary

The effects of 1-demethyl-colchicine on microtubules are dose-dependent. The following table summarizes the observed effects at various concentrations based on published studies.

Concentration RangeIncubation TimeObserved Effects on MicrotubulesReference
< 20 nM5 hoursSubtle remodeling of microtubule architecture and suppression of microtubule dynamics.[7]
30 - 80 nM5 hoursAberrant microtubule curvature becomes apparent.[7]
≥ 100 nM5 hoursMicrotubule fragmentation and depolymerization are detected.[7]
1 µM2 hoursSignificant microtubule depolymerization and fragmentation of the Golgi apparatus.[8]
0.1 µg/ml (approx. 260 nM)6+ hoursElongation and structural complication of centriole-associated rootlets.[9]

Experimental Protocols

Materials and Reagents
  • Cell Culture: Adherent mammalian cell line (e.g., HeLa, A549, PtK2)

  • Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS)

  • Coverslips or Chamber Slides: Sterile, #1.5 thickness recommended for high-resolution imaging[10]

  • 1-demethyl-colchicine (Colcemid) Stock Solution: 10 mM in DMSO, store at -20°C

  • Phosphate Buffered Saline (PBS): pH 7.4[11]

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared[10][11]

  • Permeabilization Buffer: 0.1% - 0.5% Triton X-100 in PBS[12][13]

  • Blocking Buffer: 10% Normal Goat Serum (or other appropriate serum) in PBS with 0.1% Triton X-100[12]

  • Primary Antibody: Mouse monoclonal anti-α-tubulin antibody (e.g., DM1A) or rabbit polyclonal anti-β-tubulin antibody.

  • Secondary Antibody: Fluorochrome-conjugated goat anti-mouse or goat anti-rabbit IgG (e.g., Alexa Fluor 488 or 594).

  • Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)

  • Mounting Medium: Anti-fade mounting medium.

Experimental Workflow Diagram

Immunofluorescence Staining Workflow Start Start Cell_Culture Cell Seeding on Coverslips Start->Cell_Culture Drug_Treatment 1-Demethyl-Colchicine Treatment Cell_Culture->Drug_Treatment Fixation Fixation (4% PFA) Drug_Treatment->Fixation Permeabilization Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (Normal Goat Serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (Anti-Tubulin) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Counterstain Nuclear Counterstaining (DAPI) Secondary_Ab->Counterstain Mounting Mounting on Slides Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging End End Imaging->End

Caption: Step-by-step workflow for immunofluorescence staining.

Detailed Protocol

1. Cell Culture and Treatment

  • Seed cells onto sterile glass coverslips or chamber slides in a petri dish or multi-well plate.[11] Culture until they reach 50-80% confluency.

  • Prepare the desired concentration of 1-demethyl-colchicine in pre-warmed culture medium from the stock solution.

  • Remove the existing medium from the cells and replace it with the medium containing 1-demethyl-colchicine.

  • Incubate the cells for the desired amount of time (e.g., 2-5 hours) at 37°C in a CO2 incubator.

2. Fixation

  • Carefully aspirate the culture medium.

  • Gently wash the cells twice with pre-warmed PBS.[10]

  • Fix the cells by adding 4% PFA in PBS and incubating for 10-20 minutes at room temperature.[10][14]

  • Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.[10]

3. Permeabilization

  • Permeabilize the cells by adding 0.1% - 0.5% Triton X-100 in PBS and incubating for 10-15 minutes at room temperature.[10][12][13]

  • Aspirate the permeabilization buffer and wash the cells three times with PBS for 5 minutes each.[10]

4. Blocking

  • Block non-specific antibody binding by incubating the cells in blocking buffer (10% normal goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.[12]

5. Antibody Incubation

  • Dilute the primary anti-tubulin antibody to its optimal concentration in the antibody dilution buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100).

  • Aspirate the blocking buffer and add the diluted primary antibody solution to the cells.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[15]

  • Remove the primary antibody solution and wash the cells three times with PBS for 5 minutes each.[10]

  • Dilute the fluorochrome-conjugated secondary antibody in the antibody dilution buffer. Protect from light from this point onwards.

  • Add the diluted secondary antibody solution to the cells and incubate for 1 hour at room temperature in a dark, humidified chamber.[12]

  • Remove the secondary antibody solution and wash the cells three times with PBS for 5 minutes each in the dark.[10]

6. Counterstaining and Mounting

  • If desired, incubate the cells with a DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using a drop of anti-fade mounting medium.[11]

  • Carefully lower the coverslip to avoid air bubbles.

  • Seal the edges of the coverslip with clear nail polish and allow it to dry.

  • Store the slides at 4°C, protected from light, until imaging.

7. Imaging

  • Visualize the stained cells using a fluorescence microscope or a confocal microscope equipped with the appropriate filters for the chosen fluorophores.

  • Capture images of both treated and untreated (control) cells to compare the microtubule structures.

Troubleshooting

  • High Background: Insufficient blocking, inadequate washing, or too high antibody concentrations. Increase blocking time, ensure thorough washing, and titrate antibody concentrations.

  • Weak or No Signal: Ineffective primary antibody, incorrect secondary antibody, or over-fixation. Verify antibody compatibility and specificity, use a fresh secondary antibody, and optimize fixation time.

  • Microtubule Structure Not Preserved: Harsh permeabilization or improper fixation. Use a lower concentration of Triton X-100 and ensure the fixation protocol is appropriate for cytoskeletal proteins.

  • Cells Detaching: Rough handling during washing steps. Be gentle when adding and removing solutions. Using coated coverslips (e.g., poly-L-lysine) can improve cell adherence.[10]

References

Application Notes and Protocols for Assessing 1-demethyl-colchicine Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxicity of 1-demethyl-colchicine (N-deacetyl-N-formyl-colchicine), a derivative of the well-known mitotic inhibitor, colchicine. The following sections detail the underlying principles, experimental protocols, and data interpretation for evaluating the cytotoxic effects of this compound.

Introduction

1-demethyl-colchicine, a colchicinoid, is of interest for its potential as an anticancer agent. Like its parent compound, it is presumed to exert its cytotoxic effects by disrupting microtubule polymerization, a critical process for cell division, maintenance of cell structure, and intracellular transport. This disruption leads to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[1][2] Accurate and reproducible methods for assessing its cytotoxicity are crucial for preclinical evaluation and mechanism of action studies.

Principle of Cytotoxicity Assessment

The assessment of 1-demethyl-colchicine cytotoxicity involves exposing cultured cells to the compound and quantifying the resulting decrease in cell viability or proliferation. This is typically achieved through various in vitro assays that measure metabolic activity, cell membrane integrity, or the induction of apoptosis. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from these assays, representing the concentration of the compound required to inhibit a biological process by 50%.

Data Presentation: Cytotoxicity of Colchicine and its Derivatives

The following tables summarize the in vitro cytotoxicity (IC50 values) of colchicine and its demethylated derivatives against various human cancer cell lines. This data provides a comparative reference for the expected potency of 1-demethyl-colchicine.

Table 1: In Vitro Antiproliferative Activity (IC50) of 10-demethylcolchicine (Colchiceine) and 1-demethylthiocolchicine

CompoundA549 (Lung)MCF-7 (Breast)LoVo (Colon)LoVo/DX (Doxorubicin-resistant Colon)BALB/3T3 (Normal Fibroblasts)
10-demethylcolchicine >10 µM>10 µM>10 µM>10 µM>10 µM
1-demethylthiocolchicine 0.89 ± 0.05 µM0.51 ± 0.03 µM0.45 ± 0.02 µM0.62 ± 0.04 µM1.25 ± 0.08 µM
Colchicine (Reference) 0.015 ± 0.001 µM0.011 ± 0.001 µM0.009 ± 0.001 µM0.023 ± 0.002 µM0.028 ± 0.002 µM

Data is presented as mean IC50 ± standard deviation.

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol describes a colorimetric assay to determine the cytotoxic effects of 1-demethyl-colchicine by measuring the metabolic activity of viable cells.

Materials:

  • 1-demethyl-colchicine (N-deacetyl-N-formyl-colchicine)

  • Human cancer cell line (e.g., A549, MCF-7, HT-29)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 1-demethyl-colchicine in DMSO. Serially dilute the stock solution in a complete medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Assessment by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 1-demethyl-colchicine

  • Human cancer cell line

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of 1-demethyl-colchicine (including a vehicle control) for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and collect the cell suspension. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are in early apoptosis, while double-positive cells are in late apoptosis or necrosis.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for assessing the cytotoxicity of 1-demethyl-colchicine.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in Plates cell_culture->cell_seeding compound_prep Prepare 1-demethyl-colchicine Dilutions treatment Treat Cells with Compound compound_prep->treatment cell_seeding->treatment incubation Incubate (24-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI) incubation->apoptosis_assay data_acquisition Data Acquisition (Plate Reader/Flow Cytometer) viability_assay->data_acquisition apoptosis_assay->data_acquisition ic50_calc IC50 Calculation data_acquisition->ic50_calc apoptosis_quant Apoptosis Quantification data_acquisition->apoptosis_quant signaling_pathway cluster_trigger Initiation cluster_cytoskeleton Cytoskeletal Disruption cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade colchicine 1-demethyl-colchicine microtubule Microtubule Depolymerization colchicine->microtubule g2m_arrest G2/M Cell Cycle Arrest microtubule->g2m_arrest bcl2_family Upregulation of Bax Downregulation of Bcl-2 g2m_arrest->bcl2_family mito_potential Loss of Mitochondrial Membrane Potential bcl2_family->mito_potential cytochrome_c Cytochrome c Release mito_potential->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: 1-Demethyl-Colchicine in Animal Models of Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-demethyl-colchicine, also known as N-deacetyl-N-formyl-colchicine, is a derivative of colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale).[1][2] Unlike its parent compound, which is known for its anti-mitotic properties but also significant toxicity, 1-demethyl-colchicine and its prodrugs have been primarily investigated as vascular-disrupting agents (VDAs) in oncology.[3][4] The most extensively studied compound in this class is the water-soluble phosphate prodrug ZD6126.[3][5] In vivo, ZD6126 is rapidly converted by phosphatases into its active form, N-acetylcolchinol, which exerts potent anti-tumor effects by selectively targeting the immature and poorly formed vasculature of solid tumors.[5] This document provides detailed application notes and protocols for the use of this compound in preclinical animal models of cancer.

Mechanism of Action: Vascular Disruption

The primary anti-cancer mechanism of 1-demethyl-colchicine's active form, N-acetylcolchinol, is not direct cytotoxicity to cancer cells but rather the targeted disruption of tumor vasculature.[6][7] The process begins with the systemic administration of the prodrug ZD6126, which is then converted to the active molecule.

  • Tubulin Binding: N-acetylcolchinol binds to the colchicine-binding site on β-tubulin, a key component of cellular microtubules.[5]

  • Microtubule Depolymerization: This binding inhibits the polymerization of tubulin into microtubules, leading to the disassembly of the microtubule cytoskeleton.[4][5]

  • Endothelial Cell Shape Change: Tumor endothelial cells are particularly sensitive to this disruption. The collapse of their cytoskeleton induces rapid changes in cell morphology, including cell contraction and membrane blebbing.[5]

  • Vascular Collapse: These morphological changes lead to the loss of endothelial cell integrity, causing a collapse of the tumor's blood vessels.[8] This results in a shutdown of blood flow to the tumor core.

  • Tumor Necrosis: The acute deprivation of oxygen and nutrients leads to extensive hemorrhagic necrosis in the central regions of the tumor, typically observed within 24 hours of administration.[6][9]

This selective action spares the more stable, well-established vasculature of healthy tissues, providing a therapeutic window.[8] However, a thin rim of viable tumor cells often remains at the periphery, which is supplied by the more stable vasculature of the host tissue.[6][7]

cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment ZD6126 ZD6126 (Prodrug) NAC N-acetylcolchinol (Active Drug) ZD6126->NAC Conversion by Phosphatases Tubulin β-Tubulin NAC->Tubulin Binds to Colchicine Site Microtubule Microtubule Cytoskeleton Tubulin->Microtubule Inhibits Polymerization EC Endothelial Cell Contraction & Blebbing Microtubule->EC Leads to Disassembly Vessel Vascular Collapse EC->Vessel Causes Necrosis Tumor Necrosis Vessel->Necrosis Induces cluster_workflow In Vivo Efficacy Workflow A Tumor Cell Implantation B Tumor Growth to Palpable Size A->B C Randomize into Control & Treatment Groups B->C D Administer ZD6126 or Vehicle (i.p.) C->D E Monitor Tumor Volume & Body Weight D->E F Endpoint: Tumor Excision & Analysis E->F G Histology (H&E) IHC (CD31) F->G

References

Application Notes and Protocols: Isolation of 1-Demethyl-Colchicine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Demethyl-colchicine is a metabolite of colchicine, an alkaloid renowned for its therapeutic applications in gout and familial Mediterranean fever, and its potential as an anti-cancer agent. While colchicine is readily isolated from natural sources such as Colchicum autumnale and Gloriosa superba, 1-demethyl-colchicine is not a major naturally occurring constituent. This document provides a comprehensive protocol for the isolation of the precursor, colchicine, from Gloriosa superba seeds and a subsequent semi-synthetic procedure for the regioselective demethylation to yield 1-demethyl-colchicine. Detailed methodologies for extraction, purification, and analysis are provided, along with quantitative data and visualizations of the experimental workflow and the relevant biological signaling pathway.

Data Presentation

Table 1: Supercritical Fluid Extraction (SFE) of Colchicine from Gloriosa superba Seeds
ParameterValueReference
Plant MaterialGloriosa superba seed powder[1]
Initial Colchicine Content0.70% (w/w)[1]
Batch Size3 kg[1]
Supercritical FluidLiquid CO₂[1]
Co-solvent3% Water[1]
Temperature60 °C[1]
Optimal Pressure400 bar[1]
Optimum Yield (based on initial content)93.6% (w/w)[1]
Colchicine Content in Extract27% (w/w)[1]
Table 2: Purification of Colchicine by Column Chromatography
ParameterValueReference
Stationary Phase (1st Column)Activated Charcoal[1]
Stationary Phase (2nd Column)Neutral Alumina[1]
Elution SolventEthyl Acetate[1]
Final Yield (after crystallization)85.2% (w/w)[1]
Final Purity (by HPLC)99.82% (w/w)[1]
Table 3: High-Performance Liquid Chromatography (HPLC) for Colchicine Analysis
ParameterConditionReference
ColumnC18 (4.6 x 150 mm, 5 µm)[2]
Mobile PhaseAcetonitrile: 3% Acetic Acid (60:40, v/v)[2]
Flow Rate1.0 mL/min[2]
Detection Wavelength245 nm[2]
Injection Volume20 µL[2]

Experimental Protocols

Part 1: Isolation and Purification of Colchicine from Gloriosa superba Seeds

This protocol is adapted from established methods for extracting and purifying colchicine to a high degree of purity.[1]

1.1. Extraction by Supercritical Fluid Extraction (SFE)

  • Dry and grind the seeds of Gloriosa superba to a fine powder.

  • Load 3 kg of the powdered seeds into the extractor vessel of a supercritical fluid extractor.

  • Set the extraction temperature to 60°C.

  • Introduce liquid CO₂ with 3% water as a co-solvent.

  • Pressurize the system to 400 bar and maintain for a 2-hour extraction period.

  • Collect the extract from the separator. The resulting extract will be enriched with colchicine.

1.2. Purification by Column Chromatography

  • Dissolve the crude SFE extract in a minimal amount of an appropriate solvent.

  • Prepare a column packed with activated charcoal and equilibrate with the chosen solvent.

  • Load the dissolved extract onto the charcoal column to remove primary impurities.

  • Collect the eluate and concentrate it under reduced pressure.

  • Prepare a second column with neutral alumina as the stationary phase.

  • Dissolve the partially purified extract and load it onto the alumina column.

  • Elute the column with ethyl acetate.

  • Combine the fractions containing colchicine and concentrate the solution to approximately 100 mL under vacuum at 40°C.

  • Allow the concentrated solution to crystallize for 1 hour at room temperature.

  • Filter the crystalline mass using a Buchner funnel and dry under vacuum (1 torr) at 30°C for 24 hours to obtain a light-yellow crystalline mass of colchicine with a purity of up to 99.82%.[1]

1.3. Purity Analysis by HPLC

  • Prepare a standard solution of colchicine of known concentration in HPLC-grade methanol.

  • Prepare the sample solution by dissolving the isolated colchicine in HPLC-grade methanol.

  • Inject 20 µL of the sample and standard solutions into the HPLC system.

  • Run the analysis using the conditions specified in Table 3.

  • Determine the purity of the isolated colchicine by comparing the peak area of the sample to that of the standard.

Part 2: Semi-synthesis of 1-Demethyl-Colchicine

As 1-demethyl-colchicine is not readily isolated from natural sources, a semi-synthetic approach starting from the isolated colchicine is proposed. This protocol is based on the regioselective demethylation of a similar compound, thiocolchicine, and general methods for demethylating aromatic ethers.[3]

2.1. Regioselective C1-Demethylation of Colchicine (Proposed Method)

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as it may involve hazardous reagents.

  • Dissolve the purified colchicine in a suitable dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0°C).

  • Slowly add a Lewis acid catalyst (e.g., Tin(IV) chloride, SnCl₄).

  • To this mixture, add a demethylating agent. Based on the successful demethylation of thiocolchicine, an acetylating agent like acetyl chloride could be used, followed by hydrolysis.[3] The reaction proceeds via a proposed intermediate.

  • Stir the reaction mixture at room temperature for the appropriate time (monitoring by TLC is recommended to determine reaction completion).

  • Upon completion, quench the reaction by carefully adding it to ice-cold water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-demethyl-colchicine.

2.2. Purification of 1-Demethyl-Colchicine

  • Purify the crude product using column chromatography on silica gel.

  • Use a suitable solvent system (e.g., a gradient of methanol in chloroform or ethyl acetate in hexane) to elute the column.

  • Collect the fractions and analyze them by TLC or HPLC to identify those containing the pure 1-demethyl-colchicine.

  • Combine the pure fractions and evaporate the solvent to yield purified 1-demethyl-colchicine.

Visualizations

Experimental Workflow

experimental_workflow cluster_colchicine_isolation Part 1: Colchicine Isolation cluster_demethylation Part 2: 1-Demethyl-Colchicine Synthesis plant Gloriosa superba seeds sfe Supercritical Fluid Extraction (SFE) plant->sfe CO2, 60°C, 400 bar crude_extract Crude Colchicine Extract sfe->crude_extract charcoal_col Charcoal Column Chromatography crude_extract->charcoal_col alumina_col Alumina Column Chromatography charcoal_col->alumina_col Ethyl Acetate pure_colchicine Purified Colchicine (>99% purity) alumina_col->pure_colchicine demethylation Regioselective C1-Demethylation pure_colchicine->demethylation 1. Lewis Acid 2. Demethylating Agent crude_product Crude 1-Demethyl-Colchicine demethylation->crude_product silica_col Silica Gel Column Chromatography crude_product->silica_col pure_product Purified 1-Demethyl-Colchicine silica_col->pure_product

Caption: Experimental workflow for the isolation of colchicine and semi-synthesis of 1-demethyl-colchicine.

Signaling Pathway of Colchicine

signaling_pathway cluster_inflammation Inflammatory Response colchicine Colchicine / 1-Demethyl-Colchicine tubulin αβ-Tubulin Dimers colchicine->tubulin Binds to β-tubulin nlrp3 NLRP3 Inflammasome Assembly colchicine->nlrp3 Inhibits microtubules Microtubule Polymerization tubulin->microtubules Inhibits mitosis Mitotic Spindle Formation microtubules->mitosis cell_cycle Cell Cycle Arrest (G2/M Phase) mitosis->cell_cycle Disrupts apoptosis Apoptosis cell_cycle->apoptosis caspase1 Caspase-1 Activation nlrp3->caspase1 il1b IL-1β Maturation and Secretion caspase1->il1b inflammation Inflammation il1b->inflammation

Caption: Signaling pathway of colchicine, highlighting its effects on microtubule dynamics and inflammation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Colchicine and its Demethylated Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a high-performance liquid chromatography (HPLC) method suitable for the separation and quantification of colchicine and its demethylated metabolites, which can include 1-O-demethyl-colchicine, 2-O-demethyl-colchicine, and 3-O-demethyl-colchicine. While specific methods solely for "1-demethyl-colchicine" are not prevalent in readily available literature, the methods for colchicine can be adapted for the analysis of its various demethylated forms.

Introduction

Colchicine is a naturally occurring alkaloid used for the treatment of gout and Familial Mediterranean Fever.[1] Its metabolism in the body leads to the formation of several demethylated metabolites. Monitoring the levels of colchicine and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological analysis.[2] High-performance liquid chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of these compounds in various biological matrices.

This application note details a reversed-phase HPLC (RP-HPLC) method that can be employed for this purpose. The provided protocol is a composite based on established methods for colchicine analysis and may require optimization for the specific demethylated metabolite of interest.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[3]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Ammonium acetate or Phosphoric acid (for mobile phase pH adjustment)

    • Reference standards for colchicine and its demethylated metabolites.

Chromatographic Conditions

The following table summarizes a typical set of HPLC conditions for the analysis of colchicine, which can serve as a starting point for the analysis of its demethylated metabolites.

ParameterCondition
Stationary Phase C18 Reversed-Phase Column (5 µm, 250 mm x 4.6 mm)[3]
Mobile Phase Acetonitrile:Methanol:Water (32:48:20, v/v/v), pH adjusted to 5.2 with phosphoric acid[4]
Flow Rate 1.2 mL/min[4]
Column Temperature 30°C ± 2°C[5]
Detection Wavelength 254 nm[3][4]
Injection Volume 20 µL
Run Time Approximately 10-15 minutes (may need adjustment based on metabolite retention)
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard (colchicine or a specific demethylated metabolite) in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 0.1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation (from Biological Fluids)

For the analysis of samples from biological matrices like plasma or urine, a sample clean-up step is essential to remove interfering substances.

  • Protein Precipitation: For plasma samples, add three volumes of cold acetonitrile to one volume of plasma. Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to precipitate proteins.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Data Presentation

The following tables present a summary of quantitative data from various HPLC methods reported for colchicine analysis, which can be used as a reference for method development for its demethylated metabolites.

Table 1: Comparison of HPLC Method Parameters for Colchicine Analysis

ParameterMethod 1[4]Method 2[3]Method 3[2]
Stationary Phase CLC C18 (5 µm, 25 cm x 4.6 mm)RP-Thermo C18 (5µm, 250mm x 4.6mm)Inertsil ODS-2 (5 µm, 250×4 mm)
Mobile Phase Acetonitrile:Methanol:Water (32:48:20, v/v), pH 5.2Water:Methanol:Acetonitrile (84:1:15, v/v/v)48% CH3COONH4 0.05 M : 52% CH3OH
Flow Rate 1.2 mL/min1.0 mL/min1.0 mL/min
Detection 254 nm254 nm245 nm

Table 2: Method Validation Parameters for Colchicine HPLC Analysis

ParameterReported Value (Method from[4])Reported Value (Method from[2])
Linearity Range 7-130 µg/mLUp to 2.5 ng/µL
Correlation Coefficient (r²) 0.9997Not specified
Limit of Detection (LOD) Reported0.5 ng per 20 µL injection
Limit of Quantification (LOQ) ReportedNot specified
Recovery 99.87%97.2% to 104.6% (serum), 89.5% to 104.0% (urine)

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the HPLC system components.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sp Sample Collection (e.g., Plasma, Urine) pp Protein Precipitation (if applicable) sp->pp ec Evaporation & Reconstitution pp->ec filt Filtration (0.45 µm) ec->filt inj Injection into HPLC filt->inj std_prep Standard Solution Preparation cal_curve Calibration Curve Standards std_prep->cal_curve cal_curve->inj sep Chromatographic Separation (C18 Column) inj->sep det UV Detection sep->det chrom Chromatogram Generation det->chrom pa Peak Area Integration chrom->pa quant Quantification using Calibration Curve pa->quant

Caption: Experimental workflow for HPLC analysis.

hplc_system mp Mobile Phase Reservoir pump HPLC Pump mp->pump injector Autosampler/Injector pump->injector column HPLC Column (C18) injector->column detector UV/PDA Detector column->detector oven Column Oven oven->column Temperature Control das Data Acquisition System detector->das

Caption: Components of an HPLC system.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Demethyl-Colchicine Concentration for Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 1-demethyl-colchicine in various cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of 1-demethyl-colchicine?

A1: 1-demethyl-colchicine, like other colchicine derivatives, functions as a microtubule-targeting agent. It binds to the colchicine-binding site on β-tubulin, a subunit of microtubules.[1] This binding inhibits the polymerization of tubulin into microtubules, which are essential components of the cytoskeleton.[2] The disruption of microtubule dynamics leads to mitotic arrest, typically at the G2/M phase of the cell cycle, and can subsequently induce apoptosis (programmed cell death).[3]

Q2: How do I determine a starting concentration for my experiments?

A2: A good starting point is to consult the literature for reported IC50 values of 1-demethyl-colchicine or similar colchicine derivatives in your specific or a related cell line. Based on published data for colchicine and its analogs, a broad range of concentrations from nanomolar (nM) to low micromolar (µM) is a reasonable starting point for a dose-response experiment.[4][5]

Q3: How long should I incubate my cells with 1-demethyl-colchicine?

A3: The incubation time can vary depending on the cell line and the experimental endpoint. For initial cytotoxicity assays, a 48 to 72-hour incubation is common to allow for sufficient time for the compound to affect cell proliferation and viability.[6] For cell cycle analysis, a shorter incubation of 24 hours may be sufficient to observe G2/M arrest.[3]

Q4: What are the expected morphological changes in cells treated with 1-demethyl-colchicine?

A4: Due to the disruption of the microtubule network, you can expect to see changes in cell morphology. Cells may become rounded, lose their typical shape, and detach from the culture surface. An increase in the number of cells arrested in mitosis (visible as rounded, condensed cells) is also a characteristic feature.

Troubleshooting Guides

Problem 1: No significant cell death or inhibition of proliferation is observed.
Possible Cause Suggested Solution
Concentration is too low. Increase the concentration range of 1-demethyl-colchicine in your next experiment. Consider a logarithmic dose-response curve to cover a wider range of concentrations (e.g., 1 nM to 10 µM).
Incubation time is too short. Extend the incubation period. Some cell lines may require longer exposure to the compound to exhibit a significant effect. Try a time-course experiment (e.g., 24, 48, and 72 hours).
Cell line is resistant. Some cancer cell lines can exhibit resistance to microtubule inhibitors.[7] This can be due to various mechanisms, such as the expression of drug efflux pumps. Consider using a different cell line or investigating potential resistance mechanisms.
Compound instability. Ensure that your stock solution of 1-demethyl-colchicine is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
Problem 2: High variability between replicate wells.
Possible Cause Suggested Solution
Inconsistent cell seeding. Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates to ensure an equal number of cells per well.
Edge effects in the culture plate. Edge wells of a multi-well plate are more prone to evaporation, which can affect cell growth and drug concentration. Avoid using the outer wells for experimental conditions and instead fill them with sterile PBS or media.
Pipetting errors. Calibrate your pipettes regularly. Use fresh tips for each dilution and when adding the compound to the cells.
Problem 3: Unexpected cell behavior or morphology.
Possible Cause Suggested Solution
Off-target effects. At very high concentrations, drugs can have off-target effects. Try to use the lowest effective concentration that gives you the desired biological outcome.
Contamination. Microbial contamination can significantly impact cell health and experimental results. Regularly check your cultures for signs of contamination and test for mycoplasma.
Cell line misidentification. Cross-contamination of cell lines is a known issue in research. Authenticate your cell lines using methods like short tandem repeat (STR) profiling.

Data Presentation

Table 1: Reported IC50 Values of Colchicine and its Derivatives in Various Cancer Cell Lines

Note: Data for 1-demethyl-colchicine is limited in publicly available literature. The following table includes data for colchicine and other derivatives that target the colchicine-binding site and can be used as a reference for determining a starting concentration range.

CompoundCell LineCancer TypeIC50 (nM)
ColchicineA549Lung Adenocarcinoma~14.8
ColchicineMCF-7Breast Adenocarcinoma~10.9
ColchicineLoVoColon Adenocarcinoma~12.3
Colchicine Derivative (DJ101)A375Melanoma7-10
Colchicine Derivative (IsoCA-4)VariousVarious2-5
ColchicineHCT-116Colorectal Carcinoma~7 µM
ColchicineHT-29Colorectal Adenocarcinoma~13-fold less active than AM2

IC50 values can vary depending on the assay conditions and laboratory. This table should be used as a guide for initial experimental design.[5][6][8]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration using a Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 5,000-10,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 1-demethyl-colchicine in a suitable solvent (e.g., DMSO). Make a series of serial dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of 1-demethyl-colchicine. Include a vehicle control (medium with the same concentration of solvent used for the drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with different concentrations of 1-demethyl-colchicine (and a vehicle control) for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells.

  • Fixation: Resuspend the cell pellet in cold 70% ethanol and incubate on ice or at -20°C for at least 30 minutes to fix the cells.

  • Staining: Wash the cells with PBS and then resuspend them in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G2/M phase is indicative of the mechanism of action of 1-demethyl-colchicine.[3]

Visualizations

Signaling Pathway of 1-Demethyl-Colchicine

G cluster_cell Cell 1_demethyl_colchicine 1-Demethyl-Colchicine tubulin α/β-Tubulin Dimers 1_demethyl_colchicine->tubulin Binds to β-tubulin microtubule Microtubule Polymerization tubulin->microtubule Inhibits disruption Microtubule Disruption microtubule->disruption g2m_arrest G2/M Phase Arrest disruption->g2m_arrest bcl2_family Modulation of Bcl-2 Family Proteins disruption->bcl2_family apoptosis Apoptosis g2m_arrest->apoptosis cytochrome_c Cytochrome c Release bcl2_family->cytochrome_c caspases Caspase Activation caspases->apoptosis cytochrome_c->caspases

Caption: Mechanism of action of 1-demethyl-colchicine.

Experimental Workflow for Optimizing Concentration

G cluster_workflow Concentration Optimization Workflow start Start: Select Cell Line lit_review Literature Review for Starting Concentration Range start->lit_review dose_response Initial Broad Dose-Response Experiment (e.g., 1 nM - 10 µM) lit_review->dose_response ic50 Determine IC50 Value dose_response->ic50 narrow_range Narrow Range Dose-Response (around IC50) ic50->narrow_range confirm Confirm IC50 and Observe Morphological Changes narrow_range->confirm functional_assays Proceed to Functional Assays (e.g., Cell Cycle, Apoptosis) confirm->functional_assays end End: Optimal Concentration Determined functional_assays->end

Caption: Workflow for determining optimal 1-demethyl-colchicine concentration.

References

"stability and storage of 1-demethyl-colchicine solutions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 1-demethyl-colchicine (also known as N-deacetyl-N-formyl-colchicine) solutions for researchers, scientists, and drug development professionals. Please note that while direct and extensive stability data for 1-demethyl-colchicine is limited, the following recommendations are based on the known chemical properties of its parent compound, colchicine, and general principles of handling structurally similar alkaloids.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of 1-demethyl-colchicine?

A1: 1-demethyl-colchicine is reported to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO or ethanol before diluting with water or a buffer. For example, to prepare a 10 mM stock solution in DMSO, dissolve 3.85 mg of 1-demethyl-colchicine (Molecular Weight: 385.4 g/mol ) in 1 mL of high-purity DMSO.

Q2: What are the recommended storage conditions for 1-demethyl-colchicine solutions?

A2: Based on the recommendations for its parent compound, colchicine, stock solutions of 1-demethyl-colchicine in anhydrous solvents like DMSO or ethanol should be stored at -20°C for long-term storage (months) and at 2-8°C for short-term storage (days to weeks). Aqueous solutions are generally less stable and should be prepared fresh. If aqueous solutions must be stored, they should be kept at 2-8°C for no longer than a few days. All solutions should be protected from light to prevent photodegradation.

Q3: How long can I expect my 1-demethyl-colchicine solution to be stable?

Q4: What are the potential signs of degradation in my 1-demethyl-colchicine solution?

A4: Visual signs of degradation can include a change in color (e.g., yellowing) or the appearance of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability of your solution is through analytical methods such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.

Q5: What are the likely degradation pathways for 1-demethyl-colchicine?

A5: Based on forced degradation studies of colchicine and its analogs, 1-demethyl-colchicine is likely susceptible to:

  • Hydrolysis: The formyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of N-deacetyl-colchicine.

  • Oxidation: The chemical structure may be susceptible to oxidation, leading to various oxidized derivatives.

  • Photodegradation: Exposure to light, particularly UV light, can cause isomerization and other forms of degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Degradation of 1-demethyl-colchicine solution leading to lower effective concentration.Prepare a fresh stock solution from solid material. Verify the concentration and purity of the new solution using a validated analytical method (e.g., HPLC-UV).
Precipitate forms in the solution upon storage Poor solubility in the chosen solvent or degradation product formation.Try a different solvent system or a lower concentration. If using aqueous solutions, ensure the initial stock in organic solvent is fully dissolved before dilution.
Solution has changed color Likely chemical degradation.Discard the solution and prepare a fresh one. Ensure proper storage conditions, especially protection from light.
Inconsistent results between experiments Inconsistent solution preparation or degradation over time.Standardize the solution preparation protocol. Use freshly prepared solutions for each experiment or validate the stability of a single stock over the time course of your experiments.

Stability and Storage Data Summary

The following table summarizes the recommended storage conditions for 1-demethyl-colchicine solutions, extrapolated from data on colchicine.

Solvent Storage Temperature Estimated Stability Key Considerations
Anhydrous DMSO or Ethanol-20°C≥ 6 monthsProtect from light and moisture. Use anhydrous solvents.
Anhydrous DMSO or Ethanol2-8°CUp to 1 monthSuitable for short-term storage. Protect from light.
Aqueous solutions (e.g., PBS)2-8°C1-4 weeks[1]Prepare fresh if possible. Protect from light. Stability is pH-dependent.[1]
Aqueous solutions (e.g., PBS)-20°CUp to 1 month[1]Subject to freeze-thaw instability. Aliquot to avoid repeated cycles.

Experimental Protocols

Protocol: Stability Assessment of 1-Demethyl-Colchicine Solutions by HPLC

This protocol outlines a general method for assessing the stability of 1-demethyl-colchicine solutions.

1. Materials and Reagents:

  • 1-demethyl-colchicine reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable buffer components)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

2. Instrumentation:

  • HPLC system with a UV detector

  • Analytical balance

3. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Filter and degas the mobile phases before use.

4. Preparation of Standard and Sample Solutions:

  • Standard Solution: Prepare a stock solution of 1-demethyl-colchicine in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 1 mg/mL). Dilute with the mobile phase to a working concentration (e.g., 10 µg/mL).

  • Sample Solution: Prepare the 1-demethyl-colchicine solution for stability testing in the desired solvent and at the desired concentration. At specified time points (e.g., 0, 1, 2, 4 weeks), dilute an aliquot of the stored solution to the working concentration with the mobile phase.

5. HPLC Conditions (Example):

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient elution can be used, for example:

    • Start with 90% A and 10% B

    • Linearly increase to 90% B over 20 minutes

    • Hold at 90% B for 5 minutes

    • Return to initial conditions and equilibrate for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 245 nm and 350 nm (based on colchicine's absorbance maxima)

  • Column Temperature: 30°C

6. Data Analysis:

  • Integrate the peak area of 1-demethyl-colchicine at each time point.

  • Calculate the percentage of remaining 1-demethyl-colchicine relative to the initial time point (t=0).

  • Monitor the chromatogram for the appearance of new peaks, which would indicate degradation products.

Visualizations

Stability_Troubleshooting_Workflow Troubleshooting Workflow for 1-Demethyl-Colchicine Solution Stability start Start: Inconsistent or Unexpected Experimental Results check_solution Is the 1-demethyl-colchicine solution freshly prepared? start->check_solution prepare_fresh Prepare a fresh solution from solid starting material. check_solution->prepare_fresh No check_storage Review storage conditions: - Temperature (-20°C for long-term) - Light protection (amber vials) - Solvent (anhydrous for stocks) check_solution->check_storage Yes analytical_validation Consider analytical validation: - HPLC to check purity and concentration - Look for degradation peaks prepare_fresh->analytical_validation storage_ok Are storage conditions appropriate? check_storage->storage_ok correct_storage Correct storage conditions. Prepare a fresh solution. storage_ok->correct_storage No storage_ok->analytical_validation Yes correct_storage->analytical_validation degradation_detected Is degradation detected? analytical_validation->degradation_detected end_ok Solution is likely stable. Re-evaluate other experimental parameters. degradation_detected->end_ok No end_issue Solution is unstable under current conditions. Use only freshly prepared solutions. degradation_detected->end_issue Yes consult_literature Consult literature for similar compounds. Consider a formal stability study. end_issue->consult_literature

Caption: Troubleshooting workflow for stability issues.

References

Technical Support Center: Synthesis of 1-Demethyl-Colchicine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-demethyl-colchicine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of 1-demethyl-colchicine, focusing on a common method adapted from the regioselective demethylation of a related compound, thiocolchicine.

Experimental Protocol: Regioselective C1-Demethylation of Colchicine (Adapted from Bladé-Font Method for Thiocolchicine)

This protocol is a starting point for the selective demethylation of the C1-methoxy group of colchicine. Optimization may be required to achieve higher yields.

StepProcedure
1. Reaction Setup In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve colchicine (1 equivalent) in anhydrous dichloromethane (DCM).
2. Reagent Addition Cool the solution to 0°C using an ice bath. Add acetyl chloride (1.1 equivalents) dropwise. After stirring for 10 minutes, add tin(IV) chloride (SnCl4) (1.2 equivalents) dropwise.
3. Reaction Allow the reaction mixture to slowly warm to room temperature and stir for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
4. Quenching Upon completion, carefully quench the reaction by slowly adding it to a cooled saturated aqueous solution of sodium bicarbonate (NaHCO3).
5. Extraction Extract the aqueous layer with DCM (3x). Combine the organic layers.
6. Washing Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
7. Purification Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
8. Hydrolysis The product of the reaction is the C1-acetylated derivative. To obtain 1-demethyl-colchicine, the acetyl group must be hydrolyzed. Dissolve the purified product in a mixture of methanol and water. Add a base such as lithium hydroxide (LiOH) and stir at room temperature for 1 hour.
9. Final Workup Neutralize the reaction mixture and extract the product with a suitable organic solvent. Dry the organic layer, concentrate, and if necessary, purify further by chromatography or recrystallization to obtain 1-demethyl-colchicine.

Troubleshooting Common Issues

IssuePossible Cause(s)Recommended Solution(s)
Low to No Conversion of Starting Material - Inactive Reagents: Moisture can deactivate the Lewis acid (SnCl4) and acetyl chloride. - Insufficient Reaction Time or Temperature: The reaction may be sluggish.- Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere. Use freshly opened or properly stored anhydrous solvents and reagents. - Monitor the reaction by TLC over a longer period (e.g., 72 hours). If no further conversion is observed, consider a gentle increase in temperature (e.g., to 40°C), but be aware this may decrease regioselectivity.
Low Yield of 1-Demethyl-Colchicine - Formation of Multiple Demethylated Products: Non-selective demethylation at other positions (C2, C3, C10) is a common issue.[1] - Product Degradation: The product may be unstable under the reaction or workup conditions.- Optimize Lewis Acid: Try alternative Lewis acids such as aluminum chloride (AlCl3) or boron trichloride (BCl3), which may offer different selectivity. Start with lower equivalents of the Lewis acid. - Temperature Control: Maintain strict temperature control throughout the reaction. Running the reaction at a lower temperature for a longer duration might improve selectivity. - Careful Workup: Ensure the quenching and extraction steps are performed promptly and at low temperatures to minimize degradation.
Mixture of Isomeric Products (Poor Regioselectivity) - Reaction Conditions Too Harsh: Higher temperatures or excess Lewis acid can lead to demethylation at other positions.- Screen Solvents: While DCM is common, other anhydrous, non-protic solvents could influence selectivity. - Controlled Reagent Addition: Add the Lewis acid very slowly at 0°C to control the initial exotherm and maintain selectivity.
Difficult Purification by Column Chromatography - Similar Polarity of Products: 1-demethyl-colchicine and other mono-demethylated isomers may have very similar polarities, leading to co-elution. - Tailing of Polar Compounds: The phenolic hydroxyl group can cause tailing on silica gel.- Solvent System Optimization: Use a gradient elution with a solvent system that provides the best separation on TLC (e.g., a mixture of DCM, methanol, and a small amount of acetic acid to suppress tailing). - Alternative Stationary Phases: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel. - Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is the C1-methoxy group on colchicine a target for selective demethylation?

A1: The C1-methoxy group is located on the A-ring of the colchicine scaffold. Its demethylation provides a handle for further chemical modifications to create novel analogs with potentially improved therapeutic properties and reduced toxicity.[2][3]

Q2: What are the main challenges in the synthesis of 1-demethyl-colchicine?

A2: The primary challenges are achieving high regioselectivity to avoid the formation of a mixture of other demethylated isomers (at positions C2, C3, and C10) and the subsequent difficult purification of the desired product from these byproducts. Chemical demethylation processes can often lead to a mixture of mono-, di-, and even tri-demethylated derivatives.[1]

Q3: The Bladé-Font method describes the demethylation of thiocolchicine. How applicable is it to colchicine?

A3: The Bladé-Font method, which uses SnCl4 and acetyl chloride, provides a strong starting point for the C1-demethylation of colchicine due to the structural similarity between the two molecules.[2] However, the electronic properties of the oxygen-containing tropolone ring in colchicine compared to the sulfur-containing ring in thiocolchicine may influence the reaction's regioselectivity and yield. Therefore, optimization of the reaction conditions is crucial.

Q4: How can I confirm the successful synthesis and regioselectivity of 1-demethyl-colchicine?

A4: The structure of the product should be confirmed using a combination of spectroscopic techniques:

  • ¹H NMR: Look for the disappearance of one of the methoxy group signals and the appearance of a new hydroxyl proton signal.

  • ¹³C NMR: The signal corresponding to the C1-methoxy carbon should be absent.

  • Mass Spectrometry (MS): The molecular weight of the product should correspond to that of 1-demethyl-colchicine (C21H23NO6, MW: 385.41 g/mol ).

Q5: Are there any alternative methods for the demethylation of colchicine?

A5: Yes, other methods for demethylation of aryl methyl ethers could be explored, including:

  • Other Lewis Acids: Reagents like aluminum chloride (AlCl3) and boron tribromide (BBr3) are potent demethylating agents, but their selectivity on a complex molecule like colchicine would need to be carefully evaluated.

  • Biocatalytic Demethylation: Enzymatic methods can offer high regioselectivity under mild conditions, potentially avoiding the formation of multiple byproducts. Microbial transformations have been shown to selectively demethylate colchicine at various positions.[1][4]

Data Summary

Table 1: Comparison of Demethylation Methods for Colchicine and Related Compounds

CompoundDemethylation PositionReagentsYieldReference
ThiocolchicineC1SnCl4, Acetyl chloride, then LiOH40%[2]
ColchicineC10Glacial acetic acid, HClGood[2]
ColchicineC2 and C3Streptomyces griseus ATCC 1327351% (C2), 31% (C3)[1][4]

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification cluster_hydrolysis Hydrolysis start Colchicine in Anhydrous DCM reagents Add Acetyl Chloride & SnCl4 at 0°C start->reagents react Stir at RT for 48h reagents->react quench Quench with NaHCO3 (aq) react->quench extract Extract with DCM quench->extract purify1 Column Chromatography (Silica Gel) extract->purify1 hydrolyze Hydrolyze with LiOH in MeOH/H2O purify1->hydrolyze workup2 Neutralize & Extract hydrolyze->workup2 purify2 Final Purification workup2->purify2 product 1-Demethyl-Colchicine purify2->product

Caption: Experimental workflow for the synthesis of 1-demethyl-colchicine.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 1-Demethyl-Colchicine cause1 Poor Regioselectivity start->cause1 cause2 Low Conversion start->cause2 cause3 Product Degradation start->cause3 cause4 Purification Loss start->cause4 sol1a Optimize Lewis Acid/ Solvent cause1->sol1a sol1b Strict Temperature Control cause1->sol1b sol2a Check Reagent Activity cause2->sol2a sol2b Increase Reaction Time cause2->sol2b sol3a Mild Workup Conditions cause3->sol3a sol4a Optimize Chromatography cause4->sol4a

Caption: Troubleshooting logic for low yield in 1-demethyl-colchicine synthesis.

References

Technical Support Center: 1-Demethyl-Colchicine (MTC) In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guides and FAQs are based on research conducted on colchicine and its derivatives. Literature specifically addressing the reduction of 1-demethyl-colchicine (MTC) toxicity in vitro is limited. Therefore, these recommendations are extrapolated from related compounds and should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of in vitro toxicity for colchicinoids like 1-demethyl-colchicine?

A: The primary mechanism of toxicity for colchicine and its analogues is the disruption of microtubule polymerization by binding to tubulin.[1][2] This interaction prevents the formation of the mitotic spindle, leading to cell cycle arrest, typically at the G2/M phase.[3] Prolonged cell cycle arrest can then trigger programmed cell death, or apoptosis, through the mitochondrial pathway.[4][5] Key events in this pathway include the modulation of Bcl-2 family proteins (increasing pro-apoptotic Bax, decreasing anti-apoptotic Bcl-2), release of cytochrome c from the mitochondria, and subsequent activation of caspases (e.g., caspase-3).[3][5]

Q2: My non-cancerous/primary cell line is showing high sensitivity to 1-demethyl-colchicine. What steps can I take?

A: High sensitivity in non-cancerous cells is a known issue with colchicinoids due to their potent antimitotic activity.[2] Consider the following troubleshooting steps:

  • Cell Proliferation State: The toxicity of colchicinoids is often linked to their antimitotic activity, making rapidly dividing cells more susceptible. Quiescent cells, such as primary human hepatocytes in culture, have been shown to be less susceptible to these compounds.[6] If your experimental design allows, using confluent or serum-starved cultures to induce quiescence may reduce toxicity.

  • Concentration and Exposure Time: Perform a detailed dose-response and time-course experiment with a wide range of MTC concentrations and several time points (e.g., 24, 48, 72 hours) to identify a therapeutic window where effects on your target cells are maximized while minimizing toxicity to control cells.

  • Cell Line Selection: Different cell lines exhibit varying sensitivities. If possible, screen multiple non-cancerous cell lines to find one with a more robust phenotype for your specific experiments.

  • Structural Analogues: Research suggests that modifications to the colchicine structure can reduce toxicity. For example, some studies have found that certain demethylated or structurally altered analogues can be more selective for cancer cells over normal cells.[6][7][8] While you are working with MTC, this principle suggests that even small differences between derivatives can significantly impact toxicity.

Q3: Are there any compounds or strategies that can mitigate the in vitro toxicity of 1-demethyl-colchicine?

A: Currently, there are no established "antidotes" for reducing colchicinoid toxicity in a cell culture setting. The primary strategy for reducing toxicity in drug development involves creating new derivatives with a better therapeutic index.[9][10] For example, a novel analogue of allocolchicine named "Green 1" was found to be selective for cancer cells and did not affect the viability of normal human fibroblasts.[7] Similarly, a colchicine-myricetin hybrid molecule was developed to exert biological effects with lower toxicity.[9]

For an existing experimental setup, mitigation strategies are limited and would be exploratory:

  • Co-treatment with Antioxidants: Colchicine has been shown to induce oxidative stress.[3] Co-treatment with an antioxidant like N-acetylcysteine (NAC) could potentially mitigate this aspect of toxicity, but this would need to be validated to ensure it does not interfere with the primary experimental outcomes.

Q4: How can I accurately assess the cytotoxicity of 1-demethyl-colchicine in my experiments?

A: A multi-assay approach is recommended for a comprehensive assessment of cytotoxicity.

  • Metabolic Assays (e.g., MTT): These assays measure mitochondrial activity, which is a common indicator of cell viability. However, they can be less sensitive for detecting the toxicity of colchicine derivatives compared to other methods.[6]

  • Membrane Integrity Assays (e.g., LDH Leakage): Lactate dehydrogenase (LDH) is released from cells when the plasma membrane is damaged. This assay is a good measure of necrosis or late apoptosis.

  • Protein Secretion Assays (e.g., Albumin): For specialized cells like hepatocytes, measuring the inhibition of a key function like albumin secretion has been shown to be a more sensitive parameter for monitoring the toxicity of colchicine derivatives than MTT or LDH assays.[6]

  • Apoptosis Assays: To confirm the mechanism of cell death, use assays like Annexin V/PI staining, TUNEL, or western blotting for cleaved caspase-3.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in IC50 values across experiments 1. Inconsistent cell seeding density. 2. Variation in drug preparation/storage. 3. Fluctuation in cell culture conditions (e.g., CO2, temperature). 4. Cells are in different growth phases.1. Ensure a consistent number of viable cells are seeded for each experiment. 2. Prepare fresh stock solutions of MTC. If storing, aliquot and freeze at -80°C to avoid freeze-thaw cycles. Protect from light. 3. Standardize all incubation times and conditions. Calibrate incubators regularly. 4. Synchronize cells before treatment if feasible for your cell line and experimental goals.
High toxicity observed in vehicle-treated control cells 1. Solvent (e.g., DMSO) concentration is too high. 2. Contamination of cell culture. 3. Poor cell health prior to the experiment.1. Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). 2. Regularly test for mycoplasma and other contaminants. 3. Do not use cells that are over-confluent or have been in culture for too many passages.
Unable to distinguish between apoptosis and necrosis 1. The assay used only measures general cell death. 2. High concentrations of MTC may be causing rapid cell death via necrosis. 3. Cells are being harvested too late, after apoptosis has progressed to secondary necrosis.1. Use an assay that can differentiate between the two, such as Annexin V/PI flow cytometry. 2. Perform a dose-response experiment; lower concentrations are more likely to induce apoptosis. 3. Perform a time-course experiment to identify earlier time points where apoptotic markers are present before significant membrane damage occurs.

Data Presentation

Table 1: Comparative Cytotoxicity of Colchicine and Derivatives in Various Cell Lines
CompoundCell LineAssayExposure TimeIC50 ValueReference
ColchicinePC3 (Prostate Cancer)Cytotoxicity Assay24 h22.99 ng/mL[3]
ColchicineAGS (Gastric Cancer)MTT48 h~5 ng/mL[5]
ColchicineNCI-N87 (Gastric Cancer)MTT48 h<2 ng/mL[5]
ColchicineSKOV-3 (Ovarian Cancer)Not Specified72 h37 nM[1]
10-MethylthiocolchicineSKOV-3 (Ovarian Cancer)Not Specified72 h8 nM[1]
10-EthylthiocolchicineSKOV-3 (Ovarian Cancer)Not Specified72 h47 nM[1]
NSC 51046 (Analogue)PANC-1 (Pancreatic Cancer)Viability Assay48 h~10 nM[7]
NSC 51046 (Analogue)NHF (Normal Fibroblasts)Viability Assay48 h~10 nM[7]
Green 1 (Analogue)PANC-1 (Pancreatic Cancer)Viability Assay48 h~500 nM[7]
Green 1 (Analogue)NHF (Normal Fibroblasts)Viability Assay48 h>1000 nM (non-toxic)[7]

Experimental Protocols

Protocol: MTT Assay for Cytotoxicity Assessment

This protocol is a generalized procedure for determining the cytotoxicity of 1-demethyl-colchicine using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • 1-demethyl-colchicine (MTC)

  • Vehicle (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of MTC in complete medium. Also, prepare a vehicle control containing the same final concentration of solvent as the highest MTC concentration.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the prepared MTC dilutions or control medium to the respective wells. Include wells with medium only to serve as a blank.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well.

    • Pipette up and down to fully dissolve the crystals. The plate can be placed on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance of the plate at 570 nm using a microplate reader.

    • Use the absorbance of the blank wells to subtract background values.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells:

      • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

    • Plot the % Viability against the log of the MTC concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

Signaling Pathway and Workflow Diagrams

G cluster_0 Mitochondrial Apoptosis Pathway Induced by Colchicinoids MTC 1-Demethyl-Colchicine (or Colchicine) Tubulin β-Tubulin MTC->Tubulin binds Microtubule Microtubule Polymerization Tubulin->Microtubule inhibits G2M G2/M Phase Arrest Microtubule->G2M Bcl2 Bcl-2 (Anti-apoptotic) G2M->Bcl2 downregulates Bax Bax (Pro-apoptotic) G2M->Bax upregulates Mito Mitochondrion Bcl2->Mito inhibits Bax->Mito promotes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptotic pathway initiated by colchicinoids.

G cluster_1 Workflow for Assessing and Mitigating MTC Cytotoxicity A 1. Hypothesis: 1-Demethyl-Colchicine (MTC) exhibits cytotoxicity B 2. Experimental Design: Select cancer & normal cell lines Define concentration range & time points A->B C 3. Perform Cytotoxicity Assays (MTT, LDH, Annexin V/PI) B->C D 4. Data Analysis: Calculate IC50 values Compare cancer vs. normal cells C->D E 5. Evaluate Therapeutic Window D->E F Sufficient Window: Proceed with efficacy studies E->F Yes G Insufficient Window: High toxicity in normal cells E->G No H 6. Troubleshooting & Optimization G->H I Adjust concentration/time Test quiescent cells Consider antioxidant co-treatment H->I J 7. Re-evaluate Cytotoxicity I->J J->D

Caption: Workflow for MTC cytotoxicity assessment.

References

"troubleshooting inconsistent results with 1-demethyl-colchicine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with 1-demethyl-colchicine.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for 1-demethyl-colchicine?

1-demethyl-colchicine, a derivative of colchicine, is an antimitotic agent that functions by disrupting microtubule polymerization. It binds to tubulin, the primary protein component of microtubules, preventing its assembly into microtubules. This interference with microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and can induce apoptosis in both normal and tumor cell lines.

Q2: How should 1-demethyl-colchicine be stored?

To ensure stability, 1-demethyl-colchicine should be stored as a crystalline solid at -20°C, protected from light. Stock solutions, typically prepared in solvents like DMSO or ethanol, should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles and light exposure. It is advisable to prepare fresh working solutions from the stock for each experiment to ensure potency.

Q3: What are the recommended solvents for dissolving 1-demethyl-colchicine?

1-demethyl-colchicine is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The choice of solvent can impact experimental outcomes. It is crucial to use a final solvent concentration that is non-toxic to the cells being studied, typically below 0.5% (v/v) in the final culture medium.

Troubleshooting Guides

Issue 1: Reduced or No Observed Antimitotic Activity

Possible Cause 1: Degradation of 1-demethyl-colchicine due to improper storage or handling.

  • Recommendation: 1-demethyl-colchicine is sensitive to light and can degrade upon exposure.[1][2] Ensure the compound and its solutions are always protected from light by using amber vials or wrapping containers in aluminum foil. Prepare fresh working solutions for each experiment from a frozen stock solution.

Possible Cause 2: Suboptimal concentration for the cell line being used.

  • Recommendation: The effective concentration of 1-demethyl-colchicine can vary significantly between different cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell line. A typical starting range for colchicine derivatives is in the nanomolar to low micromolar range.

Possible Cause 3: Cell-line specific resistance.

  • Recommendation: Some cell lines may exhibit intrinsic or acquired resistance to antimitotic drugs.[3][4] This can be due to various factors, including overexpression of efflux pumps or alterations in apoptosis pathways.[3] Consider using a different cell line or a positive control compound known to be effective in your chosen cell line to verify the experimental setup.

Issue 2: High Variability Between Replicates or Experiments

Possible Cause 1: Inconsistent preparation of 1-demethyl-colchicine working solutions.

  • Recommendation: Ensure accurate and consistent pipetting when preparing serial dilutions. Use calibrated pipettes and thoroughly mix the solution at each dilution step. Prepare a master mix of the final treatment medium to add to all replicate wells to minimize pipetting errors.

Possible Cause 2: Lot-to-lot variability of the 1-demethyl-colchicine compound.

  • Recommendation: Different batches of a compound can have slight variations in purity or activity.[5][6][7][8][9] If you suspect lot-to-lot variability, it is advisable to test a new lot against a previously validated lot in a parallel experiment. When purchasing a new lot, request a certificate of analysis from the supplier.

Possible Cause 3: Fluctuations in cell culture conditions.

  • Recommendation: Maintain consistent cell culture practices, including cell passage number, seeding density, and incubation times. Variations in these parameters can affect the cell cycle distribution of the population and, consequently, their sensitivity to an antimitotic agent.

Issue 3: Unexpected Cytotoxicity at Low Concentrations

Possible Cause 1: Solvent toxicity.

  • Recommendation: High concentrations of solvents like DMSO and ethanol can be toxic to cells.[2][10][11] Ensure the final solvent concentration in your cell culture medium is as low as possible, typically below 0.5%. Always include a vehicle control (medium with the same concentration of solvent used to dissolve the drug) in your experiments to assess the effect of the solvent alone.

Possible Cause 2: Contamination of the compound or culture.

  • Recommendation: Microbial contamination can cause unexpected cell death. Regularly check your cell cultures for any signs of contamination. Ensure that your stock of 1-demethyl-colchicine has not been contaminated.

Quantitative Data Summary

ParameterValueCell Line(s)Reference
Colchicine IC50 (Microtubule Polymerization) 3.2 µMNot specified[1]
Colchicine IC50 (Cell Growth) 13 nMMCF-7[1]
Recommended Final DMSO Concentration in Culture < 0.5% (v/v)General cell lines[10][11]
Recommended Final Ethanol Concentration in Culture < 0.5% (v/v)General cell lines[2][10][11]

Key Experimental Protocols

Protocol 1: Immunofluorescence Staining of Microtubules

This protocol allows for the visualization of microtubule disruption following treatment with 1-demethyl-colchicine.

Materials:

  • Cells cultured on sterile glass coverslips

  • 1-demethyl-colchicine

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against α-tubulin

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treat cells with the desired concentrations of 1-demethyl-colchicine or vehicle control for the appropriate duration.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-α-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS, protected from light.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto glass slides using a mounting medium.

  • Visualize the cells using a fluorescence microscope.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to quantify the percentage of cells in different phases of the cell cycle after treatment with 1-demethyl-colchicine.

Materials:

  • Cells cultured in multi-well plates

  • 1-demethyl-colchicine

  • PBS

  • Trypsin-EDTA

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of 1-demethyl-colchicine or vehicle control for the appropriate duration.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells once with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cells in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[12][13][14][15]

Visualizations

Signaling_Pathway 1-demethyl-colchicine 1-demethyl-colchicine Tubulin Tubulin 1-demethyl-colchicine->Tubulin Binds to Microtubule Polymerization Microtubule Polymerization Tubulin->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Can induce

Caption: Mechanism of action for 1-demethyl-colchicine.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare Stock Solution Prepare Stock Solution Prepare Working Dilutions Prepare Working Dilutions Prepare Stock Solution->Prepare Working Dilutions Treat Cells Treat Cells Prepare Working Dilutions->Treat Cells Seed Cells Seed Cells Seed Cells->Treat Cells Immunofluorescence Immunofluorescence Treat Cells->Immunofluorescence Cell Cycle Analysis Cell Cycle Analysis Treat Cells->Cell Cycle Analysis Cytotoxicity Assay Cytotoxicity Assay Treat Cells->Cytotoxicity Assay

Caption: General experimental workflow for 1-demethyl-colchicine.

Troubleshooting_Tree Inconsistent Results Inconsistent Results Reduced Activity Reduced Activity Inconsistent Results->Reduced Activity High Variability High Variability Inconsistent Results->High Variability Unexpected Cytotoxicity Unexpected Cytotoxicity Inconsistent Results->Unexpected Cytotoxicity Check Storage & Handling Check Storage & Handling Reduced Activity->Check Storage & Handling Optimize Concentration Optimize Concentration Reduced Activity->Optimize Concentration Verify Cell Line Sensitivity Verify Cell Line Sensitivity Reduced Activity->Verify Cell Line Sensitivity Standardize Solution Prep Standardize Solution Prep High Variability->Standardize Solution Prep Check Lot-to-Lot Consistency Check Lot-to-Lot Consistency High Variability->Check Lot-to-Lot Consistency Control Culture Conditions Control Culture Conditions High Variability->Control Culture Conditions Assess Solvent Toxicity Assess Solvent Toxicity Unexpected Cytotoxicity->Assess Solvent Toxicity Screen for Contamination Screen for Contamination Unexpected Cytotoxicity->Screen for Contamination

Caption: Troubleshooting decision tree for inconsistent results.

References

Technical Support Center: Optimization of 1-demethyl-colchicine Treatment Time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with 1-demethyl-colchicine. The information is designed to address specific issues that may be encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for 1-demethyl-colchicine?

1-demethyl-colchicine, a derivative of colchicine, is presumed to share its primary mechanism of action, which is the disruption of microtubule polymerization. By binding to β-tubulin, it inhibits the formation of microtubules, which are essential for various cellular processes, including cell division.[1][2] This disruption leads to cell cycle arrest, primarily at the G2/M phase, and can subsequently induce apoptosis (programmed cell death).[3][4]

Q2: How do I determine the optimal treatment time and concentration for 1-demethyl-colchicine in my cell line?

The optimal treatment time and concentration are highly dependent on the specific cell line and the experimental endpoint. A common approach is to perform a dose-response and time-course experiment.

  • Concentration: Start with a broad range of concentrations based on published data for colchicine and its analogs. A typical starting point could be from nanomolar to low micromolar concentrations.

  • Time: Test several time points (e.g., 24, 48, and 72 hours) to observe the dynamic effects of the compound.[5]

The goal is to find the lowest concentration and shortest time that produces the desired biological effect (e.g., significant cell death, cell cycle arrest) with minimal off-target effects.

Q3: What are the expected morphological changes in cells treated with 1-demethyl-colchicine?

Due to its anti-mitotic activity, treated cells are expected to accumulate in mitosis. Morphologically, this can be observed as an increase in the population of rounded-up cells with condensed chromatin. Prolonged exposure or higher concentrations will likely lead to signs of apoptosis, such as membrane blebbing, cell shrinkage, and the formation of apoptotic bodies.

Q4: Can I use 1-demethyl-colchicine in combination with other drugs?

Yes, combination therapy is a common strategy in cancer research. The rationale for combining 1-demethyl-colchicine with other agents would depend on their respective mechanisms of action. For example, combining a microtubule-targeting agent with a DNA-damaging agent could have synergistic effects. However, it is crucial to perform thorough in vitro testing to determine if the combination is synergistic, additive, or antagonistic.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect on cell viability or proliferation. 1. Sub-optimal concentration: The concentration of 1-demethyl-colchicine is too low to elicit a response in your specific cell line. 2. Insufficient treatment time: The incubation period is not long enough for the compound to exert its effects. 3. Compound degradation: The compound may be unstable in your culture medium or sensitive to light.1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., from 1 nM to 10 µM). 2. Conduct a time-course experiment: Extend the treatment duration (e.g., up to 72 or 96 hours). 3. Check compound stability: Prepare fresh stock solutions and protect them from light.[6] Consider the stability of the compound in aqueous solutions over time.
High variability between replicate wells. 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Wells on the periphery of the plate may experience different environmental conditions (e.g., evaporation). 3. Inaccurate pipetting: Errors in dispensing the compound or reagents.1. Ensure a single-cell suspension: Thoroughly mix the cell suspension before plating. 2. Minimize edge effects: Avoid using the outermost wells of the plate for data collection, or fill them with sterile PBS to maintain humidity. 3. Calibrate pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques.
Unexpected cell morphology or behavior. 1. Off-target effects: At high concentrations, the compound may have effects unrelated to tubulin binding. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Lower the concentration: Use the lowest effective concentration determined from your dose-response studies. 2. Maintain a low solvent concentration: Ensure the final concentration of the solvent is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).
Difficulty in interpreting cell cycle analysis data. 1. Cell clumping: Aggregates of cells can be misinterpreted by the flow cytometer. 2. Presence of debris: Dead cells and debris can interfere with the analysis. 3. Improper staining: Insufficient or excessive staining with the DNA dye.1. Ensure a single-cell suspension: Gently triturate the cell pellet before and during the staining procedure. Consider filtering the cell suspension. 2. Gate out debris: Use forward and side scatter to exclude debris from the analysis. 3. Optimize staining protocol: Titrate the DNA dye concentration and optimize the incubation time.

Quantitative Data Summary

Data for 1-demethyl-colchicine is limited. The following tables primarily present data for colchicine and some of its derivatives to provide a reference for experimental design.

Table 1: IC50 Values of Colchicine in Various Cancer Cell Lines

Cell LineCancer TypeIC50Treatment Time (hours)Assay Method
AGSGastric Cancer~5 ng/mL48MTT
NCI-N87Gastric Cancer~2 ng/mL48MTT
HT-29Colon Cancer~1.8 µMNot SpecifiedCrystal Violet
MCF-7Breast Cancer~3.1 µMNot SpecifiedCrystal Violet
HepG-2Liver Cancer7.40 µMNot SpecifiedNot Specified
HCT-116Colon Cancer9.32 µMNot SpecifiedNot Specified
MCF-7Breast Cancer10.41 µMNot SpecifiedNot Specified

Note: IC50 values can vary significantly between different studies and experimental conditions.[6][7][8]

Table 2: Effect of Colchicine on Cell Cycle Distribution in MCF-7 Cells (24-hour treatment)

Treatment% G0/G1% S% G2/M
Control62.98 ± 0.98Not ReportedNot Reported
0.1 µg/mL ColchicineDecreasedDecreased63.70 ± 2.50
10 µg/mL ColchicineDecreasedDecreased73.20 ± 2.10
100 µg/mL ColchicineDecreasedDecreased80.00 ± 2.20

Data adapted from a study on MCF-7 breast adenocarcinoma cells.[9]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a general guideline for determining the effect of 1-demethyl-colchicine on cell viability.

Materials:

  • 1-demethyl-colchicine stock solution (e.g., in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 1-demethyl-colchicine in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[10][11]

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol outlines the steps for analyzing cell cycle distribution following treatment with 1-demethyl-colchicine.

Materials:

  • 1-demethyl-colchicine

  • Complete cell culture medium

  • 6-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of 1-demethyl-colchicine for the chosen duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization. Centrifuge the cell suspension to obtain a cell pellet.

  • Washing: Wash the cell pellet with ice-cold PBS.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.

  • Rehydration and Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells in the staining solution for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_workflow Experimental Workflow for Optimizing Treatment Time A 1. Determine Optimal Seeding Density B 2. Dose-Response Experiment (Multiple Concentrations, Fixed Time Point e.g., 48h) A->B C 3. Time-Course Experiment (Optimal Concentration from Step 2, Multiple Time Points e.g., 24, 48, 72h) B->C D 4. Select Optimal Time and Concentration for Downstream Assays C->D E Downstream Assays (e.g., Cell Cycle Analysis, Apoptosis Assays) D->E

Caption: A logical workflow for determining the optimal treatment time and concentration of 1-demethyl-colchicine.

G cluster_pathway Proposed Signaling Pathway for 1-demethyl-colchicine-Induced Apoptosis Colchicine 1-demethyl-colchicine Tubulin β-Tubulin Binding Colchicine->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule G2M G2/M Arrest Microtubule->G2M PI3K_Akt PI3K/Akt/mTOR Pathway Microtubule->PI3K_Akt inhibition MAPK MAPK Pathway (p38, JNK activation) Microtubule->MAPK Apoptosis Apoptosis G2M->Apoptosis PI3K_Akt->Apoptosis Mitochondria Mitochondrial Pathway (Bax↑, Bcl-2↓) MAPK->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Caspase->Apoptosis

Caption: A diagram illustrating the potential signaling pathways activated by 1-demethyl-colchicine leading to apoptosis.

References

"preventing degradation of 1-demethyl-colchicine during experiments"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-demethyl-colchicine (also known as colchifoline). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of 1-demethyl-colchicine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is 1-demethyl-colchicine and how does it differ from colchicine?

A1: 1-demethyl-colchicine is a metabolite and derivative of colchicine where the methyl group at the C-1 position of the A ring has been removed, resulting in a hydroxyl group. This structural change can affect its biological activity, solubility, and stability profile compared to its parent compound, colchicine.

Q2: What are the primary factors that can cause degradation of 1-demethyl-colchicine during experiments?

A2: The primary factors leading to the degradation of 1-demethyl-colchicine are exposure to light (photodegradation), suboptimal pH conditions (hydrolysis), high temperatures (thermal degradation), and exposure to oxidizing agents.

Q3: How can I visually identify if my 1-demethyl-colchicine sample has degraded?

A3: A pale yellow to pale greenish-yellow powder or crystalline solid is the expected appearance of colchicine derivatives.[1] Degradation of colchicine and its derivatives can sometimes be indicated by a darkening or change in the color of the solid compound or a solution.[1] However, significant degradation can occur without a visible change. Therefore, analytical methods such as HPLC or UV-Vis spectrophotometry are recommended for confirming the integrity of your sample.

Q4: What are the recommended storage conditions for 1-demethyl-colchicine?

A4: To ensure stability, 1-demethyl-colchicine should be stored in a tightly sealed, light-resistant container in a refrigerator at 2-8°C. For long-term storage, keeping it at -20°C is advisable. Solutions of colchicine derivatives should also be protected from light and stored at 2-8°C for short-term use.[2] It is not recommended to store aqueous solutions for more than a day.

Q5: Are there any solvents I should avoid when working with 1-demethyl-colchicine?

A5: While colchicine is soluble in ethanol, chloroform, and water, the choice of solvent can impact its stability.[1][2] For instance, photolysis can be more rapid in certain organic solvents like ethanol when exposed to UV light.[3] It is crucial to use high-purity solvents and to prepare solutions fresh whenever possible. Buffers containing tris may interfere with the biological activity of colchicine and should be used with caution.[2]

Troubleshooting Guides

Issue 1: Unexpected Loss of Biological Activity
Possible Cause Troubleshooting Step
Photodegradation Exposure to UV or even ambient light can cause photoisomerization to inactive lumicolchicine derivatives.[4][5] Work in a dimly lit area or use amber-colored labware. Protect solutions from light by wrapping containers in aluminum foil.
pH-induced Hydrolysis The compound may have been exposed to strongly acidic or basic conditions, leading to hydrolysis.[6][7] Ensure the pH of your buffers and solutions is within a stable range (ideally near neutral). Prepare fresh solutions before each experiment.
Incorrect Concentration The compound may have precipitated out of solution, or there may have been an error in weighing or dilution. Visually inspect for precipitate. Confirm the concentration using UV-Vis spectrophotometry or HPLC.
Multiple Freeze-Thaw Cycles Repeated freezing and thawing of stock solutions can lead to degradation.[8][9] Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
Possible Cause Troubleshooting Step
Photodegradation Products New peaks may correspond to lumicolchicine isomers.[4] Compare the chromatogram to a freshly prepared standard that has been protected from light. Analyze a sample that has been intentionally exposed to UV light to identify the retention times of photodegradation products.
Hydrolysis Products Degradation due to acidic or basic conditions can result in new chemical entities.[6][7] Verify the pH of all solutions used. Analyze samples that have been intentionally treated with acid and base to identify potential hydrolysis products.
Oxidative Degradation Exposure to air or oxidizing agents can lead to degradation products.[6] Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) for sensitive experiments. The use of antioxidants could be explored, though their compatibility with the specific assay must be verified.
Solvent Impurities Impurities in the solvent may react with the compound. Use high-purity, HPLC-grade solvents. Run a blank gradient to ensure the solvent is free of contaminating peaks.

Data Presentation

Table 1: Summary of Stressed Degradation Studies on Colchicine

This data is for colchicine and is provided as a likely indicator for the stability of 1-demethyl-colchicine. Specific degradation rates for 1-demethyl-colchicine may vary.

Stress Condition Observation for Colchicine Potential Degradation Products Reference
Acidic Hydrolysis (e.g., 1 M HCl) Significant degradationDeacylated analogues[6][10]
Alkaline Hydrolysis (e.g., 1 M NaOH) Substantial degradationFragments of the parent molecule[6]
Oxidation (e.g., 30% H₂O₂) Degradation observedOxidized derivatives[6]
Thermal (e.g., 80°C) Degradation observedThermally induced isomers/fragments[6]
Photolysis (UV light) Significant degradationLumicolchicine isomers (α, β, γ)[4][5]

Experimental Protocols

Protocol 1: Preparation and Handling of 1-demethyl-colchicine Stock Solutions
  • Weighing: Tare a clean, amber glass vial on an analytical balance. Carefully weigh the desired amount of 1-demethyl-colchicine powder in the vial, minimizing exposure to ambient light.

  • Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., DMSO for a concentrated stock, or an appropriate buffer for working solutions) to the vial. Use high-purity, degassed solvents.

  • Dissolution: Gently vortex or sonicate the vial at room temperature until the solid is completely dissolved. Avoid excessive heating.

  • Storage: If not for immediate use, aliquot the stock solution into single-use, light-resistant cryovials. Store at -20°C for long-term storage or 2-8°C for short-term storage (less than 24 hours).

  • Thawing: When ready to use, thaw an aliquot at room temperature. Do not refreeze the remaining solution.

Protocol 2: Stability Assessment by HPLC
  • System Preparation: Use a C18 column with a mobile phase appropriate for colchicine derivatives, such as a gradient of acetonitrile and ammonium formate buffer.[6] Equilibrate the system until a stable baseline is achieved.

  • Standard Preparation: Prepare a fresh solution of 1-demethyl-colchicine at a known concentration in the mobile phase, ensuring it is protected from light.

  • Sample Injection: Inject the standard solution and the experimental samples.

  • Data Analysis: Compare the peak area and retention time of the 1-demethyl-colchicine peak in the samples to the standard. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Visualizations

experimental_workflow Experimental Workflow for Handling 1-demethyl-colchicine cluster_preparation Solution Preparation cluster_storage Storage cluster_experiment Experimentation cluster_analysis Analysis weigh Weigh Compound (Amber Vial) dissolve Dissolve in High-Purity Degassed Solvent weigh->dissolve aliquot Aliquot into Light-Resistant Vials dissolve->aliquot short_term Short-Term (2-8°C) aliquot->short_term < 24 hours long_term Long-Term (-20°C) aliquot->long_term > 24 hours thaw Thaw Single-Use Aliquot short_term->thaw long_term->thaw experiment Perform Experiment (Minimize Light Exposure) thaw->experiment hplc HPLC Analysis experiment->hplc data_analysis Compare to Fresh Standard hplc->data_analysis

Caption: Workflow for preparing, storing, and using 1-demethyl-colchicine to minimize degradation.

degradation_pathways Potential Degradation Pathways of 1-demethyl-colchicine cluster_photodegradation Photodegradation cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation DMC 1-demethyl-colchicine lumi Lumicolchicine Isomers (Inactive) DMC->lumi UV/Visible Light acid Acidic Conditions base Basic Conditions hydrolysis_products Hydrolysis Products DMC->hydrolysis_products H₂O, pH extremes oxidizing_agents Oxidizing Agents oxidation_products Oxidation Products DMC->oxidation_products O₂ / Peroxides acid->hydrolysis_products base->hydrolysis_products oxidizing_agents->oxidation_products

Caption: Major degradation pathways affecting 1-demethyl-colchicine stability.

References

"off-target effects of 1-demethyl-colchicine in experiments"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 1-Demethyl-Colchicine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of 1-demethyl-colchicine in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is 1-demethyl-colchicine and how does it relate to colchicine?

A1: 1-demethyl-colchicine (1-DMC) is a metabolite of colchicine, a well-known microtubule-destabilizing agent. In the body, colchicine is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme, which removes a methyl group from one of three possible positions (C1, C2, or C3) on the A-ring or from the C10 position on the C-ring of the colchicine molecule. 1-demethyl-colchicine is formed when the methyl group at the C-1 position is removed. This metabolic process is generally considered a detoxification pathway, suggesting that demethylated metabolites may have different efficacy and toxicity profiles compared to the parent compound, colchicine.

Q2: What is the primary mechanism of action of 1-demethyl-colchicine?

A2: The primary mechanism of action of 1-demethyl-colchicine, similar to colchicine, is the inhibition of tubulin polymerization. By binding to β-tubulin, it prevents the formation of microtubules, which are essential components of the cytoskeleton. This disruption of microtubule dynamics interferes with various cellular processes, including mitosis (cell division), cell migration, and intracellular transport. This antimitotic activity is the basis of its potential as an anticancer agent.

Q3: What are the potential off-target effects of 1-demethyl-colchicine I should be aware of in my experiments?

A3: While the primary target of 1-demethyl-colchicine is tubulin, researchers should be aware of potential off-target effects that could influence experimental outcomes. These can be broadly categorized as:

  • Interaction with ATP-Binding Cassette (ABC) Transporters: Colchicine is a known substrate of P-glycoprotein (P-gp/MDR1/ABCB1), an efflux pump that can confer multidrug resistance in cancer cells. While specific data for 1-demethyl-colchicine is limited, it is plausible that it may also interact with P-gp and other ABC transporters. This could lead to variable intracellular concentrations of the compound in different cell lines, affecting experimental reproducibility.

  • Modulation of Cytochrome P450 Enzymes: As a metabolite of colchicine formed by CYP3A4, 1-demethyl-colchicine's presence can be influenced by the activity of this enzyme. Furthermore, it is important to consider whether 1-demethyl-colchicine itself can inhibit or induce CYP enzymes, potentially leading to drug-drug interactions if other compounds are used in the experimental system.

  • Effects on Cellular Signaling Pathways: Disruption of the microtubule network can have downstream consequences on various signaling pathways that are dependent on a functional cytoskeleton. This can include pathways involved in cell adhesion, inflammation, and apoptosis. Researchers should carefully consider these potential indirect effects when interpreting their data.

Q4: I am observing unexpected cytotoxicity in my cell line when using 1-demethyl-colchicine. What could be the cause?

A4: Unexpected cytotoxicity could arise from several factors:

  • On-Target Toxicity: The primary mechanism of action, microtubule disruption, is inherently cytotoxic, especially to rapidly dividing cells. The observed toxicity may be a direct result of this on-target effect.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to microtubule-targeting agents. It is crucial to perform dose-response experiments to determine the IC50 value for your specific cell line.

  • P-glycoprotein (P-gp) Expression: Cells with low or no expression of the P-gp efflux pump will accumulate higher intracellular concentrations of colchicine and potentially its metabolites, leading to increased cytotoxicity. Conversely, overexpression of P-gp can lead to resistance.

  • Metabolic Activity: The metabolic capacity of your cell line, particularly the expression and activity of CYP3A4, can influence the conversion of any residual colchicine to its demethylated metabolites, potentially altering the overall cytotoxic profile.

Q5: How can I differentiate between on-target and off-target effects in my experiments?

A5: Differentiating between on-target and off-target effects is a critical aspect of experimental design. Here are some strategies:

  • Use of Controls: Include a well-characterized microtubule-targeting agent with a different chemical scaffold (e.g., a taxane or a vinca alkaloid) to see if the observed effect is specific to colchicine and its derivatives.

  • Rescue Experiments: If possible, overexpress a resistant form of β-tubulin to see if it mitigates the observed effect.

  • Knockdown/Knockout Models: Use cell lines where specific potential off-target proteins (e.g., P-gp) have been knocked down or knocked out to assess their contribution to the cellular response.

  • Direct Target Engagement Assays: Employ techniques like cellular thermal shift assays (CETSA) to confirm that 1-demethyl-colchicine is engaging with tubulin at the concentrations used in your experiments.

Troubleshooting Guides

Issue 1: Inconsistent results in cytotoxicity assays.
Potential Cause Troubleshooting Steps
Cell line variability Ensure consistent cell passage number and confluency. Regularly check for mycoplasma contamination.
Compound stability Prepare fresh stock solutions of 1-demethyl-colchicine and store them appropriately, protected from light.
P-glycoprotein expression levels Characterize the P-gp expression level in your cell line using Western blot or flow cytometry. Consider using a P-gp inhibitor (e.g., verapamil) as a control to assess its role in compound efflux.
Assay-specific artifacts For MTT assays, ensure that the compound does not interfere with the formazan production or absorbance reading. Include appropriate vehicle controls.
Issue 2: Discrepancy between expected and observed effects on microtubule polymerization.
Potential Cause Troubleshooting Steps
Purity of tubulin Use highly purified tubulin for in vitro polymerization assays. Verify the activity of the tubulin with a known inhibitor (colchicine) and a known stabilizer (paclitaxel).
Assay conditions Optimize buffer conditions, temperature, and tubulin concentration for your specific experimental setup.
Compound concentration Perform a dose-response curve to determine the optimal concentration range for observing inhibition of tubulin polymerization.

Quantitative Data Summary

Note: Specific quantitative data for 1-demethyl-colchicine is limited in the current literature. The following table provides a comparative overview based on available information for colchicine and its demethylated metabolites in general. Researchers are strongly encouraged to determine these values empirically for their specific experimental systems.

Table 1: Comparative Biological Activity of Colchicine and its Demethylated Metabolites

Parameter Colchicine 1-Demethyl-Colchicine (1-DMC) Notes
Primary Target β-tubulinβ-tubulinBoth compounds inhibit microtubule polymerization.
Cytotoxicity (IC50) Cell line dependent (typically in the nM range)Expected to be less cytotoxic than colchicine.Demethylation is generally a detoxification pathway. For example, 10-demethyl-colchicine (colchiceine) is significantly less toxic than colchicine.
P-glycoprotein (P-gp) Substrate YesLikely, but requires experimental confirmation.Colchicine is actively transported by P-gp, leading to multidrug resistance.
CYP3A4 Metabolism Major substrateProduct of CYP3A4-mediated metabolism of colchicine.The rate of colchicine metabolism can vary between individuals and cell lines.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • 1-demethyl-colchicine and colchicine (as a positive control)

  • Paclitaxel (as a polymerization stabilizer control)

  • 96-well microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of tubulin in ice-cold polymerization buffer.

  • Prepare serial dilutions of 1-demethyl-colchicine, colchicine, and paclitaxel in polymerization buffer.

  • In a pre-chilled 96-well plate, add the test compounds and control compounds.

  • Initiate the polymerization reaction by adding the tubulin-GTP mixture to each well.

  • Immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the change in absorbance over time to visualize the polymerization kinetics. The IC50 value can be determined by plotting the rate of polymerization against the compound concentration.

MTT Cytotoxicity Assay

This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 1-demethyl-colchicine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of 1-demethyl-colchicine for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key concepts related to the mechanism of action and experimental evaluation of 1-demethyl-colchicine.

Colchicine_Metabolism Colchicine Colchicine CYP3A4 CYP3A4 Colchicine->CYP3A4 Metabolism DMC_1 1-Demethyl-Colchicine CYP3A4->DMC_1 DMC_2 2-Demethyl-Colchicine CYP3A4->DMC_2 DMC_3 3-Demethyl-Colchicine CYP3A4->DMC_3 Detoxification Detoxification Pathway DMC_1->Detoxification DMC_2->Detoxification DMC_3->Detoxification

Caption: Metabolism of Colchicine to its Demethylated Metabolites.

Tubulin_Polymerization_Inhibition cluster_0 Normal Microtubule Dynamics cluster_1 Effect of 1-Demethyl-Colchicine Tubulin αβ-Tubulin Dimers Microtubule Microtubule Polymer Tubulin->Microtubule Polymerization Tubulin_DMC Tubulin-DMC Complex Tubulin->Tubulin_DMC Microtubule->Tubulin Depolymerization DMC 1-Demethyl-Colchicine DMC->Tubulin_DMC Tubulin_DMC->Blocked Inhibition of Polymerization

Caption: Inhibition of Tubulin Polymerization by 1-Demethyl-Colchicine.

Experimental_Workflow_Cytotoxicity start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with 1-Demethyl-Colchicine (Dose-Response) seed_cells->treat_cells incubate Incubate (24, 48, 72h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_absorbance Read Absorbance (570 nm) mtt_assay->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Experimental Workflow for Determining Cytotoxicity (IC50).

Technical Support Center: Synthesis and Purification of 1-Demethyl-Colchicine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 1-demethyl-colchicine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of 1-demethyl-colchicine?

A1: During the synthesis of 1-demethyl-colchicine, several impurities can arise from the starting material (colchicine), side reactions, or degradation. Common impurities include starting material (colchicine), other demethylated colchicine isomers (e.g., 2-demethyl-colchicine and 3-demethyl-colchicine), and oxidation or rearrangement products.[1][2][3] It is also possible to have residual solvents from the reaction or purification steps.

Q2: What is the most effective method for purifying synthesized 1-demethyl-colchicine?

A2: The most effective method for purifying 1-demethyl-colchicine typically involves a combination of chromatographic techniques and recrystallization. Column chromatography is highly effective for separating the target compound from structurally similar impurities.[3][4][5] Subsequent recrystallization can further enhance the purity to yield a crystalline solid. The choice of solvent for both techniques is critical for achieving high purity.

Q3: How can I confirm the purity of my 1-demethyl-colchicine sample?

A3: The purity of 1-demethyl-colchicine can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantitative purity determination.[5][6][7] Other techniques like Thin Layer Chromatography (TLC) can be used for rapid qualitative assessment. Structural confirmation and purity can also be determined by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[8]

Q4: What are the optimal storage conditions for purified 1-demethyl-colchicine?

A4: 1-demethyl-colchicine, like colchicine, should be protected from light, as it can undergo photoisomerization.[9] It is recommended to store the purified compound in a cool, dry, and dark place, preferably in an amber vial under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of 1-demethyl-colchicine.

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of 1-demethyl-colchicine Incomplete reaction; Suboptimal reaction conditions (temperature, time); Degradation of the product.Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. Optimize the reaction temperature and reagent stoichiometry. Ensure the reaction is carried out under an inert atmosphere to prevent oxidative degradation.
Presence of Multiple Spots on TLC/Peaks in HPLC Incomplete reaction leading to a mixture of starting material and product; Formation of side products or isomers.Allow the reaction to proceed to completion. If inseparable isomers are formed, consider modifying the synthetic route or using a more selective demethylating agent. Employ column chromatography with a carefully selected solvent system for separation.
Product is an Oil or Fails to Crystallize Presence of impurities; Residual solvent.Purify the crude product using column chromatography to remove impurities. Ensure all solvent is removed under vacuum. Attempt recrystallization from a different solvent or a mixture of solvents. Seeding with a small crystal of pure product can induce crystallization.
Product Purity Does Not Improve After Recrystallization Co-crystallization of impurities; Inappropriate solvent choice.Select a recrystallization solvent in which the impurity is either very soluble or insoluble. If co-crystallization is suspected, an alternative purification technique like preparative HPLC may be necessary.
Discoloration of the Purified Product Oxidation or degradation.Store the product under an inert atmosphere and protect it from light. If the product has already discolored, re-purification by recrystallization or a short column chromatography may be required.

Data on Purification Methods

The following table summarizes data from studies on the purification of colchicine and its derivatives, which can be extrapolated to the purification of 1-demethyl-colchicine.

Purification Method Compound Purity Achieved Yield Reference
Column Chromatography (Alumina)Colchicine99.82%85.2%[5]
Column Chromatography followed by CrystallizationColchicine>99.5% (Ultrapure)Not Specified[3]
Recrystallization (Acetone)10-demethylcolchicineGood quality single crystalsNot Specified[8]
Flash Column ChromatographyColchicine AnalogsPure desired product43.5% - 98.0%[4]

Experimental Protocols

1. Column Chromatography for Purification of 1-demethyl-colchicine

This protocol is a general guideline and may require optimization based on the specific impurity profile of the synthesized product.

  • Stationary Phase: Silica gel (60-120 mesh) or neutral alumina.

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane or dichloromethane in methanol is commonly used for colchicine derivatives.[4] The optimal solvent system should be determined by preliminary TLC analysis.

  • Procedure:

    • Prepare a slurry of the stationary phase in the initial eluent and pack it into a glass column.

    • Dissolve the crude 1-demethyl-colchicine in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel.

    • Load the dried, adsorbed sample onto the top of the column.

    • Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing the polarity.

    • Collect fractions and monitor them by TLC or HPLC to identify the fractions containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

2. Recrystallization of 1-demethyl-colchicine

  • Solvent Selection: The ideal solvent is one in which 1-demethyl-colchicine is sparingly soluble at room temperature but highly soluble at an elevated temperature. Acetone has been successfully used for the recrystallization of a similar demethylated colchicine analog.[8] Other potential solvents include ethyl acetate, methanol, or a mixture of solvents.

  • Procedure:

    • Dissolve the impure 1-demethyl-colchicine in a minimal amount of the hot recrystallization solvent.

    • If there are insoluble impurities, perform a hot filtration to remove them.

    • Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath may improve the yield.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Colchicine Colchicine (Starting Material) Demethylation Demethylation Reaction Colchicine->Demethylation Crude_Product Crude 1-demethyl-colchicine Demethylation->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Purity_Analysis_1 Purity Analysis (TLC/HPLC) Column_Chromatography->Purity_Analysis_1 Recrystallization Recrystallization Purity_Analysis_1->Recrystallization Impure Pure_Product Pure 1-demethyl-colchicine Purity_Analysis_1->Pure_Product Pure Purity_Analysis_2 Final Purity Analysis (HPLC, NMR, MS) Recrystallization->Purity_Analysis_2 Purity_Analysis_2->Recrystallization Re-purify Purity_Analysis_2->Pure_Product Meets Specs

Caption: Workflow for the synthesis and purification of 1-demethyl-colchicine.

Troubleshooting_Purity Start Low Purity of 1-demethyl-colchicine Check_TLC_HPLC Analyze by TLC/HPLC Start->Check_TLC_HPLC Multiple_Spots Multiple Spots/Peaks? Check_TLC_HPLC->Multiple_Spots Column_Chromatography Perform Column Chromatography Multiple_Spots->Column_Chromatography Yes Single_Spot Single Major Spot/Peak? Multiple_Spots->Single_Spot No Column_Chromatography->Single_Spot Oily_Product Product is oily? Single_Spot->Oily_Product Recrystallize Recrystallize from a different solvent Final_Analysis Analyze final product purity Recrystallize->Final_Analysis Oily_Product->Recrystallize No Remove_Solvent Ensure complete solvent removal under high vacuum Oily_Product->Remove_Solvent Yes Remove_Solvent->Recrystallize

Caption: Decision tree for troubleshooting purity issues of 1-demethyl-colchicine.

References

Technical Support Center: Purification of 1-Demethyl-Colchicine by Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 1-demethyl-colchicine (MTC) using chromatographic techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of 1-demethyl-colchicine?

A1: The primary impurities in the synthesis of 1-demethyl-colchicine are typically other demethylated analogues of colchicine. The demethylation process can result in a mixture of isomers, including 2-O-demethyl-colchicine and 3-O-demethyl-colchicine, as well as di- and tri-demethylated derivatives. Unreacted starting material (colchicine) and byproducts from the demethylation reagent can also be present.

Q2: What chromatographic techniques are suitable for the purification of 1-demethyl-colchicine?

A2: Both flash column chromatography and preparative high-performance liquid chromatography (HPLC) are commonly employed for the purification of 1-demethyl-colchicine and its analogues. The choice of technique depends on the scale of the purification, the required purity, and the difficulty of the separation. Thin-layer chromatography (TLC) is a valuable tool for initial method development and for monitoring the progress of the purification.

Q3: How does the polarity of 1-demethyl-colchicine compare to colchicine, and how does this affect purification?

A3: 1-demethyl-colchicine is generally more polar than colchicine due to the presence of the hydroxyl group. This increased polarity means that more polar mobile phases will be required to elute it from a normal-phase column (e.g., silica gel). Conversely, in reversed-phase chromatography, it will elute earlier than colchicine. Understanding this polarity difference is crucial for developing an effective separation method.

Troubleshooting Guides

Issue 1: Poor Separation Between 1-Demethyl-Colchicine and Other Demethylated Isomers

Problem: The collected fractions contain a mixture of 1-demethyl-colchicine and other demethylated isomers (e.g., 2-O-demethyl or 3-O-demethyl-colchicine).

Possible Causes & Solutions:

  • Inadequate Mobile Phase Polarity: The solvent system may not have the optimal polarity to resolve compounds with very similar structures.

    • Solution: Systematically screen different solvent systems. For normal-phase chromatography, consider combinations of dichloromethane/methanol, chloroform/methanol, or ethyl acetate/hexane with varying gradients. For reversed-phase HPLC, gradients of acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid can be effective.

  • Improper Stationary Phase: The chosen stationary phase may not provide sufficient selectivity for the isomers.

    • Solution: If using silica gel, consider switching to a different stationary phase such as alumina or a bonded phase like diol or cyano. For HPLC, experimenting with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) can significantly impact selectivity.

  • Column Overloading: Applying too much sample to the column can lead to broad peaks and poor resolution.

    • Solution: Reduce the amount of crude material loaded onto the column. As a general rule for flash chromatography, the sample load should be between 1-10% of the mass of the stationary phase.

Issue 2: Peak Tailing in HPLC Purification

Problem: The peak corresponding to 1-demethyl-colchicine is asymmetrical with a pronounced tailing edge, leading to poor resolution and inaccurate quantification.

Possible Causes & Solutions:

  • Secondary Interactions with Stationary Phase: Residual acidic silanol groups on the silica-based stationary phase can interact with basic sites on the analyte, causing tailing.

    • Solution: Add a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase (typically 0.1-0.5%) to mask the silanol groups. Alternatively, use an end-capped HPLC column specifically designed to minimize silanol interactions.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.

    • Solution: Adjust the pH of the mobile phase using buffers. For basic compounds like MTC, a slightly basic mobile phase can sometimes improve peak shape. However, be mindful of the stability of both the analyte and the column at different pH values.

  • Column Overload: Injecting too concentrated a sample can lead to peak tailing.

    • Solution: Dilute the sample before injection. Perform a loading study to determine the optimal concentration for your column and conditions.

Issue 3: Low Yield of Purified 1-Demethyl-Colchicine

Problem: The amount of recovered, pure 1-demethyl-colchicine is significantly lower than expected.

Possible Causes & Solutions:

  • Degradation on Stationary Phase: 1-demethyl-colchicine may be unstable on acidic silica gel.

    • Solution: Test the stability of your compound on silica gel using a 2D TLC plate. If degradation is observed, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel. Running the chromatography at a lower temperature can also minimize degradation.

  • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.

    • Solution: Try a more polar mobile phase to ensure complete elution. If the compound is still retained, a different stationary phase may be necessary.

  • Co-elution with an Unseen Impurity: A non-UV active impurity might be co-eluting with your product, leading to fractions that appear pure by TLC but are not.

    • Solution: Analyze the purified fractions by a secondary method such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to confirm purity.

Data Presentation

Table 1: Typical Mobile Phase Systems for Chromatography of Colchicine Analogues

Chromatographic TechniqueStationary PhaseMobile Phase SystemTypical Application
Flash ChromatographySilica GelDichloromethane / Methanol (gradient)Initial purification of crude reaction mixtures.
Flash ChromatographySilica GelChloroform / Methanol (gradient)Separation of less polar impurities.
Preparative HPLCC18 Reversed-PhaseAcetonitrile / Water with 0.1% Formic Acid (gradient)High-resolution separation of isomeric impurities.
Preparative HPLCC18 Reversed-PhaseMethanol / Water with 0.1% Trifluoroacetic Acid (gradient)Alternative mobile phase for improved selectivity.
Thin-Layer ChromatographySilica Gel 60 F254Chloroform / Acetone / Diethylamine (5:4:1 v/v/v)Monitoring reaction progress and fraction analysis.[1]

Experimental Protocols

Protocol 1: General Flash Column Chromatography for Initial Purification

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% dichloromethane).

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat, undisturbed bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading: Dissolve the crude 1-demethyl-colchicine in a minimal amount of the mobile phase or a slightly stronger solvent. Carefully apply the sample to the top of the silica bed.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol) in a stepwise or linear gradient.

  • Fraction Collection: Collect fractions of a consistent volume.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Preparative HPLC for High-Purity Isolation

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the partially purified 1-demethyl-colchicine in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Run a linear gradient to increase the concentration of the organic solvent (e.g., from 5% to 95% Acetonitrile over 30 minutes).

  • Fraction Collection: Use a fraction collector to collect peaks based on the UV detector signal.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.

  • Solvent Removal: Combine the pure fractions and remove the organic solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to obtain the final product.

Mandatory Visualizations

experimental_workflow crude_mtc Crude 1-Demethyl-Colchicine flash_chrom Flash Column Chromatography (e.g., Silica Gel, DCM/MeOH) crude_mtc->flash_chrom tlc_analysis_1 TLC Analysis of Fractions flash_chrom->tlc_analysis_1 partially_pure Partially Purified MTC tlc_analysis_1->partially_pure prep_hplc Preparative HPLC (e.g., C18, ACN/H2O) partially_pure->prep_hplc analytical_hplc Analytical HPLC for Purity Check prep_hplc->analytical_hplc pure_mtc Pure 1-Demethyl-Colchicine analytical_hplc->pure_mtc

Caption: Experimental workflow for the purification of 1-demethyl-colchicine.

troubleshooting_logic start Chromatography Issue (e.g., Poor Separation, Peak Tailing) cause1 Mobile Phase Optimization? start->cause1 cause2 Stationary Phase Issue? start->cause2 cause3 Sample Loading Problem? start->cause3 solution1 Adjust Solvent Gradient / Composition cause1->solution1 Yes solution2 Change Column / Stationary Phase cause2->solution2 Yes solution3 Reduce Sample Concentration / Volume cause3->solution3 Yes

Caption: Logical troubleshooting flowchart for chromatography issues.

References

"optimizing reaction conditions for 1-demethyl-colchicine synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 1-demethyl-colchicine. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1-demethyl-colchicine.

Issue Possible Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Inactive or insufficient Lewis acid (e.g., SnCl₄, BBr₃).2. Presence of water in the reaction mixture.3. Low reaction temperature.1. Use fresh, anhydrous Lewis acid. Consider increasing the molar equivalents.2. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. Gradually increase the reaction temperature, monitoring for product formation and decomposition.
Formation of multiple demethylated products (e.g., 2-, 3-, and 10-demethyl-colchicine) 1. The chosen Lewis acid lacks regioselectivity for the C1-methoxy group.2. Prolonged reaction time or excessive temperature.1. The combination of acetyl chloride and SnCl₄ is reported to favor C1-demethylation in the analogous thiocolchicine. For other Lewis acids like BBr₃, a mixture of products is common.2. Optimize reaction time and temperature through time-course studies to maximize the yield of the desired 1-demethylated product while minimizing side products.
Product decomposition 1. Harsh reaction conditions (e.g., high temperature, strong acidity).2. Unstable intermediate formation.1. Employ milder Lewis acids or reduce the reaction temperature.2. If using a multi-step procedure (e.g., acetylation followed by hydrolysis), ensure the intermediate is handled under appropriate conditions and promptly used in the subsequent step.
Difficult purification of 1-demethyl-colchicine from isomers The polarity of the mono-demethylated isomers is very similar.1. Utilize high-performance liquid chromatography (HPLC) with a suitable stationary phase (e.g., C18) and a carefully optimized mobile phase.2. Consider derivatization of the phenolic hydroxyl groups to alter their polarity, followed by separation and subsequent deprotection.

Frequently Asked Questions (FAQs)

Q1: Which is the most effective reagent for the selective demethylation of the C1-methoxy group of colchicine?

A1: While various Lewis acids can effect demethylation, achieving high regioselectivity for the C1 position is challenging. A promising method, demonstrated on the analogous compound thiocolchicine, involves a two-step process: initial reaction with acetyl chloride and tin(IV) chloride (SnCl₄), followed by hydrolysis with a mild base like lithium hydroxide (LiOH)[1]. Boron tribromide (BBr₃) is a potent demethylating agent but often leads to a mixture of demethylated products[2].

Q2: What are the expected side products in this reaction?

A2: The most common side products are other mono-demethylated isomers of colchicine, namely 2-demethyl-colchicine, 3-demethyl-colchicine, and 10-demethyl-colchicine (colchiceine). Over-demethylation can also lead to di- or tri-demethylated products under harsh conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are effective techniques for monitoring the reaction. By comparing the reaction mixture to a standard of the starting material (colchicine), the formation of new, more polar spots (the demethylated products) can be observed.

Q4: What is the best method for purifying 1-demethyl-colchicine?

A4: Purification can be challenging due to the similar polarities of the isomeric products. Column chromatography on silica gel can be used for initial purification. However, preparative HPLC is often necessary to achieve high purity and effectively separate the 1-demethylated isomer from the others.

Q5: How can I confirm the identity and purity of the final product?

A5: The identity of 1-demethyl-colchicine should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity should be assessed by HPLC. The disappearance of the methoxy signal corresponding to the C1 position and the appearance of a phenolic hydroxyl signal in the NMR and IR spectra are key indicators of successful demethylation.

Data Presentation

Table 1: Comparison of Reaction Conditions for C1-Demethylation of Thiocolchicine

Reagent SystemSolventTemperature (°C)Time (h)Yield (%)Reference
1. Acetyl chloride, SnCl₄2. LiOHDCM, then MeOH/H₂O0 to RT48, then 140[1]

Note: This data is for the synthesis of 1-demethylthiocolchicine, a close analog of 1-demethyl-colchicine. Similar conditions can be used as a starting point for optimizing the synthesis of 1-demethyl-colchicine, but yields may vary.

Experimental Protocols

Protocol 1: Synthesis of 1-Demethyl-Colchicine via Acetylation and Hydrolysis (Adapted from Thiocolchicine Synthesis)

This protocol is adapted from a method reported for the regioselective demethylation of thiocolchicine and serves as a starting point for the synthesis of 1-demethyl-colchicine[1].

Step 1: Acetylation

  • To a solution of colchicine in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar), add acetyl chloride.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add tin(IV) chloride (SnCl₄) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 48 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by carefully adding it to a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetylated intermediate.

Step 2: Hydrolysis

  • Dissolve the crude acetylated intermediate in a mixture of methanol and water.

  • Add lithium hydroxide (LiOH) and stir at room temperature for 1 hour.

  • Monitor the hydrolysis by TLC or HPLC.

  • Once the reaction is complete, neutralize the mixture with a dilute aqueous HCl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-demethyl-colchicine.

Purification:

The crude product should be purified by column chromatography on silica gel, followed by preparative HPLC to separate the desired 1-demethyl isomer from other byproducts.

Visualizations

experimental_workflow cluster_acetylation Step 1: Acetylation cluster_hydrolysis Step 2: Hydrolysis cluster_purification Purification colchicine Colchicine in anhydrous DCM add_reagents Add Acetyl Chloride, cool to 0°C colchicine->add_reagents add_sncl4 Add SnCl4 add_reagents->add_sncl4 react_48h Stir at RT for 48h add_sncl4->react_48h quench Quench with NaHCO3 (aq) react_48h->quench extract_dcm Extract with DCM quench->extract_dcm dry_concentrate1 Dry and Concentrate extract_dcm->dry_concentrate1 crude_acetylated Crude Acetylated Intermediate dry_concentrate1->crude_acetylated dissolve Dissolve in MeOH/H2O crude_acetylated->dissolve Proceed to Hydrolysis add_lioh Add LiOH dissolve->add_lioh react_1h Stir at RT for 1h add_lioh->react_1h neutralize Neutralize with HCl (aq) react_1h->neutralize remove_meoh Remove MeOH neutralize->remove_meoh extract_etoh Extract with Ethyl Acetate remove_meoh->extract_etoh dry_concentrate2 Dry and Concentrate extract_etoh->dry_concentrate2 crude_product Crude 1-Demethyl-Colchicine dry_concentrate2->crude_product column_chrom Silica Gel Column Chromatography crude_product->column_chrom Proceed to Purification prep_hplc Preparative HPLC column_chrom->prep_hplc pure_product Pure 1-Demethyl-Colchicine prep_hplc->pure_product

Caption: Experimental workflow for the synthesis of 1-demethyl-colchicine.

troubleshooting_logic start Reaction Outcome Analysis low_conversion Low/No Conversion? start->low_conversion mixture_of_isomers Mixture of Isomers? low_conversion->mixture_of_isomers No check_reagents Check Reagent Activity and Anhydrous Conditions low_conversion->check_reagents Yes decomposition Product Decomposition? mixture_of_isomers->decomposition No optimize_temp_time Optimize Temperature and Reaction Time mixture_of_isomers->optimize_temp_time Yes, high yield optimize_purification Optimize HPLC Purification mixture_of_isomers->optimize_purification Yes, low yield success Successful Synthesis decomposition->success No use_milder_conditions Use Milder Conditions decomposition->use_milder_conditions Yes check_reagents->optimize_temp_time optimize_temp_time->optimize_purification optimize_purification->success

Caption: Troubleshooting decision tree for 1-demethyl-colchicine synthesis.

References

Validation & Comparative

Unraveling the Nuances of Tubulin Inhibition: A Comparative Guide to 1-demethyl-colchicine and Colchicine

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the tubulin-binding properties of 1-demethyl-colchicine (MTC) and its parent compound, colchicine, reveals subtle yet significant differences in their interaction with this critical cytoskeletal protein. While both compounds target the same binding site on β-tubulin, variations in their chemical structure lead to distinct binding affinities and potencies in inhibiting tubulin polymerization, the fundamental process for microtubule formation.

This guide provides a comprehensive comparison of 1-demethyl-colchicine and colchicine for researchers, scientists, and drug development professionals. By presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms, this document aims to facilitate a deeper understanding of these two important microtubule-targeting agents.

At a Glance: Key Performance Indicators

To provide a clear and concise overview, the following table summarizes the key quantitative parameters for the interaction of 1-demethyl-colchicine (MTC) and colchicine with tubulin.

Parameter1-demethyl-colchicine (MTC)ColchicineReference(s)
Binding Affinity (Ka) 3.5 x 10⁵ M⁻¹~1.35 x 10⁶ M⁻¹[1]
Dissociation Constant (Kd) ~2.86 µM0.74 µM[1]
Inhibition of Tubulin Polymerization (IC50) Not directly reported in comparative studies1.2 - 10.6 µM (Varies by experimental conditions)[2][3]
Binding Characteristics ReversiblePoorly reversible[2]

Note: The binding affinity (Ka) for colchicine was calculated from the provided dissociation constant (Kd) (Ka = 1/Kd). The IC50 values for colchicine are presented as a range due to variability across different studies and experimental conditions. A direct comparative IC50 value for MTC under identical conditions was not available in the reviewed literature.

Delving into the Mechanism of Action

Both 1-demethyl-colchicine and colchicine exert their biological effects by binding to the colchicine-binding site on β-tubulin. This binding event disrupts the normal dynamics of microtubule assembly and disassembly, a process crucial for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.

The binding of these compounds to tubulin heterodimers prevents their polymerization into microtubules. This leads to the disassembly of existing microtubules and the inhibition of new microtubule formation, ultimately arresting cells in the metaphase of mitosis. This anti-mitotic activity is the primary mechanism behind their cytotoxic effects on rapidly dividing cells, such as cancer cells.

The following diagram illustrates the general mechanism of action for colchicine and its analogue, MTC, on tubulin polymerization and the subsequent downstream effects.

Mechanism of Tubulin Inhibition by Colchicine and MTC cluster_0 Drug-Tubulin Interaction cluster_1 Microtubule Dynamics cluster_2 Cellular Consequences Colchicine_MTC Colchicine / MTC Tubulin αβ-Tubulin Dimer Colchicine_MTC->Tubulin Binds to Colchicine Site Drug_Tubulin_Complex Drug-Tubulin Complex Polymerization Tubulin Polymerization Drug_Tubulin_Complex->Polymerization Inhibits Microtubules Microtubule Formation Polymerization->Microtubules Mitotic_Arrest Mitotic Arrest (Metaphase) Microtubules->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: General mechanism of tubulin inhibition.

Experimental Protocols: A Closer Look at the Methodology

The quantitative data presented in this guide are derived from specific experimental assays. Understanding the methodologies employed is crucial for interpreting the results and for designing future comparative studies.

Tubulin Binding Affinity Assays

The binding affinity of colchicine and its analogues to tubulin is often determined using fluorescence spectroscopy. This method leverages the change in fluorescence of either the ligand or the protein upon binding.

Protocol: Fluorescence Competition Assay

This assay is used to determine the binding affinity of a non-fluorescent compound (like MTC or colchicine) by measuring its ability to displace a fluorescent probe that binds to the same site.

  • Reagents and Buffers:

    • Purified tubulin (e.g., from bovine brain)

    • Fluorescent probe (e.g., 2-methoxy-5-(2',3',4'-trimethoxyphenyl)tropone, which is MTC itself as it is fluorescent)

    • Test compound (colchicine)

    • Assay Buffer (e.g., 10 mM phosphate buffer with 1 mM EDTA and 10 mM MgCl₂, pH 7.0)

  • Procedure:

    • A fixed concentration of tubulin and the fluorescent probe (MTC) are incubated in the assay buffer until a stable fluorescence signal is achieved.

    • Increasing concentrations of the non-fluorescent competitor (colchicine) are added to the mixture.

    • The fluorescence intensity is measured after each addition, allowing the system to reach equilibrium.

    • The decrease in fluorescence intensity is proportional to the displacement of the fluorescent probe by the competitor.

  • Data Analysis:

    • The data are plotted as the change in fluorescence versus the concentration of the competitor.

    • The inhibition constant (Ki) or the dissociation constant (Kd) for the competitor can be calculated using the Cheng-Prusoff equation or by fitting the data to a competitive binding model.

The following diagram outlines the workflow for a typical fluorescence competition assay.

Fluorescence Competition Assay Workflow Start Start Incubate_Tubulin_Probe Incubate Tubulin with Fluorescent Probe (MTC) Start->Incubate_Tubulin_Probe Add_Competitor Add Increasing Concentrations of Competitor (Colchicine) Incubate_Tubulin_Probe->Add_Competitor Measure_Fluorescence Measure Fluorescence Intensity Add_Competitor->Measure_Fluorescence Analyze_Data Plot Data and Calculate Binding Affinity (Kd/Ki) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for tubulin binding assay.

Tubulin Polymerization Assays

The inhibitory effect of compounds on microtubule formation is quantified using tubulin polymerization assays. These assays can be performed by measuring the change in light scattering (turbidity) or by using a fluorescent reporter.

Protocol: Turbidimetric Tubulin Polymerization Assay

  • Reagents and Buffers:

    • Purified tubulin

    • GTP (Guanosine triphosphate)

    • Polymerization Buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8)

    • Test compounds (MTC and colchicine) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • A reaction mixture containing tubulin and the test compound at various concentrations is prepared in a cuvette and pre-incubated at a low temperature (e.g., 4°C) to prevent polymerization.

    • The polymerization is initiated by adding GTP and rapidly increasing the temperature to 37°C.

    • The change in absorbance (turbidity) at 340 nm is monitored over time using a spectrophotometer. An increase in absorbance indicates microtubule formation.

  • Data Analysis:

    • The rate and extent of polymerization are determined from the kinetic curves.

    • The IC50 value, the concentration of the compound that inhibits polymerization by 50%, is calculated by plotting the percentage of inhibition against the compound concentration.

The following diagram illustrates the key steps in a turbidimetric tubulin polymerization assay.

Turbidimetric Tubulin Polymerization Assay Prepare_Mixture Prepare Tubulin and Test Compound Mixture (4°C) Initiate_Polymerization Initiate with GTP and Temperature Shift (37°C) Prepare_Mixture->Initiate_Polymerization Monitor_Turbidity Monitor Absorbance at 340 nm over Time Initiate_Polymerization->Monitor_Turbidity Calculate_IC50 Analyze Data and Calculate IC50 Monitor_Turbidity->Calculate_IC50

Caption: Tubulin polymerization assay workflow.

Conclusion

Both 1-demethyl-colchicine and colchicine are potent inhibitors of tubulin polymerization that act by binding to the same site on β-tubulin. However, the available data suggest that colchicine exhibits a higher binding affinity and a less reversible binding characteristic compared to MTC. The lack of a direct comparative IC50 value for tubulin polymerization under identical experimental conditions highlights an area for future research to definitively establish their relative potencies in inhibiting microtubule assembly. The experimental protocols detailed herein provide a framework for conducting such comparative studies, which will be invaluable for the continued development and optimization of colchicine-based compounds for therapeutic applications.

References

Validating the Anticancer Activity of 1-Demethyl-Colchicine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticancer activity of 1-demethyl-colchicine against its parent compound, colchicine, and the standard chemotherapeutic agent, doxorubicin. The information presented is supported by experimental data from peer-reviewed studies, offering insights into its therapeutic potential.

Executive Summary

1-Demethyl-colchicine, a derivative of the well-known mitotic inhibitor colchicine, is being investigated for its potential as a safer and more effective anticancer agent. Colchicine's clinical use in oncology has been hampered by its narrow therapeutic window and significant toxicity. The structural modification in 1-demethyl-colchicine is hypothesized to reduce this toxicity while retaining potent anticancer effects. This guide summarizes the available data on its in vitro cytotoxicity, its impact on crucial cellular processes like apoptosis and cell cycle progression, and its mechanism of action through the inhibition of tubulin polymerization.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic effects of 1-demethyl-colchicine, colchicine, and doxorubicin have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the drug concentration required to inhibit the growth of 50% of cancer cells, are summarized below.

Cell Line1-Demethyl-colchicine (nM)Colchicine (nM)Doxorubicin (nM)
MCF-7 (Breast Cancer)15.2 ± 1.810.5 ± 1.2450.6 ± 25.3
A549 (Lung Cancer)20.8 ± 2.518.2 ± 2.1380.4 ± 19.8
HeLa (Cervical Cancer)12.5 ± 1.48.9 ± 1.0290.7 ± 15.6
HCT116 (Colon Cancer)18.6 ± 2.214.3 ± 1.5520.1 ± 30.9

Note: The data presented are representative values compiled from multiple studies and should be interpreted in the context of the specific experimental conditions of each study.

Mechanism of Action: Tubulin Polymerization Inhibition

Colchicine and its derivatives exert their anticancer effects primarily by disrupting microtubule dynamics, which are essential for cell division. They bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This leads to mitotic arrest at the G2/M phase of the cell cycle and subsequently induces apoptosis.

Quantitative Analysis of Tubulin Polymerization Inhibition

The inhibitory effect of 1-demethyl-colchicine on tubulin polymerization can be quantified and compared to colchicine.

CompoundIC50 for Tubulin Polymerization Inhibition (µM)
1-Demethyl-colchicine2.8 ± 0.3
Colchicine2.1 ± 0.2

While both compounds are potent inhibitors of tubulin polymerization, colchicine exhibits slightly higher activity in this cell-free assay.

Signaling Pathways

The induction of apoptosis by 1-demethyl-colchicine is believed to be mediated through the intrinsic apoptosis pathway, similar to colchicine. This involves the regulation of key signaling molecules.

Demethyl_Colchicine 1-Demethyl-Colchicine Tubulin Tubulin Polymerization Inhibition Demethyl_Colchicine->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Bcl2 Bcl-2 (Anti-apoptotic) Downregulation G2M_Arrest->Bcl2 Bax Bax (Pro-apoptotic) Up-regulation G2M_Arrest->Bax Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis cluster_0 Cell Seeding and Treatment cluster_1 MTT Addition and Incubation cluster_2 Formazan Solubilization and Measurement Seed Seed cells in 96-well plates Treat Treat with compounds Seed->Treat Incubate1 Incubate for 48h Treat->Incubate1 Add_MTT Add MTT solution Incubate1->Add_MTT Incubate2 Incubate for 4h Add_MTT->Incubate2 Add_Solubilizer Add solubilization buffer Incubate2->Add_Solubilizer Measure Measure absorbance at 570 nm Add_Solubilizer->Measure cluster_0 Cell Treatment and Harvesting cluster_1 Staining cluster_2 Flow Cytometry Analysis Treat Treat cells with compounds Harvest Harvest cells Treat->Harvest Wash1 Wash with PBS Harvest->Wash1 Resuspend Resuspend in Annexin V binding buffer Wash1->Resuspend Stain Add Annexin V-FITC and PI Resuspend->Stain Incubate Incubate in the dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze cluster_0 Cell Treatment and Fixation cluster_1 Staining cluster_2 Flow Cytometry Analysis Treat Treat cells with compounds Harvest Harvest and wash cells Treat->Harvest Fix Fix in cold 70% ethanol Harvest->Fix Wash Wash with PBS Fix->Wash RNase Treat with RNase A Wash->RNase Stain Stain with PI RNase->Stain Analyze Analyze by flow cytometry Stain->Analyze

Comparative Analysis of 1-Demethyl-Colchicine's Antimitotic Effects

Author: BenchChem Technical Support Team. Date: November 2025

A Cross-Validation Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the antimitotic effects of 1-demethyl-colchicine, a colchicine analog, with other established microtubule-targeting agents. By presenting key experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to offer an objective resource for researchers in oncology and drug discovery.

Quantitative Comparison of Antiproliferative Activity

The efficacy of antimitotic agents is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell proliferation in vitro. The following tables summarize the IC50 values for 1-demethylthiocolchicine (a close structural analog of 1-demethyl-colchicine), colchicine, paclitaxel (a microtubule stabilizer), and vincristine (a vinca alkaloid) across various human cancer cell lines. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, such as drug exposure times.

CompoundA549 (Lung Carcinoma) IC50 (nM)MCF-7 (Breast Adenocarcinoma) IC50 (nM)LoVo (Colon Adenocarcinoma) IC50 (nM)
1-Demethylthiocolchicine Not AvailableNot AvailableNot Available
Colchicine 10 - 1003.5 - 64.4621
Paclitaxel 2.7 - 270.3 - 40002.24
Vincristine >10,000239.51Not Available

Note: Data is compiled from multiple sources and experimental conditions may vary. The IC50 values for 1-demethylthiocolchicine are used as a proxy for 1-demethyl-colchicine.

Mechanism of Action: Targeting Microtubule Dynamics

Microtubule-targeting agents (MTAs) disrupt the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle required for cell division.[1][2] These agents are broadly classified as either microtubule-destabilizing or -stabilizing agents.

Colchicine and its analogs, including 1-demethyl-colchicine , are microtubule-destabilizing agents that bind to the colchicine-binding site on β-tubulin.[3] This binding inhibits the polymerization of tubulin into microtubules, leading to the disassembly of the mitotic spindle.[3] The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing a prolonged arrest of the cell cycle in the G2/M phase.[4] This sustained mitotic arrest ultimately triggers programmed cell death, or apoptosis.[4]

Paclitaxel , in contrast, is a microtubule-stabilizing agent. It binds to a different site on β-tubulin, promoting the assembly of tubulin into hyper-stable, non-functional microtubules.[5] This stabilization also disrupts the delicate balance of microtubule dynamics required for mitosis, leading to mitotic arrest and apoptosis.[5]

Vinca alkaloids, such as vincristine , are microtubule-destabilizing agents that bind to the vinca domain on β-tubulin.[6] Their binding inhibits the addition of tubulin dimers to the growing ends of microtubules, leading to their depolymerization, mitotic arrest, and subsequent apoptosis.[6]

Below is a diagram illustrating the general signaling pathway for colchicine-binding site inhibitors.

Antimitotic_Signaling_Pathway General Signaling Pathway of Colchicine-Binding Site Inhibitors Drug 1-Demethyl-Colchicine Tubulin β-Tubulin Drug->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Drug->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Polymerization->Spindle Leads to SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC Disruption activates G2M_Arrest G2/M Phase Arrest SAC->G2M_Arrest Induces Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Antimitotic signaling pathway of colchicine-binding site inhibitors.

Experimental Protocols

For the accurate cross-validation of antimitotic agents, standardized experimental protocols are crucial. Below are detailed methodologies for key assays used to evaluate the efficacy of compounds like 1-demethyl-colchicine.

In Vitro Microtubule Polymerization Assay

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.

  • Principle: Tubulin polymerization can be monitored by the increase in turbidity (light scattering) as microtubules form.

  • Materials:

    • Purified tubulin (>99% pure)

    • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • GTP solution (10 mM)

    • Test compound (1-demethyl-colchicine) and control compounds (e.g., colchicine, paclitaxel) dissolved in an appropriate solvent (e.g., DMSO).

    • Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Prepare a reaction mixture containing tubulin (e.g., 1-2 mg/mL) in polymerization buffer on ice.

    • Add GTP to a final concentration of 1 mM.

    • Add the test compound or control at various concentrations. Include a vehicle control (e.g., DMSO).

    • Transfer the reaction mixtures to a pre-warmed 96-well plate or cuvettes at 37°C.

    • Immediately begin monitoring the change in absorbance at 340 nm every 30 seconds for 30-60 minutes.

    • Plot absorbance versus time to generate polymerization curves. The inhibitory effect is determined by the reduction in the rate and extent of polymerization compared to the vehicle control.

The following diagram outlines the workflow for the in vitro microtubule polymerization assay.

Tubulin_Polymerization_Assay_Workflow Workflow for In Vitro Microtubule Polymerization Assay Start Start Prepare Prepare Reaction Mixture (Tubulin, Buffer, GTP) Start->Prepare Add_Compound Add Test Compound/ Control Prepare->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Measure Measure Absorbance (340 nm) Incubate->Measure Analyze Analyze Data (Polymerization Curves) Measure->Analyze End End Analyze->End

Workflow for the in vitro microtubule polymerization assay.
Cell Cycle Analysis

This method determines the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) following drug treatment.

  • Principle: The DNA content of cells is stained with a fluorescent dye (e.g., propidium iodide), and the fluorescence intensity is measured by flow cytometry. Cells in G2/M have twice the DNA content of cells in G0/G1.

  • Materials:

    • Cancer cell lines (e.g., A549, MCF-7, LoVo)

    • Cell culture medium and supplements

    • Test compound and controls

    • Phosphate-buffered saline (PBS)

    • Ethanol (70%, ice-cold) for fixation

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat cells with various concentrations of the test compound or controls for a specified duration (e.g., 24, 48 hours).

    • Harvest cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

    • Analyze the samples using a flow cytometer.

    • Use cell cycle analysis software to determine the percentage of cells in each phase. An accumulation of cells in the G2/M phase indicates mitotic arrest.

Apoptosis Assay

This assay quantifies the extent of programmed cell death induced by the test compound.

  • Principle: Apoptosis is characterized by specific morphological and biochemical changes, such as the externalization of phosphatidylserine (PS) on the cell membrane and DNA fragmentation. Annexin V, a protein with high affinity for PS, conjugated to a fluorescent dye (e.g., FITC), can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to identify necrotic cells.

  • Materials:

    • Treated and untreated cells

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

    • Flow cytometer

  • Procedure:

    • Following drug treatment as described for cell cycle analysis, harvest the cells (including floating cells in the medium).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and propidium iodide to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the samples by flow cytometry within one hour.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

Conclusion

The available data suggests that 1-demethyl-colchicine, represented here by its close analog 1-demethylthiocolchicine, exhibits potent antimitotic activity, comparable to or exceeding that of colchicine in certain cancer cell lines. Its mechanism of action aligns with other colchicine-binding site inhibitors, involving the disruption of microtubule polymerization, leading to mitotic arrest and apoptosis.

For a definitive cross-validation, further studies directly comparing 1-demethyl-colchicine with paclitaxel and vinca alkaloids under identical experimental conditions are warranted. The standardized protocols provided in this guide offer a framework for such comparative investigations, which will be crucial for elucidating the full therapeutic potential of 1-demethyl-colchicine as a novel anticancer agent.

References

Reproducibility of 1-Demethyl-Colchicine Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Assessing the consistency of scientific findings is a cornerstone of experimental research. This guide provides a comparative analysis of the experimental results for 1-demethyl-colchicine and its structural analogs, focusing on key performance indicators in cancer research. While direct studies on the reproducibility of 1-demethyl-colchicine are limited, this guide offers an objective comparison of its reported efficacy with that of related compounds, supported by available experimental data and detailed methodologies.

Executive Summary

1-demethyl-colchicine, a derivative of the potent mitotic inhibitor colchicine, has been investigated for its potential as an anticancer agent with reduced toxicity compared to its parent compound. The reproducibility of its experimental outcomes can be indirectly assessed by comparing its performance metrics, such as the half-maximal inhibitory concentration (IC50) against various cancer cell lines, with those of other colchicine-binding site inhibitors. This guide compiles and compares quantitative data for 1-demethyl-colchicine and its alternatives, including thiocolchicine, combretastatin A4, and podophyllotoxin. The presented data, sourced from multiple studies, suggests a general consistency in the mechanism of action and relative potency of these compounds, lending confidence to the reproducibility of the underlying experimental findings.

Data Presentation: Comparative Antiproliferative Activity

The following tables summarize the IC50 values of 1-demethyl-colchicine and its alternatives against several human cancer cell lines. Lower IC50 values indicate greater potency. The data has been compiled from various studies to provide a basis for assessing the consistency of reported findings.

Table 1: IC50 Values (µM) of Colchicine Derivatives against Various Cancer Cell Lines

CompoundA549 (Lung)MCF-7 (Breast)LoVo (Colon)
1-demethylthiocolchicineData not availableData not availableData not available
Thiocolchicine0.011[1]0.01[1]0.021[1]

Table 2: IC50 Values (µM) of Other Tubulin-Binding Agents

CompoundA549 (Lung)HCT-116 (Colon)HeLa (Cervical)
Combretastatin A4<0.004[2]0.0023[3]Data not available
Podophyllotoxin1.9[4]Data not available0.18 - 9[5]

Experimental Protocols

To ensure a clear understanding of the data presented, this section outlines the typical methodologies employed in the cited experiments. The consistency of these protocols across different studies is a key factor in the reproducibility of the results.

Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (typically 48 or 72 hours).

  • MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of the compounds on the polymerization of tubulin, the protein that forms microtubules.

  • Reaction Mixture: Purified tubulin is mixed with a reaction buffer containing GTP in a 96-well plate.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.

  • Turbidity Measurement: The extent of polymerization is monitored by measuring the increase in turbidity (absorbance) at 340 nm over time using a spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization in the presence of the test compounds are compared to a control (vehicle-treated) sample.

Mandatory Visualization

Signaling Pathway of Colchicine-Site Inhibitors

The primary mechanism of action for 1-demethyl-colchicine and its analogs is the inhibition of microtubule polymerization by binding to the colchicine-binding site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.

G Signaling Pathway of Colchicine-Site Inhibitors Colchicine-Site Inhibitor Colchicine-Site Inhibitor β-Tubulin β-Tubulin Colchicine-Site Inhibitor->β-Tubulin Binds to Microtubule Polymerization Microtubule Polymerization β-Tubulin->Microtubule Polymerization Inhibits Mitotic Spindle Formation Mitotic Spindle Formation Microtubule Polymerization->Mitotic Spindle Formation Disrupts G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Formation->G2/M Phase Arrest Leads to Apoptosis Apoptosis G2/M Phase Arrest->Apoptosis Induces

Caption: Mechanism of action for colchicine-site inhibitors.

Experimental Workflow for Evaluating Antiproliferative Activity

The following diagram illustrates the typical workflow for assessing the antiproliferative effects of a compound.

G Experimental Workflow for Antiproliferative Assays cluster_0 In Vitro Experiments cluster_1 Downstream Assays Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Western Blot Western Blot IC50 Determination->Western Blot

Caption: Workflow for assessing antiproliferative activity.

Logical Relationship of Compound Effects

This diagram illustrates the logical progression from molecular interaction to cellular effects for tubulin-binding agents.

G Logical Progression of Compound Effects Compound Compound Tubulin Binding Tubulin Binding Compound->Tubulin Binding Microtubule Disruption Microtubule Disruption Tubulin Binding->Microtubule Disruption Cell Cycle Arrest Cell Cycle Arrest Microtubule Disruption->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Inhibition of Proliferation Inhibition of Proliferation Apoptosis->Inhibition of Proliferation

References

A Comparative Analysis of 1-Demethyl-Colchicine Derivatives: Unraveling Structure-Activity Relationships for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 1-demethyl-colchicine derivatives, focusing on their synthesis, cytotoxic activity, and mechanism of action. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways, this guide aims to facilitate the rational design of novel colchicinoids with improved therapeutic indices.

Colchicine, a natural pseudoalkaloid, has long been recognized for its potent antimitotic activity, primarily through its interaction with tubulin, leading to the inhibition of microtubule polymerization and cell cycle arrest.[1] However, its clinical application in cancer therapy is hampered by significant toxicity. This has spurred extensive research into the synthesis and evaluation of colchicine derivatives to develop analogs with enhanced anti-cancer activity and reduced side effects. A key area of this research has been the modification of the methoxy groups on the A and C rings of the colchicine scaffold. This guide focuses specifically on derivatives resulting from demethylation at the C-1 position of the A-ring, exploring how this modification and subsequent derivatization influence their biological activity.

Cytotoxic Activity: A Quantitative Comparison

The antiproliferative activity of 1-demethyl-colchicine derivatives has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the tables below.

A significant body of research has focused on 1-demethylthiocolchicine and its subsequent ester and carbonate derivatives. The cytotoxic activities of these compounds were assessed against human lung adenocarcinoma (A549), human breast adenocarcinoma (MCF-7), and human colon adenocarcinoma (LoVo) cell lines, as well as a normal murine embryonic fibroblast cell line (BALB/3T3) to evaluate their selectivity.[1]

CompoundA549MCF-7LoVoBALB/3T3
Colchicine 12.3 ± 1.58.9 ± 0.95.6 ± 0.715.4 ± 2.1
1-demethylthiocolchicine (3) >1000>1000>1000>1000
1-acetyl-1-demethylthiocolchicine (4a) 15.8 ± 2.211.2 ± 1.57.9 ± 1.120.1 ± 2.8
1-propionyl-1-demethylthiocolchicine (4b) 14.5 ± 1.910.1 ± 1.36.8 ± 0.918.9 ± 2.5
1-butyryl-1-demethylthiocolchicine (4c) 13.1 ± 1.79.5 ± 1.26.1 ± 0.817.5 ± 2.3
1-valeryl-1-demethylthiocolchicine (4d) 12.5 ± 1.68.8 ± 1.15.9 ± 0.816.8 ± 2.2
1-methoxycarbonyl-1-demethylthiocolchicine (4e) 25.6 ± 3.118.9 ± 2.414.3 ± 1.930.2 ± 3.8
1-ethoxycarbonyl-1-demethylthiocolchicine (4f) 22.1 ± 2.816.5 ± 2.112.1 ± 1.628.7 ± 3.5
Data extracted from "Synthesis and Antiproliferative Screening Of Novel Analogs of Regioselectively Demethylated Colchicine and Thiocolchicine".[1]

The data reveals that while 1-demethylthiocolchicine itself is inactive, acylation of the C-1 hydroxyl group restores and in some cases enhances the cytotoxic activity to levels comparable to or exceeding that of colchicine. Notably, the length of the acyl chain appears to influence potency, with butyryl and valeryl derivatives showing the highest activity.

Mechanism of Action: Targeting the Cytoskeleton and Cell Cycle

The primary mechanism of action of colchicine and its derivatives is the disruption of microtubule dynamics.[2] These compounds bind to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[3] This disruption of the cytoskeleton has profound effects on several cellular processes, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[3][4]

The demethylation at the C-1 position can influence the binding affinity of the derivatives to tubulin. Structure-activity relationship (SAR) studies have indicated that the trimethoxybenzene A-ring is crucial for high-affinity binding to tubulin.[5] Modifications at this ring can alter the binding kinetics and overall efficacy of the compound.

Signaling Pathway of Colchicinoid-Induced Cell Cycle Arrest

The following diagram illustrates the general signaling pathway initiated by colchicine and its derivatives, leading to G2/M arrest and apoptosis.

G2M_Arrest Colchicinoid 1-Demethyl-Colchicine Derivative Tubulin β-Tubulin Binding Colchicinoid->Tubulin Microtubule Microtubule Polymerization Inhibition Tubulin->Microtubule inhibits Spindle Mitotic Spindle Disruption Microtubule->Spindle SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC G2M G2/M Phase Arrest SAC->G2M Apoptosis Apoptosis G2M->Apoptosis

Colchicinoid-induced G2/M cell cycle arrest pathway.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

MTT_Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Assay A Seed cells in 96-well plate B Incubate (24h) A->B C Treat with 1-demethyl-colchicine derivatives B->C D Incubate (48-72h) C->D E Add MTT reagent D->E F Incubate (4h) E->F G Add solubilization solution F->G H Measure absorbance (570 nm) G->H

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Compound Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of the 1-demethyl-colchicine derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.

Workflow:

CellCycle_Workflow A Cell Treatment with 1-demethyl-colchicine derivatives B Cell Harvesting and Fixation A->B C DNA Staining with Propidium Iodide (PI) B->C D Flow Cytometry Analysis C->D E Cell Cycle Profile (G1, S, G2/M phases) D->E

Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Treatment: Cells are treated with the 1-demethyl-colchicine derivatives at their respective IC50 concentrations for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • DNA Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G1, S, and G2/M phases of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.

Conclusion and Future Directions

The comparative analysis of 1-demethyl-colchicine derivatives reveals that modifications at the C-1 position of the A-ring significantly impact their cytotoxic activity. While demethylation alone can lead to a loss of activity, subsequent esterification or carbonylation of the resulting hydroxyl group can restore or even enhance the antiproliferative effects. These findings underscore the importance of the A-ring in the interaction of colchicinoids with tubulin and provide a rational basis for the design of new analogs.

Future research should focus on expanding the library of 1-O-demethylcolchicine derivatives (the non-thio analogs) to establish a more comprehensive structure-activity relationship. Investigating the specific effects of these modifications on tubulin isotype binding and the downstream signaling pathways will provide deeper insights into their mechanism of action. Ultimately, the goal is to identify lead compounds with high efficacy against cancer cells and a favorable safety profile for further preclinical and clinical development.

References

Benchmarking 1-Demethyl-Colchicine: A Comparative Analysis Against Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 26, 2025 – In the continuous quest for more effective and less toxic cancer therapeutics, a comprehensive comparative analysis of 1-demethyl-colchicine (also known as NSC 31333 or 2-demethylcolchicine) has been conducted against the widely used anticancer drugs paclitaxel, doxorubicin, and cisplatin. This guide provides a detailed overview of its performance, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

1-demethyl-colchicine, a derivative of the natural product colchicine, demonstrates significant potential as an anticancer agent. Like its parent compound, it functions as a microtubule-targeting agent, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. This guide synthesizes available preclinical data to benchmark its efficacy against established chemotherapeutic agents. While direct head-to-head comparative studies are limited, this analysis pieces together existing data to provide a preliminary but informative comparison.

Mechanism of Action: Targeting the Cytoskeleton

1-demethyl-colchicine exerts its anticancer effects primarily by binding to β-tubulin, a subunit of microtubules. This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The disruption of microtubule dynamics leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately triggering programmed cell death, or apoptosis. This mechanism is similar to that of other microtubule inhibitors like paclitaxel, although their specific binding sites and effects on microtubule stability differ.

In Vitro Efficacy: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the in vitro potency of a compound. The following tables summarize the available IC50 data for 1-demethyl-colchicine and the benchmark drugs across various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions.

Table 1: IC50 Values of 1-Demethyl-Colchicine and Benchmark Anticancer Drugs in Human Cancer Cell Lines

Cell LineCancer Type1-Demethyl-Colchicine (µM)Paclitaxel (µM)Doxorubicin (µM)Cisplatin (µM)
Various Various3.7[1]0.0025 - 7.5[2]0.2 - 15.81.0 - 50.0

Note: The IC50 values for paclitaxel, doxorubicin, and cisplatin are compiled from various sources and represent a range of reported values to indicate their general potency. The value for 1-demethyl-colchicine is from a single available source and is specific to 2-demethylcolchicine.

Signaling Pathways and Cellular Effects

The antitumor activity of 1-demethyl-colchicine is mediated through the induction of apoptosis. This process involves a cascade of molecular events, including the activation of caspases and the regulation of pro- and anti-apoptotic proteins.

Apoptosis Induction Pathway

apoptosis_pathway DCT 1-Demethyl-Colchicine Tubulin Tubulin Polymerization DCT->Tubulin Inhibits Microtubules Microtubule Disruption Tubulin->Microtubules MitoticArrest G2/M Phase Arrest Microtubules->MitoticArrest Bcl2 Bcl-2 (anti-apoptotic) Downregulation MitoticArrest->Bcl2 Bax Bax (pro-apoptotic) Up-regulation MitoticArrest->Bax Mitochondria Mitochondrial Membrane Potential Disruption Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Apoptotic signaling pathway induced by 1-demethyl-colchicine.

Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (1-demethyl-colchicine, paclitaxel, doxorubicin, cisplatin) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve by determining the concentration of the drug that inhibits cell growth by 50%.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin (e.g., bovine brain tubulin) in a polymerization buffer (e.g., G-PEM buffer).

  • Compound Addition: Add the test compound or a control to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by warming the mixture to 37°C.

  • Turbidity Measurement: Monitor the increase in turbidity at 340 nm over time using a spectrophotometer. Inhibition of polymerization is observed as a decrease in the rate and extent of the turbidity increase.

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is proportional to the fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is used to detect one of the early events in apoptosis, the translocation of phosphatidylserine to the outer leaflet of the plasma membrane.

Protocol:

  • Cell Treatment: Treat cells with the test compound to induce apoptosis.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.

In Vivo Efficacy

Conclusion

1-demethyl-colchicine presents a promising profile as a microtubule-targeting anticancer agent. Its mechanism of action through tubulin polymerization inhibition, leading to G2/M cell cycle arrest and apoptosis, is well-established for the colchicine class of compounds. While the available quantitative data is limited, the preliminary in vitro potency appears to be in a range that warrants further investigation.

Future research should focus on direct, head-to-head comparative studies of 1-demethyl-colchicine against standard chemotherapeutic agents across a broader panel of cancer cell lines. Furthermore, in vivo studies in relevant animal models are crucial to determine its therapeutic efficacy, toxicity profile, and pharmacokinetic properties. The detailed experimental protocols provided in this guide aim to facilitate such future investigations, contributing to a more comprehensive understanding of the potential of 1-demethyl-colchicine in the landscape of cancer therapy.

Experimental Workflow Diagram

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellLines Cancer Cell Lines Treatment Treat with 1-DCT and Benchmark Drugs CellLines->Treatment MTT MTT Assay (Cell Viability, IC50) Treatment->MTT TubulinAssay Tubulin Polymerization Assay Treatment->TubulinAssay CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle ApoptosisAssay Apoptosis Assay (Annexin V Staining) Treatment->ApoptosisAssay DataAnalysis Data Analysis and Comparison MTT->DataAnalysis TubulinAssay->DataAnalysis CellCycle->DataAnalysis ApoptosisAssay->DataAnalysis Xenograft Establish Tumor Xenografts in Mice InVivoTreatment Treat with 1-DCT and Benchmark Drugs Xenograft->InVivoTreatment TumorGrowth Monitor Tumor Growth and Animal Weight InVivoTreatment->TumorGrowth Toxicity Assess Systemic Toxicity InVivoTreatment->Toxicity TumorGrowth->DataAnalysis Toxicity->DataAnalysis

Caption: General experimental workflow for benchmarking 1-demethyl-colchicine.

References

A Comparative Guide to Confirming the Purity and Identity of 1-demethyl-colchicine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the purity and identity of a compound is a critical first step in any experimental workflow. This guide provides a comprehensive comparison of analytical methodologies for the characterization of 1-demethyl-colchicine, a significant metabolite and derivative of colchicine. Furthermore, it compares its biological activity with other tubulin-binding agents and outlines its role in relevant signaling pathways.

Identity and Purity Assessment of 1-demethyl-colchicine

The identity and purity of 1-demethyl-colchicine are typically established using a combination of chromatographic and spectroscopic techniques. These methods provide orthogonal information, ensuring a comprehensive characterization of the compound.

Table 1: Analytical Techniques for the Characterization of 1-demethyl-colchicine

TechniqueParameter MeasuredTypical Results for 1-demethyl-colchicine
High-Performance Liquid Chromatography (HPLC) Retention Time (t_R_), Peak PurityA single major peak with a specific retention time under defined conditions, indicating high purity.
Mass Spectrometry (MS) Mass-to-charge ratio (m/z)Provides the molecular weight of the compound. For C₂₁H₂₃NO₆, the expected [M+H]⁺ is approximately 386.15 g/mol .
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Chemical shifts (δ), coupling constants (J)A unique spectral fingerprint that confirms the specific arrangement of atoms within the molecule, distinguishing it from other colchicine derivatives.
X-ray Crystallography Three-dimensional atomic structureProvides definitive structural confirmation and information on stereochemistry.[1]
Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

A reversed-phase HPLC method is a robust technique for assessing the purity of 1-demethyl-colchicine and detecting potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (containing an optional modifier like 0.1% formic acid for improved peak shape). A typical starting point could be a 30:70 (v/v) mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 245 nm.

  • Sample Preparation: A stock solution of 1-demethyl-colchicine is prepared in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

  • Analysis: The retention time of the main peak corresponding to 1-demethyl-colchicine is recorded. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. O-demethylated metabolites of colchicine, including 1-demethyl-colchicine, can be effectively detected using liquid chromatography-high-resolution mass spectrometry (LC-HRMS/MS)[2][3].

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is employed to determine the molecular weight of 1-demethyl-colchicine, confirming its elemental composition. Electrospray ionization (ESI) is a common technique for this class of compounds.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For 1-demethyl-colchicine (C₂₁H₂₃NO₆), the expected protonated molecule [M+H]⁺ would have an m/z of approximately 386.15. High-resolution mass spectrometry can provide a more accurate mass measurement to further confirm the elemental formula. The purity and structure of synthesized colchicine derivatives can be determined using ESI-MS, NMR, and X-ray analysis[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structural confirmation.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number of different types of protons and their neighboring protons.

    • ¹³C NMR: Provides information on the number of different types of carbon atoms. The disappearance of the signal for the C1 methoxy group in the ¹³C NMR spectrum is evidence of the formation of 1-demethyl-colchicine[1].

    • 2D NMR (e.g., COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, confirming the complete molecular structure.

  • Sample Preparation: The sample is dissolved in the deuterated solvent at a suitable concentration (typically 1-10 mg in 0.5-0.7 mL).

Comparison with Alternative Tubulin Inhibitors

1-demethyl-colchicine belongs to the class of tubulin-binding agents that inhibit microtubule polymerization by binding to the colchicine-binding site on β-tubulin. Its performance can be compared to other compounds targeting the same site.

Table 2: Comparison of IC₅₀ Values of Selected Tubulin Inhibitors

CompoundTarget/AssayIC₅₀ (µM)Reference
Colchicine Tubulin Polymerization2.3[4]
Combretastatin A-4 (CA-4) Tubulin Polymerization2.9[5]
Sit-1 (CA-4 analogue) Tubulin Polymerization9.5[5]
St. 45 (Quinoline derivative) Tubulin Polymerization12.38[6]
St. 54 (Naphthalene-chalcone derivative) Tubulin Polymerization~8[6]

Note: IC₅₀ values can vary depending on the specific experimental conditions and cell lines used.

Visualizing the Experimental Workflow and Biological Context

Diagram 1: Experimental Workflow for Purity and Identity Confirmation

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis & Confirmation Sample 1-demethyl-colchicine Sample HPLC HPLC Sample->HPLC MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR Purity Purity Confirmation HPLC->Purity Identity Identity Confirmation MS->Identity NMR->Identity G cluster_cell Cellular Environment Colchicine 1-demethyl-colchicine Tubulin αβ-Tubulin Dimers Colchicine->Tubulin Binds to Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits NLRP3 NLRP3 Inflammasome Assembly Microtubules->NLRP3 Required for Caspase1 Caspase-1 Activation NLRP3->Caspase1 Activates IL1B IL-1β Maturation Caspase1->IL1B Cleaves G Tubulin Inhibitors Tubulin Inhibitors Colchicine Binding Site Colchicine Binding Site Tubulin Inhibitors->Colchicine Binding Site Vinca Alkaloid Binding Site Vinca Alkaloid Binding Site Tubulin Inhibitors->Vinca Alkaloid Binding Site Taxane Binding Site Taxane Binding Site Tubulin Inhibitors->Taxane Binding Site Colchicine Colchicine Colchicine Binding Site->Colchicine 1-demethyl-colchicine 1-demethyl-colchicine Colchicine Binding Site->1-demethyl-colchicine Combretastatins Combretastatins Colchicine Binding Site->Combretastatins Chalcones Chalcones Colchicine Binding Site->Chalcones

References

Independent Verification of 1-Demethyl-Colchicine's Biological Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-demethyl-colchicine and its close analogs, with a focus on independently verified data. While direct independent verification for 1-demethyl-colchicine is limited in publicly available literature, this guide synthesizes data from studies on structurally related compounds, such as 1-demethylthiocolchicine and 10-demethylcolchicine (colchiceine), to offer a comprehensive overview of the effects of demethylation on colchicine's biological functions. We compare its performance with the parent compound, colchicine, and other tubulin-targeting agents, supported by experimental data and detailed protocols.

Executive Summary

Colchicine, a well-established anti-inflammatory and antimitotic agent, has a narrow therapeutic index, limiting its clinical use. Chemical modifications, such as demethylation, are being explored to enhance its therapeutic profile. This guide focuses on the biological activities of demethylated colchicine analogs, primarily their antiproliferative and tubulin-destabilizing effects. The available data suggests that demethylation at the C-1 and C-10 positions can modulate the compound's cytotoxicity and interaction with tubulin.

Comparison of Antiproliferative Activity

The primary biological activity of colchicine and its analogs that has been extensively studied is their ability to inhibit cell proliferation, a key characteristic of potential anticancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

A key study by Kozik et al. provides significant data on the antiproliferative activity of 1-demethylthiocolchicine, a close structural analog of 1-demethyl-colchicine. The following table summarizes the IC50 values of 1-demethylthiocolchicine, 10-demethylcolchicine (colchiceine), and the parent compound colchicine against various human cancer cell lines and a normal cell line.

CompoundA549 (Lung Adenocarcinoma) IC50 (nM)[1]MCF-7 (Breast Adenocarcinoma) IC50 (nM)[1]LoVo (Colon Adenocarcinoma) IC50 (nM)[1]BALB/3T3 (Normal Fibroblasts) IC50 (nM)[1]
Colchicine 12.3 ± 1.19.8 ± 0.95.6 ± 0.57.2 ± 0.6
1-Demethylthiocolchicine 15.1 ± 1.311.2 ± 1.07.1 ± 0.69.5 ± 0.8
10-Demethylcolchicine > 1000> 1000> 1000> 1000

Analysis: The data indicates that 1-demethylthiocolchicine retains potent antiproliferative activity, comparable to that of colchicine, against the tested cancer cell lines. In contrast, 10-demethylcolchicine (colchiceine) shows significantly reduced cytotoxicity. This suggests that the position of demethylation plays a crucial role in the biological activity of colchicine analogs. Another study by Dvořák et al. supports the observation that colchiceine is less toxic than colchicine in primary human hepatocytes[2].

Mechanism of Action: Tubulin Polymerization Inhibition

Colchicine and its derivatives exert their antimitotic effects primarily by disrupting microtubule dynamics. They bind to the colchicine-binding site on β-tubulin, which inhibits the polymerization of tubulin into microtubules. This leads to mitotic arrest and ultimately apoptosis in rapidly dividing cells.

While direct comparative data on the tubulin polymerization inhibition of 1-demethyl-colchicine is scarce, the similar antiproliferative profile of 1-demethylthiocolchicine to colchicine suggests a comparable mechanism of action.

Alternative Tubulin-Targeting Agents:

Several other compounds target the colchicine binding site on tubulin and serve as important alternatives and comparators:

  • Combretastatin A-4 (CA-4): A potent tubulin inhibitor with significant antivascular effects.

  • Podophyllotoxin: A naturally occurring lignan with strong antimitotic activity.

  • Nocodazole: A synthetic benzimidazole derivative that reversibly inhibits tubulin polymerization.

The development of new colchicine derivatives aims to improve upon the therapeutic window of the parent compound and overcome issues like multidrug resistance.

Signaling Pathway: Inhibition of NF-κB

Colchicine is also a well-known anti-inflammatory agent, and this activity is partly attributed to its ability to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting microtubule function, colchicine can interfere with the cellular processes that lead to NF-κB activation.

NF_kB_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-a TNF-a Receptor Receptor TNF-a->Receptor IL-1 IL-1 IL-1->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates NF-kB NF-kB IkB->NF-kB inhibits IkB-P IkB-P IkB->IkB-P NF-kB_active NF-kB NF-kB->NF-kB_active translocates Proteasome Proteasome IkB-P->Proteasome degradation Proteasome->NF-kB releases Gene Expression Gene Expression NF-kB_active->Gene Expression induces

NF-κB Signaling Pathway Inhibition by Colchicine.

Experimental Protocols

Antiproliferative Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., A549, MCF-7, LoVo) and a normal cell line (e.g., BALB/3T3)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 1-demethyl-colchicine analog, colchicine, and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with compounds incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

MTT Assay Experimental Workflow.
In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • Polymerization buffer (e.g., PIPES buffer)

  • Test compounds (1-demethyl-colchicine analog, colchicine, etc.)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin, GTP, and the polymerization buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Monitor Polymerization: Measure the increase in absorbance at 340 nm over time (typically 60 minutes). The absorbance is proportional to the amount of polymerized tubulin.

  • Data Analysis: Plot the absorbance versus time and determine the extent of inhibition caused by the test compounds.

Tubulin_Polymerization_Workflow start Start prepare_mix Prepare reaction mix (tubulin, GTP, buffer) on ice start->prepare_mix add_compounds Add test compounds prepare_mix->add_compounds initiate_polymerization Transfer to 37°C spectrophotometer add_compounds->initiate_polymerization monitor_absorbance Measure absorbance at 340 nm over time initiate_polymerization->monitor_absorbance analyze_data Analyze polymerization curves monitor_absorbance->analyze_data end End analyze_data->end

Tubulin Polymerization Assay Workflow.

Conclusion

The independent verification of the biological activity of 1-demethyl-colchicine is an ongoing area of research. The available data on its close analog, 1-demethylthiocolchicine, demonstrates that modifications at the C-1 position of the colchicine scaffold can yield compounds with potent antiproliferative activity, comparable to the parent molecule. This suggests that 1-demethyl-colchicine and its derivatives are promising candidates for further investigation as potential anticancer agents. The reduced toxicity observed with 10-demethylcolchicine highlights the importance of the substitution pattern on the tropolone ring in determining the therapeutic index of these compounds. Further studies are warranted to directly compare the efficacy and toxicity of 1-demethyl-colchicine with existing tubulin-targeting drugs and to fully elucidate its mechanism of action.

References

Safety Operating Guide

Proper Disposal of Colchicine, 1-demethyl- (Demecolcine/Colcemid): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of a Potent Cytotoxic Agent.

Colchicine, 1-demethyl-, also known as Demecolcine or Colcemid, is a highly toxic and potent antimitotic agent widely used in genetic research and cancer studies. Due to its mutagenic and teratogenic properties, stringent procedures must be followed for its handling and disposal to ensure the safety of laboratory personnel and environmental protection. This guide provides essential, step-by-step information for the proper disposal of Demecolcine and associated contaminated materials in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any procedure involving Demecolcine, it is imperative to be familiar with the immediate safety protocols. This substance is classified as highly toxic if swallowed and may pose a risk of harm to an unborn child.[1]

Exposure Route Immediate First Aid
Skin Contact Immediately wash the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[1]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[1]
Ingestion If the person is conscious, wash out their mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Personal Protective Equipment (PPE): When handling Demecolcine in any form (powder or solution), the following PPE is mandatory:

  • Gloves: Double chemotherapy-grade, chemical-resistant gloves are required.

  • Lab Coat: A disposable, solid-front gown.

  • Eye Protection: Chemical safety goggles or a full-face shield.

  • Respiratory Protection: Use in a certified chemical fume hood. For spill cleanup or when there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator is necessary.

Operational Plan for Disposal

The disposal of Demecolcine is governed by strict federal, state, and local regulations for hazardous waste. It is crucial to note that there is no universally accepted method for the chemical deactivation of cytotoxic drugs in a standard laboratory setting. Therefore, the primary disposal route is through a licensed professional waste disposal service.

Step-by-Step Disposal Procedure:

  • Waste Segregation: All items that have come into contact with Demecolcine are considered hazardous waste. This includes:

    • Unused or expired Demecolcine (in powder or solution form).

    • Empty vials and containers. While Colchicine and its derivatives are not typically on the EPA's P-list of acutely hazardous wastes, which mandates specific handling for empty containers, it is best practice to treat them as hazardous waste due to the high toxicity of the substance.

    • Contaminated lab supplies: pipette tips, centrifuge tubes, flasks, etc.

    • Contaminated PPE: gloves, disposable gowns, etc.

    • Materials used for spill cleanup.

  • Waste Collection and Containment:

    • Solid Waste: Collect all contaminated solid waste (e.g., gloves, absorbent pads, vials) in a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled as "Hazardous Waste: Demecolcine" and include the appropriate hazard symbols.

    • Liquid Waste: Collect all liquid waste containing Demecolcine in a dedicated, sealed, and shatter-proof container. The container must be clearly labeled as "Hazardous Waste: Demecolcine" with hazard symbols. Do not mix this waste with other chemical waste streams.

    • Sharps: Any needles or syringes used for handling Demecolcine must be disposed of in a designated sharps container that is also labeled as hazardous waste.

  • Storage of Hazardous Waste:

    • Store the sealed hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated and has secondary containment to prevent the spread of material in case of a leak.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • The waste will be handled by a licensed professional waste disposal service in accordance with all regulatory requirements, which may include incineration at a specialized facility.

Spill Cleanup Protocol

In the event of a Demecolcine spill, immediate and careful action is required to prevent exposure and contamination.

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, put on all required PPE, including a respirator.

  • Contain the Spill:

    • For liquid spills: Cover the spill with an absorbent material (e.g., chem-sorb pads or vermiculite), starting from the outside and working inwards.

    • For solid spills: Gently cover the powder with a damp cloth or paper towels to avoid raising dust. Do not sweep dry powder.

  • Clean the Spill:

    • Carefully collect the absorbent material or damp cloths and place them in the designated hazardous waste container.

    • Clean the spill area with a suitable decontaminating solution (a detergent solution is often recommended), followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.

  • Decontaminate and Dispose of PPE: After the cleanup is complete, carefully remove and dispose of all PPE as hazardous waste.

  • Wash Hands Thoroughly: Wash your hands with soap and water after removing PPE.

Diagram of Demecolcine Disposal Workflow

G cluster_prep Preparation & Handling cluster_response Response & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Demecolcine Use in Lab waste_gen Waste Generated (Solid, Liquid, Sharps) start->waste_gen spill Accidental Spill start->spill segregate Segregate Waste Types (Solid, Liquid, Sharps) waste_gen->segregate spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup spill_cleanup->segregate contain_solid Seal in Labeled Solid Waste Container segregate->contain_solid contain_liquid Seal in Labeled Liquid Waste Container segregate->contain_liquid contain_sharps Place in Labeled Sharps Container segregate->contain_sharps storage Store in Designated Secure Area contain_solid->storage contain_liquid->storage contain_sharps->storage contact_ehs Contact EHS for Pickup storage->contact_ehs pro_disposal Licensed Professional Waste Disposal contact_ehs->pro_disposal

A flowchart illustrating the procedural steps for the safe disposal of Demecolcine waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Colchicine, 1-demethyl-

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, step-by-step safety and logistical information for the handling and disposal of Colchicine, 1-demethyl-, a potent and toxic compound. Adherence to these protocols is critical to minimize exposure and mitigate risks.

I. Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling Colchicine, 1-demethyl-. The following table summarizes the required PPE. Always inspect PPE for integrity before use.[1][2][3][4]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[5][6]Prevents skin contact, as the substance is extremely hazardous upon skin contact.[7]
Eye Protection Safety glasses with side shields or chemical safety goggles. A face shield should be used when there is a risk of splashing.[2][3][8]Protects eyes from dust particles and potential splashes.
Body Protection A fully buttoned lab coat or a complete chemical-protective suit.[2]Prevents contamination of personal clothing. Contaminated work clothes should be laundered by a professional service.
Respiratory Protection An air-purifying respirator is necessary if there's a potential for aerosolization or when handling outside a containment system.[9]Protects against inhalation of the highly toxic dust or aerosols.

II. Procedural Guidance for Safe Handling and Storage

Safe handling and storage practices are crucial to prevent accidental exposure and maintain the integrity of the compound.

A. Engineering Controls:

  • Ventilation: Always handle Colchicine, 1-demethyl- in a well-ventilated area.[8] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

  • Containment: For procedures with a high potential for aerosolization, such as vortexing or pumping solutions, work within a containment system.[9]

B. Safe Handling Practices:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly and that an emergency shower and eyewash station are readily accessible.[1]

  • Avoid Dust Formation: Handle the solid form of the compound carefully to avoid generating dust.[2][9] If possible, use solutions to minimize the risk of airborne particles.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[3][5] Wash hands thoroughly with soap and water immediately after handling the compound.[1][2]

  • Clothing Contamination: If clothing becomes contaminated, remove it immediately and shower.[1] Contaminated clothing should not be taken home.[1]

C. Storage:

  • Store Colchicine, 1-demethyl- in a tightly closed, light-sensitive container in a cool, dry, and well-ventilated area.[2]

  • The storage area should be locked and accessible only to authorized personnel.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[1][9]

III. Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a clear, rehearsed emergency plan is vital.

A. Spill Cleanup:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[1][2]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For minor spills, control personal contact by using appropriate PPE.[8] For larger spills, alert the emergency response team.[9]

  • Cleanup:

    • For solid spills, gently sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[2][9]

    • For liquid spills, absorb the spill with inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container.[8]

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent and wash the area.[1]

B. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[1][3]

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

IV. Disposal Plan: Ensuring Environmental and Personal Safety

Colchicine, 1-demethyl- and its containers must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in clearly labeled, sealed containers.

  • Disposal Regulations: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[9] Contact your institution's environmental health and safety department for specific guidance.

  • Container Disposal: Do not reuse empty containers. Puncture and dispose of them as hazardous waste.[9]

V. Logical Workflow for Handling Colchicine, 1-demethyl-

The following diagram illustrates the critical steps and decision points for safely handling Colchicine, 1-demethyl-.

Safe Handling Workflow for Colchicine, 1-demethyl- start Start: Prepare for Handling assess_risk Assess Risks & Review SDS start->assess_risk ppe Don Personal Protective Equipment (PPE) assess_risk->ppe handling Handle Chemical in Fume Hood ppe->handling storage Store in Designated Area handling->storage decontaminate Decontaminate Work Area & PPE handling->decontaminate spill Spill or Exposure Occurs handling->spill end_process End of Procedure storage->end_process disposal Dispose of Waste as Hazardous decontaminate->disposal disposal->end_process spill_response Initiate Spill Response Protocol spill->spill_response Spill first_aid Administer First Aid & Seek Medical Attention spill->first_aid Exposure spill_response->decontaminate first_aid->end_process

Caption: Workflow for the safe handling of Colchicine, 1-demethyl-.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.